molecular formula C9H5F3N2O B1387698 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1135283-53-2

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Numéro de catalogue: B1387698
Numéro CAS: 1135283-53-2
Poids moléculaire: 214.14 g/mol
Clé InChI: KZSQRUZLWCOUOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5F3N2O and its molecular weight is 214.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-7-5(4-15)2-13-8(7)14-3-6/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSQRUZLWCOUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653220
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-53-2
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 5-(trifluoromethyl)-7-azaindole-3-carbaldehyde, is a pivotal heterocyclic building block in contemporary drug discovery and development. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of the natural indole nucleus found in many biologically active compounds.[1][2] The incorporation of a nitrogen atom into the six-membered ring can enhance solubility, improve metabolic stability, and introduce a key hydrogen bond acceptor site, thereby modulating the pharmacological profile of a molecule.[1]

Furthermore, the trifluoromethyl (-CF₃) group at the 5-position is a critical substituent. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides an in-depth examination of a robust and widely applicable synthetic route to this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Retrosynthetic Analysis and Strategic Overview

The most direct and efficient strategy for the synthesis of the target aldehyde involves the late-stage formylation of the pre-formed 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core. This approach is advantageous as the pyrrole ring of the azaindole system is highly activated towards electrophilic substitution at the C3 position. The Vilsmeier-Haack reaction is the premier choice for this transformation due to its mild conditions and high regioselectivity.[3][4][5]

The synthesis of the core heterocycle itself can be achieved through a classical Fischer indole synthesis. This powerful cyclization reaction builds the pyrrole ring from an arylhydrazone precursor. The required hydrazone can be prepared from the key starting material, 2-amino-5-(trifluoromethyl)pyridine, via diazotization and coupling with a suitable β-ketoester in a Japp-Klingemann reaction.[6][7][8]

The overall synthetic strategy is depicted below.

G Target This compound Core 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Target->Core Vilsmeier-Haack Formylation Hydrazone Arylhydrazone Intermediate Core->Hydrazone Fischer Indole Synthesis AminoPyridine 2-Amino-5-(trifluoromethyl)pyridine Hydrazone->AminoPyridine Diazotization BetaKetoester β-Ketoester (e.g., Ethyl 2-methylacetoacetate) Hydrazone->BetaKetoester Japp-Klingemann Reaction G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Intermediate Adduct DMF->Intermediate POCl3 POCl₃ POCl3->Intermediate Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier SigmaComplex Sigma Complex Vilsmeier->SigmaComplex Azaindole 5-(CF₃)-7-Azaindole Azaindole->SigmaComplex IminiumProduct Iminium Salt Product SigmaComplex->IminiumProduct -H⁺ Aldehyde Final Aldehyde IminiumProduct->Aldehyde H2O H₂O (Workup) H2O->Aldehyde

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(trifluoromethyl)-7-azaindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(trifluoromethyl)-7-azaindole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into the molecular structure, synthesis, spectral properties, solubility, and reactivity of this molecule. The strategic incorporation of a trifluoromethyl group onto the 7-azaindole scaffold imparts unique electronic and metabolic characteristics, making it a valuable building block for the development of novel therapeutics. This guide is intended to serve as a key resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Strategic Importance of Fluorinated Azaindoles

The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The introduction of a nitrogen atom into the indole ring system can modulate key physicochemical properties such as pKa, solubility, and hydrogen bonding capacity, which in turn can influence receptor binding and pharmacokinetic profiles.[2]

The addition of a trifluoromethyl (-CF3) group, as in 5-(trifluoromethyl)-7-azaindole-3-carbaldehyde, further enhances the drug-like properties of the molecule. The highly electronegative -CF3 group can significantly impact lipophilicity, metabolic stability, and binding affinity.[3] It often improves cell membrane permeability and can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.[3] The aldehyde functionality at the 3-position provides a versatile synthetic handle for further molecular elaboration.[4]

This guide will provide an in-depth analysis of the core physicochemical properties of 5-(trifluoromethyl)-7-azaindole-3-carbaldehyde, offering insights into its behavior in various experimental settings.

Molecular Structure and Core Physicochemical Properties

5-(trifluoromethyl)-7-azaindole-3-carbaldehyde is a solid, white to light yellow crystalline compound.[5] Its core structure consists of a fused pyrrolo[2,3-b]pyridine ring system with a trifluoromethyl group at the 5-position and a carbaldehyde group at the 3-position.

Table 1: Core Physicochemical Properties of 5-(trifluoromethyl)-7-azaindole-3-carbaldehyde

PropertyValueSource(s)
IUPAC Name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde[5]
Synonyms 5-(Trifluoromethyl)-7-azaindole-3-carbaldehyde[5]
CAS Number 1135283-53-2[6]
Molecular Formula C₉H₅F₃N₂O[6]
Molecular Weight 214.15 g/mol [6]
Appearance White to light yellow solid[5]
Melting Point 211-212 °C[6]
Predicted pKa 11.32 ± 0.40[5]
Predicted Density 1.526 ± 0.06 g/cm³[5]

Structural Diagram:

Synthesis_Workflow A 2-Amino-3-bromo-5-(trifluoromethyl)pyridine B Protection of Amino Group A->B e.g., Boc anhydride C Introduction of Pyrrole Ring Precursor B->C e.g., Sonogashira coupling with protected alkyne D Cyclization to form Azaindole Core C->D Base-mediated cyclization E Formylation at C3-position D->E Vilsmeier-Haack reaction (POCl3, DMF) F 5-(trifluoromethyl)-7-azaindole-3-carbaldehyde E->F Deprotection (if necessary) Reactivity_Profile A 5-(trifluoromethyl)-7-azaindole-3-carbaldehyde B Oxidation A->B e.g., Ag₂O C Reduction A->C e.g., NaBH₄ D Nucleophilic Addition A->D e.g., Grignard Reagents E Condensation A->E e.g., Amines, Hydrazines F Carboxylic Acid Derivative B->F G Primary Alcohol Derivative C->G H Secondary Alcohol Derivative D->H I Imine/Hydrazone Derivative E->I

References

Technical Guide: Spectroscopic Characterization of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde via ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a substituted 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The unique electronic properties imparted by the electron-withdrawing trifluoromethyl group at the C5 position and the aldehyde functionality at the C3 position make it a valuable synthetic intermediate for creating complex molecular architectures. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for confirming the identity and purity of this compound.

This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for this molecule. We will delve into the rationale behind chemical shift assignments, coupling patterns, and the influence of the key functional groups on the spectra. Furthermore, this document outlines a robust, self-validating experimental protocol for acquiring high-fidelity NMR data, ensuring reproducibility and accuracy for researchers in the field.

Molecular Structure and Electronic Influences

To interpret the NMR spectra of this compound, it is essential to first analyze its structure and the electronic effects of its substituents. The core is a pyrrolo[2,3-b]pyridine system, where a pyrrole ring is fused to a pyridine ring.

  • Aldehyde Group (-CHO) at C3: This strong electron-withdrawing group significantly deshields adjacent protons and carbons, particularly the proton at C2 and the carbon at C4. The aldehyde proton itself will appear at a characteristic downfield chemical shift.

  • Trifluoromethyl Group (-CF₃) at C5: As a powerful electron-withdrawing group, the CF₃ moiety decreases electron density across the pyridine ring, causing a downfield shift for protons H4 and H6. It also introduces characteristic C-F and H-F couplings that are invaluable for assignment.

  • Pyrrole NH: The proton on the pyrrole nitrogen (N1) is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature.

Below is the molecular structure with the standard IUPAC numbering system, which will be used for all spectral assignments.

Caption: Molecular structure of the target compound.

Experimental Workflow for NMR Data Acquisition

A meticulously designed experimental protocol is crucial for obtaining high-quality, unambiguous NMR data. The following workflow represents a self-validating system for the characterization of novel compounds.

Caption: Standard workflow for NMR analysis.

Protocol Justification (Expertise-Driven Insights):

  • Solvent Choice: DMSO-d₆ is selected over CDCl₃ for its superior solvating power for polar heterocyclic compounds. Crucially, it allows for the unambiguous observation of the N-H proton, which often exchanges too rapidly or is too broad to be seen in protic-trace solvents like CDCl₃.

  • Self-Validation: The process is self-validating. For instance, after processing, the residual solvent peak of DMSO-d₆ at 2.50 ppm (for ¹H) and 39.52 ppm (for ¹³C) serves as an internal standard, ensuring the chemical shift axis is accurately calibrated. Any significant deviation would immediately flag an issue with referencing or spectrometer calibration.

¹H NMR Spectral Data: Prediction and Interpretation

While a definitive, published spectrum for this exact molecule is not available in the provided search results, we can predict the ¹H NMR spectrum with high confidence by analyzing data from analogous structures. The following table summarizes the expected chemical shifts, multiplicities, and assignments.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Correlative Insights
NH (N1-H) > 12.0broad singlet (br s)-The NH proton of 7-azaindoles is acidic and its signal is typically very downfield and broadened by quadrupolar coupling and exchange.
CHO (C3-H) 9.8 - 10.2singlet (s)-Aldehyde protons are strongly deshielded by the carbonyl anisotropy and appear in this characteristic region.[1]
H2 8.3 - 8.6singlet (s) or narrow doublet~1 Hz (if coupled to H4)Positioned between the pyrrole nitrogen (N1) and the electron-withdrawing aldehyde group, this proton is significantly deshielded.
H6 8.7 - 8.9doublet (d)J ≈ 2.0 HzThis proton is ortho to the pyridine nitrogen (N7) and meta to the CF₃ group, leading to a strong downfield shift. It exhibits meta-coupling to H4.
H4 8.1 - 8.4doublet (d)J ≈ 2.0 HzDeshielded by the adjacent pyridine nitrogen and the CF₃ group at C5. It shows meta-coupling to H6. The presence of the aldehyde at C3 further contributes to its downfield shift.

¹³C NMR Spectral Data: Prediction and Interpretation

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The use of a proton-decoupled sequence (like zgpg30) simplifies the spectrum to a series of singlets, one for each unique carbon environment, although carbons coupled to fluorine will appear as multiplets. An Attached Proton Test (APT) or DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃/quaternary carbons.

Carbon AssignmentPredicted δ (ppm)Multiplicity (from C-F coupling)Rationale & Correlative Insights
C=O (CHO) 185 - 195singletThe aldehyde carbonyl carbon is highly deshielded and appears in a characteristic downfield region.[1]
C7a 148 - 152singletA quaternary carbon at the fusion of the two rings, adjacent to two nitrogen atoms.
C6 145 - 148quartet (⁴JCF ≈ 3-5 Hz)This CH carbon is strongly deshielded by the adjacent nitrogen (N7). Long-range coupling to the CF₃ group is expected.
C2 138 - 142singletThis CH carbon is deshielded by the adjacent nitrogen (N1) and the aldehyde group.
C3a 130 - 135singletA quaternary carbon at the ring fusion.
C5 120 - 125quartet (²JCF ≈ 30-35 Hz)This quaternary carbon is directly attached to the CF₃ group. Its chemical shift is influenced by the electron-withdrawing nature of the substituent, and it exhibits a strong two-bond coupling to the fluorine atoms.[2]
CF₃ 122 - 127quartet (¹JCF ≈ 270-275 Hz)The carbon of the trifluoromethyl group itself shows a very large one-bond coupling constant with the three fluorine atoms.[2]
C4 118 - 122quartet (³JCF ≈ 4-6 Hz)This CH carbon is influenced by the adjacent nitrogen and shows a smaller, three-bond coupling to the CF₃ group.
C3 115 - 120singletThe carbon bearing the aldehyde group.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of its ¹H and ¹³C NMR spectra. The key diagnostic signals include the downfield aldehyde proton singlet around 10 ppm, the characteristic quartet for the CF₃ carbon in the ¹³C spectrum with a large ¹JCF coupling constant, and the distinct pattern of the three aromatic protons on the 7-azaindole core. By following a robust experimental protocol and leveraging an understanding of substituent effects, researchers can unambiguously verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

Substituted 7-Azaindole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[1] Its unique electronic properties and ability to act as a bioisostere for both indole and purine systems have made it a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2] This technical guide provides an in-depth exploration of substituted 7-azaindole derivatives, offering a comprehensive overview of their synthesis, biological activities, and applications in modern drug discovery. From foundational synthetic strategies to the nuanced structure-activity relationships that govern their therapeutic efficacy, this document serves as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicine.

The 7-Azaindole Core: A Privileged Scaffold in Medicinal Chemistry

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, ring system is a bicyclic heterocycle that is structurally analogous to indole, with a nitrogen atom replacing the C7-H group. This seemingly subtle modification imparts a profound influence on the molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and metabolic stability.[3]

The strategic incorporation of a nitrogen atom into the indole ring can modulate a compound's potency and physicochemical characteristics, while also opening up new intellectual property avenues. 7-Azaindoles are the most frequently utilized among the azaindole isomers in drug discovery. Their structural resemblance to the adenine fragment of adenosine triphosphate (ATP) makes them particularly well-suited for the design of kinase inhibitors.[1]

Synthetic Strategies for 7-Azaindole Derivatives

The synthesis of the 7-azaindole core and its derivatives has been an active area of research, with numerous methods developed to facilitate their construction and functionalization. While classical indole syntheses are not always directly translatable due to the electron-deficient nature of the pyridine ring, a variety of robust and efficient synthetic routes have been established.

Core Synthesis Methodologies

Several key synthetic strategies are employed for the construction of the 7-azaindole scaffold:

  • Palladium-Catalyzed Cross-Coupling Reactions: Advances in metal-catalyzed chemistry have revolutionized the synthesis of 7-azaindoles.[4] Techniques like the Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions are instrumental in forming the core structure and introducing diverse substituents.[5] A notable one-pot alkynylation-cyclization sequence starting from 2-aminopyridyl halides and terminal alkynes provides rapid and efficient access to 2-substituted 7-azaindoles.[5]

  • Hemetsberger Reaction: This method involves the thermal or base-catalyzed rearrangement of α-azido-α,β-unsaturated esters derived from 2-picoline derivatives.

  • Chichibabin-like Cyclization: This approach utilizes the reaction of 2-amino-3-halopyridines with α-haloketones or related synthons to construct the pyrrole ring.

  • Intramolecular Heck Reaction: Palladium-catalyzed intramolecular cyclization of appropriately substituted vinyl halides on the pyridine ring is another effective strategy.[5]

Functionalization of the 7-Azaindole Ring

Once the core is synthesized, further functionalization at various positions is crucial for optimizing biological activity. The C2 and C3 positions of the pyrrole ring and various positions on the pyridine ring are common sites for modification.[5]

  • C-H Bond Functionalization: Direct C-H bond functionalization has emerged as a powerful tool for the efficient and atom-economical introduction of substituents onto the 7-azaindole scaffold.[4][6]

  • Metal-Catalyzed Arylation and Alkylation: Palladium and other transition metals are widely used to catalyze the introduction of aryl and alkyl groups at specific positions.[5]

  • Classical Electrophilic Substitution: Reactions such as Vilsmeier-Haack formylation, Friedel-Crafts alkylation, and Knoevenagel condensation are employed to introduce functional groups at the C3 position.[5]

Experimental Protocol: One-Pot Alkynylation-Cyclization for 2-Substituted 7-Azaindoles [5]

This protocol outlines a general procedure for the synthesis of 2-substituted 7-azaindoles from 2-amino-3-halopyridines.

Materials:

  • 2-Amino-3-halopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-amino-3-halopyridine, palladium catalyst, and copper(I) iodide.

  • Add the solvent, followed by the base and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted 7-azaindole.

Biological Activities and Therapeutic Applications

Substituted 7-azaindole derivatives have demonstrated a wide spectrum of biological activities, making them highly valuable in drug discovery.[2][7]

Kinase Inhibition

A primary application of 7-azaindole derivatives is in the development of kinase inhibitors.[1] The 7-azaindole scaffold serves as an excellent "hinge-binding motif," capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[1]

  • BRAF Inhibitors: Vemurafenib (Zelboraf®) is a prime example of a successful 7-azaindole-based drug.[1] It is a potent inhibitor of the BRAF V600E mutant kinase and is approved for the treatment of metastatic melanoma. The development of Vemurafenib from a simple 7-azaindole fragment is a landmark achievement in fragment-based drug discovery.[1]

  • Multi-Targeted Kinase Inhibitors: Researchers have designed and synthesized 7-azaindole derivatives that act as multi-targeted kinase inhibitors (MTKIs), targeting kinases involved in both angiogenesis and tumorigenesis.[8]

  • FGFR4 Inhibitors: Novel 7-azaindole derivatives have been developed as selective and covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a potential target for hepatocellular carcinoma.[9]

  • CDK8 Inhibitors: 7-azaindole derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8) for the treatment of acute myeloid leukemia.[10]

Kinase_Inhibition cluster_0 7-Azaindole Derivative cluster_1 Kinase ATP Binding Pocket 7_Azaindole 7-Azaindole Scaffold Hinge_Region Hinge Region 7_Azaindole->Hinge_Region Forms two H-bonds (mimics ATP) Kinase_Activity Kinase Activity (Phosphorylation) 7_Azaindole->Kinase_Activity Inhibits Hinge_Region->Kinase_Activity Enables ATP ATP ATP->Hinge_Region Natural Ligand

Anticancer Activity

Beyond kinase inhibition, 7-azaindole derivatives exhibit broad anticancer properties.[11]

  • Cytotoxic Agents: Many derivatives have shown potent cytotoxic activity against various cancer cell lines.[2][12]

  • Anti-Angiogenic Activity: Some 7-azaindole compounds have demonstrated the ability to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.[2]

  • Structure-Activity Relationship (SAR): Studies have shown that substitutions at the N1, C3, and C5 positions of the 7-azaindole ring are particularly important for anticancer activity.[11] The introduction of alkyl, aryl, carboxamide, and heterocyclic groups has proven to be a successful strategy for enhancing potency.[11]

Other Therapeutic Areas

The therapeutic potential of 7-azaindole derivatives extends to a variety of other diseases:

  • Anti-inflammatory Agents: Certain derivatives act as antagonists of the CRTh2 receptor, suggesting their potential in treating allergic inflammation.[2]

  • Neurodegenerative Diseases: Some compounds have shown effectiveness in models of Alzheimer's disease.[2]

  • Antiviral Agents: The 7-azaindole scaffold is present in molecules with activity against viruses such as HIV.[3]

Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of their substituents. A thorough understanding of SAR is critical for the rational design of new and improved therapeutic agents.

Substitution Position Common Substituents Impact on Biological Activity Representative Targets
N1 Alkyl, ArylModulates solubility, metabolic stability, and can interact with specific pockets in the target protein.Kinases, various enzymes
C2 Aryl, HeteroarylOften involved in key interactions with the target, can enhance potency and selectivity.Kinases
C3 Aryl, Alkyl, CarboxamideCan be modified to explore different regions of the binding pocket and improve pharmacokinetic properties.Kinases, GPCRs
C4, C5, C6 Halogens, Alkoxy, AminoFine-tunes electronic properties, solubility, and can provide additional interaction points.Various targets

SAR_Workflow Start Initial 7-Azaindole Hit Compound Synthesis Synthesize Analogs with Substitutions at N1, C2, C3, C5 Start->Synthesis Screening In Vitro Biological Screening (e.g., Kinase Assays, Cell Viability) Synthesis->Screening SAR_Analysis Analyze Structure-Activity Relationship (SAR) Data Screening->SAR_Analysis SAR_Analysis->Synthesis Unfavorable SAR (Iterate Design) Optimization Lead Optimization: Improve Potency, Selectivity, and ADME Properties SAR_Analysis->Optimization Favorable SAR Preclinical Preclinical Candidate Optimization->Preclinical

Future Perspectives

The field of 7-azaindole chemistry continues to evolve, with ongoing efforts to develop more efficient and sustainable synthetic methodologies.[13] The exploration of novel substitution patterns and the application of advanced computational techniques will undoubtedly lead to the discovery of new derivatives with enhanced therapeutic profiles. As our understanding of the complex signaling pathways involved in various diseases deepens, the versatility of the 7-azaindole scaffold will ensure its continued prominence in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a critical transformation for the synthesis of valuable pharmaceutical intermediates. The document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses key considerations for reaction optimization, safety, and product characterization. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and modification of heterocyclic scaffolds.

Introduction: The Significance of Formylated 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, a bioisostere of indole, allows it to interact with a wide range of biological targets. The introduction of a formyl group at the C3 position of the 7-azaindole nucleus provides a versatile chemical handle for further molecular elaboration, enabling the construction of complex molecules with diverse pharmacological activities. Specifically, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a key building block in the development of potent enzyme inhibitors, including those targeting the fibroblast growth factor receptor (FGFR).[1] The trifluoromethyl group at the 5-position often enhances metabolic stability and binding affinity.[1]

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] It utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[2][4] This guide will focus on the specific application of this reaction to the electron-deficient 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine substrate.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent followed by an electrophilic aromatic substitution.

Formation of the Vilsmeier Reagent

N,N-dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic attack, thus ensuring high regioselectivity for substitution on the pyrrole ring. The attack occurs preferentially at the C3 position, as this allows for the formation of a resonance-stabilized intermediate where the aromaticity of the pyridine ring is preserved. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 5-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 5-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine- 3-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Figure 1: Vilsmeier-Haack Formylation Workflow.

Detailed Experimental Protocol

This protocol is a synthesis of best practices and information gleaned from related procedures. It is crucial to perform a thorough risk assessment before commencing any experimental work.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier (Example)
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine1036027-54-9C₈H₅F₃N₂≥97%ChemScene
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO≥99.8%Sigma-Aldrich
Phosphoryl chloride (POCl₃)10025-87-3Cl₃OP≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂≥99.8%Sigma-Aldrich
Saturated sodium bicarbonate solution144-55-8NaHCO₃-Prepared in-house
Sodium sulfate, anhydrous7757-82-6Na₂SO₄≥99%Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of substrate) to the flask and stir the mixture at 0 °C (ice bath) until the substrate is fully dissolved.

  • Vilsmeier Reagent Formation and Addition: In the dropping funnel, prepare a solution of phosphoryl chloride (POCl₃) (1.5 eq) in anhydrous dichloromethane (DCM) (approximately 2 mL per mL of POCl₃). Add this solution dropwise to the stirred reaction mixture at 0 °C over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until the gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x volume of the organic layer). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Product Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Appearance White to light yellow solid.[6]
Molecular Formula C₉H₅F₃N₂O
Molecular Weight 214.15 g/mol
Melting Point 211-212 °C.[6]

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the aldehyde proton (singlet, ~9.8-10.0 ppm), protons on the pyridine and pyrrole rings.

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expect a signal for the carbonyl carbon around 190-193 ppm, and signals for the aromatic carbons, including a quartet for the trifluoromethyl carbon.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 215.

Troubleshooting and Safety Considerations

Troubleshooting
  • Low Yield: Incomplete reaction may be due to insufficient reaction time or temperature. Ensure anhydrous conditions, as moisture will deactivate the Vilsmeier reagent.

  • Side Products: Over-reaction or reaction at other positions is unlikely due to the electronic nature of the substrate but can be minimized by maintaining a low reaction temperature during the addition of POCl₃.

  • Difficult Purification: The product may co-elute with residual DMF. Ensure thorough aqueous workup to remove most of the DMF before chromatography.

Safety Precautions
  • Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Reaction Quenching: The quenching of the reaction is exothermic and releases gas. Perform this step slowly and in a well-ventilated area.

Conclusion

The Vilsmeier-Haack formylation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a reliable and regioselective method for the synthesis of the corresponding 3-carbaldehyde. This technical guide provides a robust framework for performing this transformation, from understanding the underlying mechanism to practical execution and troubleshooting. The resulting product is a valuable intermediate for the development of novel therapeutics, and a thorough understanding of its synthesis is crucial for advancing drug discovery programs.

References

The Synthetic Blueprint: A Guide to the Starting Materials for 5-(Trifluoromethyl)-7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-(Trifluoromethyl)-7-Azaindole Scaffold

The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This makes 5-(trifluoromethyl)-7-azaindole a highly sought-after building block in the development of novel therapeutics, particularly in the areas of kinase inhibition and other targeted therapies. This guide provides an in-depth exploration of the key starting materials and synthetic strategies employed in the construction of this valuable heterocyclic core.

Strategic Disconnection and Key Starting Materials

The synthesis of the 5-(trifluoromethyl)-7-azaindole core fundamentally involves the construction of the pyrrole ring onto a pre-functionalized pyridine backbone. The choice of starting material is dictated by the overall synthetic strategy, with commercially available and readily synthesized trifluoromethylated pyridines serving as the primary precursors. Two such pivotal starting materials are 2-amino-4-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine .

Starting MaterialKey FeaturesCommercial Availability
2-Amino-4-(trifluoromethyl)pyridine Nucleophilic amino group for pyrrole ring annulation.Readily available from various chemical suppliers.[1][2]
2-Chloro-4-(trifluoromethyl)pyridine Versatile handle for cross-coupling reactions or nucleophilic displacement.Readily available from various chemical suppliers.[3][4]

The selection between these two primary starting materials hinges on the chosen synthetic route for the pyrrole ring formation. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyridine ring and must be considered in the reaction design.[5]

Synthetic Strategies for Pyrrole Ring Annulation

Several classical and modern synthetic methodologies for indole formation can be adapted for the synthesis of 5-(trifluoromethyl)-7-azaindole. The following sections will detail the most prominent strategies, outlining the key transformations from the aforementioned starting materials.

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis is a robust method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound.[6] While its application to the electron-deficient pyridine ring of azaindoles can be challenging, it remains a viable, albeit less common, route.[7][8]

Conceptual Workflow:

A 2-Amino-4-(trifluoromethyl)pyridine B Diazotization A->B NaNO2, HCl C Reduction B->C SnCl2 or Na2SO3 D 2-Hydrazinyl-4-(trifluoromethyl)pyridine C->D F Hydrazone Formation D->F E Carbonyl Compound (Aldehyde/Ketone) E->F G Pyridylhydrazone F->G H Acid-Catalyzed Cyclization G->H [3,3]-Sigmatropic Rearrangement I 5-(Trifluoromethyl)-7-azaindole H->I Elimination of NH3

Figure 1: Conceptual workflow for the Fischer Indole Synthesis of 5-(trifluoromethyl)-7-azaindole.

Causality Behind Experimental Choices:

  • Starting Material: The synthesis commences with 2-amino-4-(trifluoromethyl)pyridine.

  • Hydrazine Formation: The crucial pyridylhydrazine intermediate is prepared via a two-step sequence involving diazotization of the amino group followed by reduction of the resulting diazonium salt.

  • Cyclization: The pyridylhydrazone, formed from the reaction of the hydrazine with an aldehyde or ketone, undergoes an acid-catalyzed intramolecular cyclization. The electron-withdrawing trifluoromethyl group can make this step more challenging, often requiring stronger acidic conditions and higher temperatures.[9]

Experimental Protocol (Representative):

  • Diazotization: Dissolve 2-amino-4-(trifluoromethyl)pyridine in aqueous HCl and cool to 0-5 °C. Add a solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Reduction: To the cold diazonium salt solution, add a solution of tin(II) chloride in concentrated HCl. Stir the reaction mixture at low temperature for several hours.

  • Isolation of Hydrazine: Neutralize the reaction mixture with a base (e.g., NaOH or Na2CO3) and extract the 2-hydrazinyl-4-(trifluoromethyl)pyridine with an organic solvent.

  • Hydrazone Formation and Cyclization: Dissolve the isolated hydrazine and a suitable ketone or aldehyde (e.g., pyruvate for a 2-carboxy derivative) in a suitable solvent (e.g., ethanol, acetic acid). Add a strong acid catalyst (e.g., H2SO4, polyphosphoric acid) and heat the reaction mixture to reflux.

  • Workup and Purification: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture, neutralize, and extract the product. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Strategies: The Sonogashira Approach

A more contemporary and versatile approach to the 7-azaindole core involves palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling of a terminal alkyne with a halo-aminopyridine, followed by cyclization.[9][10] This method offers a high degree of flexibility in introducing substituents on the pyrrole ring.

Conceptual Workflow:

A 2-Amino-4-(trifluoromethyl)pyridine B Halogenation (e.g., Iodination) A->B NIS or ICl C 2-Amino-3-iodo-5-(trifluoromethyl)pyridine B->C E Sonogashira Coupling C->E D Terminal Alkyne D->E F 3-Alkynyl-2-amino-5-(trifluoromethyl)pyridine E->F Pd catalyst, Cu(I) cocatalyst, Base G Base or Metal-Mediated Cyclization F->G H 5-(Trifluoromethyl)-7-azaindole G->H

Figure 2: Sonogashira coupling approach to 5-(trifluoromethyl)-7-azaindole.

Causality Behind Experimental Choices:

  • Starting Material: The synthesis begins with the halogenation of 2-amino-4-(trifluoromethyl)pyridine at the 3-position. Iodination is often preferred as iodides are more reactive in palladium-catalyzed couplings.

  • Sonogashira Coupling: The resulting 2-amino-3-iodo-5-(trifluoromethyl)pyridine is coupled with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).[3]

  • Cyclization: The intermediate 3-alkynyl-2-aminopyridine can undergo cyclization to the 7-azaindole under either basic (e.g., KOtBu) or metal-catalyzed (e.g., CuI, AuCl3) conditions. The choice of cyclization conditions depends on the nature of the alkyne substituent.

Experimental Protocol (Representative):

  • Iodination: To a solution of 2-amino-4-(trifluoromethyl)pyridine in a suitable solvent (e.g., acetonitrile), add N-iodosuccinimide (NIS) and stir at room temperature until the starting material is consumed.

  • Sonogashira Coupling: In a degassed solvent (e.g., DMF or THF), combine 2-amino-3-iodo-5-(trifluoromethyl)pyridine, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide, and a base (e.g., triethylamine). Heat the reaction mixture under an inert atmosphere.

  • Cyclization: After the coupling reaction is complete, the cyclization can sometimes be induced in situ by increasing the reaction temperature. Alternatively, the intermediate alkynyl aminopyridine can be isolated and then treated with a base like potassium tert-butoxide in a suitable solvent to effect cyclization.

  • Workup and Purification: Standard aqueous workup followed by purification by column chromatography yields the desired 5-(trifluoromethyl)-7-azaindole.

The Leimgruber-Batcho Indole Synthesis: A Two-Step Procedure

The Leimgruber-Batcho synthesis provides an alternative route starting from a nitrated and methylated pyridine derivative.[11] This method is particularly useful when the corresponding ortho-nitrotoluene analog is readily available.

Conceptual Workflow:

A 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine B Enamine Formation A->B DMF-DMA, Pyrrolidine C β-Dialkylamino-α-(5-trifluoromethyl-3-nitro-2-pyridyl)styrene B->C D Reductive Cyclization C->D H2, Pd/C or Raney Ni E 5-(Trifluoromethyl)-7-azaindole D->E

Figure 3: Leimgruber-Batcho synthesis of 5-(trifluoromethyl)-7-azaindole.

Causality Behind Experimental Choices:

  • Starting Material: This pathway requires the synthesis of 2-methyl-3-nitro-5-(trifluoromethyl)pyridine.

  • Enamine Formation: The acidic methyl group of the starting material condenses with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a stable enamine intermediate.

  • Reductive Cyclization: The nitro group of the enamine is reduced, typically by catalytic hydrogenation (e.g., H2, Pd/C or Raney Ni), which initiates a spontaneous cyclization and elimination of the dialkylamine to afford the aromatic 7-azaindole.[12]

Experimental Protocol (Representative):

  • Enamine Formation: A mixture of 2-methyl-3-nitro-5-(trifluoromethyl)pyridine, DMF-DMA, and pyrrolidine is heated. The progress of the reaction can be monitored by the formation of a deeply colored solution.

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon or Raney nickel catalyst.

  • Workup and Purification: After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is then purified by chromatography to yield 5-(trifluoromethyl)-7-azaindole.

The Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[13] This method has been successfully applied to the synthesis of substituted 7-azaindoles.[6][7]

Conceptual Workflow:

A 4-(Trifluoromethyl)pyridine-2-carbaldehyde B Knoevenagel Condensation A->B D Ethyl 2-azido-3-(4-(trifluoromethyl)pyridin-2-yl)acrylate B->D Base (e.g., NaOEt) C Ethyl azidoacetate C->B E Thermal Decomposition D->E Heat (refluxing xylene) F Ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate E->F Nitrene insertion and rearrangement

Figure 4: Hemetsberger-Knittel synthesis towards a 5-(trifluoromethyl)-7-azaindole derivative.

Causality Behind Experimental Choices:

  • Starting Material: This route would likely start from a 4-(trifluoromethyl)pyridine derivative bearing a carbonyl group at the 2-position, such as 4-(trifluoromethyl)pyridine-2-carbaldehyde.

  • Azidoacrylate Formation: A Knoevenagel condensation between the aldehyde and an α-azido ester (e.g., ethyl azidoacetate) in the presence of a base yields the key azidocinnamate intermediate.

  • Thermal Cyclization: Heating the azidoacrylate in a high-boiling solvent like xylene induces the decomposition of the azide, presumably through a nitrene intermediate, which then cyclizes to form the indole-2-carboxylate.[14]

Conclusion

The synthesis of 5-(trifluoromethyl)-7-azaindole relies on a foundation of established indole synthetic methodologies, adapted for the unique electronic properties of the trifluoromethyl-substituted pyridine ring. The choice of starting material, primarily between 2-amino-4-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine, dictates the most logical and efficient synthetic pathway. While classical methods like the Fischer indole synthesis are plausible, modern palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, offer greater flexibility and are often higher yielding. The Leimgruber-Batcho and Hemetsberger-Knittel syntheses provide valuable alternative strategies, particularly when appropriately substituted pyridine precursors are accessible. A thorough understanding of these synthetic routes and the causality behind the experimental choices empowers researchers to efficiently access this critical building block for the advancement of drug discovery and development.

References

Spectroscopic Analysis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, derivatives of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) have garnered significant attention due to their diverse biological activities. This technical guide provides an in-depth analysis of the spectroscopic properties of a key 7-azaindole derivative, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This compound, with its unique substitution pattern, presents an interesting case for spectroscopic elucidation.

The strategic incorporation of a trifluoromethyl group at the 5-position and a carbaldehyde moiety at the 3-position of the 7-azaindole scaffold significantly influences its electronic properties and, consequently, its spectroscopic signature. Understanding the infrared (IR) and mass spectrometric (MS) characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic and biological systems.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical aspects of the IR and MS analysis of this compound, providing predicted spectral data, interpretation, and detailed experimental protocols.

Molecular Profile

Before delving into the spectroscopic analysis, it is essential to establish the fundamental properties of the molecule .

PropertyValueSource
Chemical Name This compound--INVALID-LINK--
Synonyms 5-(Trifluoromethyl)-7-azaindole-3-carbaldehyde--INVALID-LINK--
CAS Number 1135283-53-2--INVALID-LINK--
Molecular Formula C₉H₅F₃N₂O--INVALID-LINK--
Molecular Weight 214.14 g/mol --INVALID-LINK--
Appearance White to light yellow solid--INVALID-LINK--
Melting Point 211-212 °C--INVALID-LINK--

The synthesis of this compound is often achieved through the Vilsmeier-Haack reaction on the corresponding 5-(trifluoromethyl)-7-azaindole precursor.[1][2][3][4] This synthetic route is important to consider as it may introduce specific impurities, such as unreacted starting material or by-products of the formylation reaction.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. The analysis of this compound is expected to reveal characteristic absorption bands corresponding to its key structural features.

Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale and Commentary
~3300-3100N-H stretch (pyrrole)Medium, BroadThe N-H stretching vibration of the pyrrole ring is expected in this region. Hydrogen bonding in the solid state can lead to broadening of this peak.
~3050-3000C-H stretch (aromatic)Medium to WeakThese bands correspond to the C-H stretching vibrations of the pyrrole and pyridine rings.
~2850 & ~2750C-H stretch (aldehyde)Medium to WeakThe presence of two distinct bands, often referred to as a "Fermi doublet," is highly characteristic of an aldehyde C-H stretch and is a key diagnostic feature.[5][6]
~1680-1660C=O stretch (aldehyde)StrongThe carbonyl stretching vibration is one of the most intense bands in the spectrum. Conjugation with the pyrrole ring and the electron-withdrawing effect of the trifluoromethyl group will shift this band to a lower wavenumber compared to a simple aliphatic aldehyde.[7]
~1600-1450C=C and C=N stretches (aromatic rings)Medium to StrongThese absorptions arise from the skeletal vibrations of the pyrrolopyridine ring system.
~1350-1100C-F stretches (trifluoromethyl group)StrongThe C-F stretching vibrations of the CF₃ group are typically very strong and appear in this region, often as multiple bands.
~900-650C-H out-of-plane bending (aromatic)Medium to StrongThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient and widely used technique for obtaining IR spectra of solid samples with minimal sample preparation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start sample Place a small amount of solid sample on the ATR crystal start->sample pressure Apply pressure using the anvil sample->pressure background Collect background spectrum pressure->background sample_scan Collect sample spectrum background->sample_scan process Process data (e.g., baseline correction) sample_scan->process interpret Interpret the spectrum process->interpret report Generate report interpret->report

ATR-FTIR Experimental Workflow

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been allowed to warm up for stable operation.

  • Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This is a critical step to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline corrected and, if necessary, ATR corrected to resemble a transmission spectrum.

  • Analysis: Identify the key absorption bands and compare them with the predicted values and literature data for similar compounds.

Mass Spectrometric (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pattern

Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation, providing a "fingerprint" mass spectrum. For this compound, the following key ions are predicted:

Predicted m/zIonRationale for Formation
214[M]⁺˙Molecular Ion: The intact molecule with one electron removed. Its presence confirms the molecular weight.
186[M - CO]⁺˙Loss of a neutral carbon monoxide molecule from the aldehyde group. This is a common fragmentation pathway for aromatic aldehydes.
185[M - CHO]⁺Loss of the entire formyl radical.
145[M - CF₃]⁺Loss of the trifluoromethyl radical. The stability of the resulting cation will influence the intensity of this peak.
117[M - CF₃ - CO]⁺Sequential loss of the trifluoromethyl radical and carbon monoxide.

The fragmentation of trifluoromethyl-substituted heterocycles can be complex.[8][9][10] The stability of the pyrrolopyridine ring system will likely lead to a relatively intense molecular ion peak.

MS_Fragmentation M [M]⁺˙ (m/z 214) M_minus_CO [M - CO]⁺˙ (m/z 186) M->M_minus_CO - CO M_minus_CHO [M - CHO]⁺ (m/z 185) M->M_minus_CHO - CHO M_minus_CF3 [M - CF₃]⁺ (m/z 145) M->M_minus_CF3 - CF₃ M_minus_CF3_minus_CO [M - CF₃ - CO]⁺ (m/z 117) M_minus_CF3->M_minus_CF3_minus_CO - CO

Predicted EI-MS Fragmentation Pathway
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a classic and robust technique for the analysis of relatively volatile and thermally stable organic compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions. Set the ionization energy to 70 eV, a standard condition that allows for comparison with spectral libraries.

  • Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. For this solid compound, a direct insertion probe is suitable.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural insights.

    • Compare the observed spectrum with spectral libraries, if available.

Conclusion

The spectroscopic analysis of this compound by IR and MS provides a wealth of information crucial for its characterization. While experimental data for this specific molecule is not widely published, a comprehensive understanding of its expected spectroscopic behavior can be derived from fundamental principles and the analysis of closely related compounds.

The key diagnostic features in the IR spectrum are the aldehyde C-H and C=O stretching vibrations, along with the strong C-F absorptions of the trifluoromethyl group. In the mass spectrum, the molecular ion peak confirms the compound's identity, while the fragmentation pattern, including the loss of CO, CHO, and CF₃ moieties, provides valuable structural information.

The protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data for this and similar heterocyclic compounds. As a Senior Application Scientist, I trust that this in-depth guide will serve as a valuable resource for researchers in their synthetic and analytical endeavors.

References

Methodological & Application

Application Notes & Protocols for Kinase Inhibitor Synthesis Utilizing 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-CF₃-7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is bioisosteric to indole and purine, enabling it to function as a highly effective hinge-binding motif in the ATP-binding pocket of numerous protein kinases.[1][2] The pyridine nitrogen (N-7) and the pyrrole N-H group can form a bidentate hydrogen bond pattern with the kinase hinge region, a critical interaction for potent ATP-competitive inhibition.[3][4] This has led to the successful development of several approved kinase inhibitors, including the BRAF inhibitor Vemurafenib.[3]

This document focuses on a particularly valuable derivative: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . The strategic incorporation of a trifluoromethyl (-CF₃) group at the 5-position and a carbaldehyde (-CHO) at the 3-position provides a powerful starting material for the synthesis of advanced kinase inhibitor candidates.

  • The Trifluoromethyl Group (5-position): The -CF₃ group is a key functional moiety in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism.[5] Furthermore, it can improve membrane permeability and increase the binding affinity of the molecule to its target protein through favorable hydrophobic and electrostatic interactions.[5][6] In some cases, it can even form a hydrogen bond with backbone amides in the target protein, further anchoring the inhibitor.[7]

  • The Carbaldehyde Group (3-position): The aldehyde at the C-3 position serves as a versatile synthetic handle. This position points towards the solvent-exposed region of the ATP-binding site, making it an ideal point for derivatization to improve selectivity, potency, and physicochemical properties without disrupting the core hinge-binding interaction.[1] The aldehyde is readily converted into a vast array of functional groups, with reductive amination being one of the most powerful and widely used transformations in drug discovery for introducing diversity.[8][9]

These application notes provide a comprehensive guide to the properties, handling, and synthetic utility of this compound, with a detailed, field-proven protocol for its application in reductive amination to generate libraries of potential kinase inhibitors.

Physicochemical & Handling Data

A thorough understanding of the starting material's properties is critical for successful and reproducible experimentation.

PropertyValueSource
Molecular Formula C₉H₅F₃N₂O[10]
Molecular Weight 214.14 g/mol [10]
Appearance White to off-white solidGeneral Observation
Melting Point 211-212 °C[10]
Density (Predicted) 1.526 g/cm³[10]
Storage 2-8°C, desiccate, protect from light[11]
Solubility Soluble in DMF, DMSO; sparingly soluble in MeOH, DCMGeneral Chemical Knowledge
CAS Number 1135283-53-2[10][12]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Based on analogous structures, this compound may cause skin, eye, and respiratory irritation.[13] Avoid inhalation of dust and direct contact with skin and eyes.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information before use.

Core Application: Synthesis of Kinase Inhibitor Scaffolds via Reductive Amination

Reductive amination is a robust and highly efficient method for forming C-N bonds. It proceeds via the initial formation of an imine or enamine intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is a cornerstone of library synthesis in drug discovery.[8]

Causality Behind Experimental Choices:
  • Reducing Agent - Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for several key reasons. It is a mild and selective reducing agent, capable of reducing the intermediate iminium ion much faster than it reduces the starting aldehyde. This minimizes the formation of alcohol byproducts from over-reduction of the aldehyde.[14] Unlike other borohydrides like sodium cyanoborohydride (NaBH₃CN), it is not highly toxic and does not require acidic conditions for activation, making it compatible with a wider range of functional groups.[9][14]

  • Solvent - Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent non-protic solvents for reductive amination. They effectively solubilize the starting materials and reagents without interfering with the reaction. DCE is often preferred for less reactive amines as it allows for higher reaction temperatures if needed.

  • Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is used to ensure complete consumption of the limiting aldehyde starting material. A slight excess of the reducing agent (1.2-1.5 equivalents) is used to drive the reduction of the intermediate imine to completion.

  • Work-up: A basic aqueous work-up (e.g., with saturated sodium bicarbonate solution) is used to quench any remaining reducing agent and remove acetic acid byproducts, facilitating a clean extraction of the desired product.

Workflow for Kinase Inhibitor Library Synthesis

The following diagram illustrates the general workflow from the starting aldehyde to the generation and testing of a kinase inhibitor library.

G cluster_0 Synthesis Phase cluster_1 Screening & Analysis Phase A 5-(CF3)-7-Azaindole -3-carbaldehyde C Reductive Amination (NaBH(OAc)3, DCM) A->C B Amine Library (R1R2NH) B->C D Purification (Chromatography) C->D Crude Product E Characterized Inhibitor Library (Scaffold-R1R2) D->E F Kinase Panel Screening (e.g., JAK, FGFR, etc.) E->F G IC50 Determination (Dose-Response) F->G Initial Hits H SAR Analysis G->H Potency Data I Lead Compound(s) Identified H->I G cluster_0 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation P P JAK->P 3. Phosphorylation STAT STAT STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization P->STAT 4. STAT Recruitment & Phosphorylation Gene Target Gene Transcription (Proliferation, Inflammation) STAT_dimer->Gene 6. Nuclear Translocation Nucleus Nucleus Inhibitor 7-Azaindole Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition G cluster_0 FGF FGF Ligand FGFR FGFR FGF->FGFR 1. Binding & Dimerization P P FGFR->P 2. Autophosphorylation RAS_MAPK RAS-MAPK Pathway P->RAS_MAPK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT PLCg PLCγ Pathway P->PLCg CellResponse Cellular Response (Proliferation, Angiogenesis) RAS_MAPK->CellResponse PI3K_AKT->CellResponse PLCg->CellResponse Inhibitor 7-Azaindole Inhibitor Inhibitor->FGFR Inhibition

References

Application Note & Protocol: High-Fidelity Reductive Amination of 5-(Trifluoromethyl)-7-Azaindole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole and appearing in numerous FDA-approved drugs, particularly kinase inhibitors for oncology.[1][2] Its unique hydrogen bonding capabilities can enhance binding affinity and modulate physicochemical properties. When functionalized with a trifluoromethyl (CF₃) group—a moiety known to improve metabolic stability, lipophilicity, and binding selectivity—the resulting molecule becomes a highly valuable building block for drug discovery programs.[3][4]

The synthesis of secondary and tertiary amines from such scaffolds is a critical step in molecular diversification. Reductive amination stands out as one of the most robust and widely used methods for forming C-N bonds.[5][6][7] This application note provides a detailed, field-proven protocol for the reductive amination of 5-(trifluoromethyl)-7-azaindole-3-carbaldehyde, focusing on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that ensures high yields and functional group tolerance.[5][8][9]

The Chemistry: Mechanism & Rationale

Reductive amination is a sequential, one-pot process that transforms a carbonyl group and an amine into a more substituted amine. The reaction proceeds through two discrete, mechanistically distinct stages.

Stage 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is typically catalyzed by a mild acid, such as acetic acid.[10] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack. The resulting hemiaminal intermediate then undergoes dehydration to form an imine. In the acidic medium, the imine nitrogen can be further protonated to generate a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[6][11]

Stage 2: Hydride Reduction The choice of reducing agent is critical. Reagents like sodium borohydride (NaBH₄) can reduce the starting aldehyde in addition to the imine, leading to unwanted alcohol byproducts.[11][12] Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this protocol due to its steric bulk and attenuated reactivity.[5][13][14] It selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde, ensuring high chemoselectivity and clean conversion to the desired amine product.[5][15]

Reductive_Amination_Mechanism Figure 1: Reaction Mechanism cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction Aldehyde R¹-CHO Hemiaminal [Hemiaminal Intermediate] Aldehyde->Hemiaminal + R²-NH₂ (H⁺ cat.) Amine R²-NH₂ Imine R¹-CH=N-R² Hemiaminal->Imine - H₂O Iminium [R¹-CH=NH⁺-R²] Imine->Iminium + H⁺ Iminium_Red [R¹-CH=NH⁺-R²] Product R¹-CH₂-NH-R² Iminium_Red->Product + NaBH(OAc)₃

Figure 1: Reductive Amination Mechanism

Detailed Experimental Protocol

This protocol describes a general procedure for reacting 5-(trifluoromethyl)-7-azaindole-3-carbaldehyde with a generic primary amine. Quantities should be adjusted based on the specific amine used.

3.1. Materials and Reagents

ReagentMW ( g/mol )RoleSupplier Example
5-(Trifluoromethyl)-7-azaindole-3-carbaldehyde214.14Aldehyde (Substrate)Sigma-Aldrich
Primary Amine (e.g., Benzylamine)107.15NucleophileSigma-Aldrich
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94Reducing AgentSigma-Aldrich
1,2-Dichloroethane (DCE)98.96SolventSigma-Aldrich
Glacial Acetic Acid (AcOH)60.05CatalystSigma-Aldrich
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-Quenching Agent-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate-Drying Agent-
Ethyl Acetate (EtOAc)88.11Extraction Solvent-
Hexanes-Chromatography Eluent-
Silica Gel (230-400 mesh)-Stationary Phase-

3.2. Stoichiometry for a Representative Reaction

CompoundMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
5-(CF₃)-7-azaindole-3-carbaldehyde214.141.01.0214 mg
Benzylamine107.151.11.1118 mg (120 µL)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.51.5318 mg
Glacial Acetic Acid (AcOH)60.051.21.269 µL
1,2-Dichloroethane (DCE)---10 mL

3.3. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-(trifluoromethyl)-7-azaindole-3-carbaldehyde (214 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add 1,2-dichloroethane (10 mL) and stir to dissolve the aldehyde. To this solution, add the primary amine (e.g., benzylamine, 120 µL, 1.1 mmol) followed by glacial acetic acid (69 µL, 1.2 mmol).

  • Pre-Stirring (Imine Formation): Allow the mixture to stir at room temperature for 30-60 minutes. This period allows for the formation of the imine/iminium intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring solution in three equal portions over 15 minutes. Note: NaBH(OAc)₃ is moisture-sensitive; handle it quickly in an environment with low humidity.[5][12] The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize the acetic acid.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure secondary amine product.

Figure 2: Experimental Workflow Diagram

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material after 16 hours, an additional portion of NaBH(OAc)₃ (0.3-0.5 equiv) can be added. Ensure all reagents are anhydrous, as water can decompose the reducing agent.

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This is minimized by using NaBH(OAc)₃ but can occur if the imine formation is slow.[11] Using a less nucleophilic amine may require longer pre-stirring times or slightly elevated temperatures (40 °C).

  • Dialkylation: While NaBH(OAc)₃ protocols are known for minimizing over-alkylation, it can be a concern with highly reactive primary amines.[9] If dialkylation is observed, a two-step procedure (formation and isolation of the imine, followed by reduction with NaBH₄) can be employed.[8]

  • Solvent Choice: 1,2-dichloroethane (DCE) is a preferred solvent, but tetrahydrofuran (THF) can also be used.[8][9] Aprotic solvents are necessary as NaBH(OAc)₃ is not compatible with protic solvents like methanol.[12]

Conclusion

This protocol provides a reliable and high-yielding method for the synthesis of N-substituted 5-(trifluoromethyl)-7-azaindole derivatives via reductive amination. The use of sodium triacetoxyborohydride ensures high chemoselectivity, tolerating the sensitive azaindole core and the electron-withdrawing trifluoromethyl group. This procedure is broadly applicable to a range of primary and secondary amines, making it a cornerstone technique for generating diverse compound libraries in drug discovery and development.

References

The Strategic Application of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among these, the 7-azaindole framework, a bioisostere of indole, has emerged as a "privileged structure," particularly in the development of kinase inhibitors. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold further enhances its therapeutic potential. This guide provides an in-depth exploration of a key building block, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , detailing its significance, synthesis, and versatile applications in medicinal chemistry for researchers, scientists, and drug development professionals.

I. The Significance of the 5-(Trifluoromethyl)-7-azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form crucial hydrogen bond interactions with protein targets have made it a cornerstone in the design of therapeutic agents.[2] The introduction of a trifluoromethyl group at the 5-position of the 7-azaindole ring imparts several desirable attributes to a drug candidate.

The trifluoromethyl group is a powerful modulator of a molecule's properties due to its high electronegativity and lipophilicity.[3] Its presence can significantly enhance metabolic stability by blocking potential sites of oxidation, a common challenge in drug development.[4] Furthermore, the CF₃ group can improve a compound's binding affinity to its biological target through favorable hydrophobic and electrostatic interactions.[4] This strategic functionalization often leads to compounds with improved potency and pharmacokinetic profiles.

The aldehyde functionality at the 3-position of the 7-azaindole ring serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of chemical moieties.[3] This enables extensive structure-activity relationship (SAR) studies and the optimization of lead compounds into clinical candidates.

II. Synthesis of this compound

The most common and efficient method for the introduction of a formyl group at the electron-rich 3-position of the 7-azaindole nucleus is the Vilsmeier-Haack reaction .[5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution.

Conceptual Workflow of the Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Azaindole 5-(CF₃)-7-azaindole Azaindole->Iminium_intermediate + Vilsmeier Reagent Product 5-(CF₃)-7-azaindole-3-carbaldehyde Iminium_intermediate->Product + H₂O Hydrolysis Aqueous Workup (H₂O)

Caption: Vilsmeier-Haack reaction workflow.

III. Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold is a cornerstone in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The 7-azaindole moiety is particularly adept at mimicking the adenine region of ATP, the natural substrate for kinases, thereby enabling competitive inhibition.[2]

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers.[7] Consequently, the development of small molecule inhibitors of FGFRs is a promising therapeutic strategy.

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent FGFR inhibitors.[7] While the specific synthesis of these inhibitors did not start from the 3-carbaldehyde, the core structure highlights the importance of the 5-(trifluoromethyl)-7-azaindole moiety. In these studies, the trifluoromethyl group was shown to be crucial for enhancing the inhibitory activity of the compounds.[7]

The aldehyde functionality of this compound provides a reactive site for the construction of more complex molecules targeting kinases. For instance, condensation reactions with various nucleophiles can be employed to introduce diverse side chains that can interact with specific residues in the kinase active site, leading to improved potency and selectivity.[8]

Table 1: Biological Activity of Representative 7-Azaindole-Based Kinase Inhibitors
Compound IDTarget KinaseIC₅₀ (nM)Reference
4h FGFR17[7]
4h FGFR29[7]
4h FGFR325[7]
8l Haspin14[6]
8g CDK9/CyclinT140[6]
8h CDK9/CyclinT120[6]

IV. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the title compound and its subsequent derivatization, which are fundamental for its application in drug discovery programs.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction (Representative Protocol)

This protocol is adapted from established Vilsmeier-Haack formylation procedures for electron-rich heterocycles.[5][9]

Materials:

  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.2 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[10][11] This protocol illustrates the derivatization of the 3-carbaldehyde.

G Aldehyde 5-(CF₃)-7-azaindole-3-carbaldehyde Condensation_Product Knoevenagel Condensation Product Aldehyde->Condensation_Product Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Condensation_Product Base Base (e.g., Piperidine) Base->Condensation_Product Catalyst

Caption: Knoevenagel condensation workflow.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Piperidine or other suitable base catalyst

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired α,β-unsaturated derivative.

V. Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. The strategic combination of the privileged 7-azaindole scaffold, the beneficial properties of the trifluoromethyl group, and the synthetic flexibility of the aldehyde functionality provides a powerful platform for the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. The protocols and application notes provided herein serve as a comprehensive guide for researchers to harness the full potential of this important chemical entity in their drug discovery endeavors.

VI. References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11, 23456-23465.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2018, 23(11), 2893.

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. BenchChem, 2023.

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorg. Med. Chem., 2020, 28(11), 115468.

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Org. Lett., 2022, 24(10), 1956–1961.

  • Knoevenagel condensation of synthesized anticancer TZD derivatives. ResearchGate, 2023.

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 2016, 10(4), 485-491.

  • Organic Syntheses Procedure. Organic Syntheses, 2021, 98, 330-343.

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chem. Pharm. Bull., 2018, 66(10), 941-950.

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Cogent Chemistry, 2017, 3(1), 1338006.

  • Vilsmeier-Haack Reaction. J&K Scientific LLC, 2025.

  • 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2021, 26(16), 4983.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • This compound. Sigma-Aldrich.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications.

  • Knoevenagel condensation. Wikipedia.

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 2022, 17(8), e202100736.

  • Henry Reaction. Organic Chemistry Portal.

  • Azaindole Therapeutic Agents. Bioorg. Med. Chem., 2020, 28(24), 115830.

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chem. Pharm. Bull., 2015, 63(5), 356-366.

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

  • Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde. Google Patents.

References

Application Notes and Protocols for the Downstream Reactions of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-(Trifluoromethyl)-7-azaindole-3-carbaldehyde Scaffold

The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, commonly known as 5-(trifluoromethyl)-7-azaindole, is a "privileged" scaffold in modern medicinal chemistry. Its bioisosteric relationship to indole allows it to interact with a wide range of biological targets, while the pyridine nitrogen can enhance solubility and provide an additional hydrogen bond acceptor.[1] The trifluoromethyl group at the 5-position is a particularly valuable substituent, often improving metabolic stability, membrane permeability, and binding affinity through favorable interactions. This scaffold is a core component of potent inhibitors targeting critical enzymes in oncology, such as Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinase 8 (CDK8).[2][3]

The synthetic utility of this scaffold is greatly amplified by the presence of a formyl group (-CHO) at the 3-position, yielding 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1135283-53-2).[4][5] This aldehyde serves as a versatile chemical handle, enabling a diverse array of downstream chemical transformations. It is an electrophilic linchpin for carbon-carbon and carbon-nitrogen bond formation, providing a gateway for library synthesis and structure-activity relationship (SAR) studies.

This document provides detailed application notes and protocols for several key downstream reactions of this aldehyde, designed for researchers in drug discovery and chemical biology. The protocols are presented with an emphasis on the underlying chemical principles and practical considerations necessary for successful execution.

Reductive Amination: Accessing Diverse Amine Derivatives

Reductive amination is arguably the most powerful method for converting aldehydes into amines, making it a cornerstone of medicinal chemistry for introducing diversity and modulating physicochemical properties.[6] The process typically involves the initial formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Causality and Strategic Considerations:
  • Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild, tolerant of most functional groups, and selectively reduces the protonated imine intermediate much faster than the starting aldehyde. This minimizes the formation of the corresponding alcohol as a byproduct. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic. For large-scale synthesis, catalytic hydrogenation can be an economical and clean alternative.[7]

  • Reaction pH: The reaction is typically performed under mildly acidic conditions (e.g., using acetic acid). The acid catalyzes imine formation but must not be so strong as to protonate the amine reactant, which would render it non-nucleophilic.

  • Solvent Selection: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents as they are compatible with the reagents and facilitate the removal of the water byproduct.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Aldehyde + Amine in Solvent (DCE) B Add Acetic Acid (cat.) A->B C Stir at Room Temperature B->C D Add NaBH(OAc)₃ portion-wise C->D Imine Formation E Monitor by TLC/LC-MS D->E F Quench with sat. NaHCO₃ E->F Reaction Complete G Extract with DCM F->G H Dry, Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for a typical reductive amination reaction.

Protocol 1: Synthesis of N-Benzyl-1-(5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
  • Reaction Setup: To a solution of this compound (214 mg, 1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL), add benzylamine (107 mg, 1.0 mmol) followed by glacial acetic acid (60 µL, 1.0 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1 hour. The formation of the imine can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 318 mg, 1.5 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours, or until the starting material is consumed as indicated by TLC/LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Reagent/ParameterMolar Equiv.PurposeTypical Yields
Aldehyde1.0Electrophile-
Amine1.0 - 1.2Nucleophile60-90%
NaBH(OAc)₃1.5Reducing Agent
Acetic Acid1.0 (or catalytic)Catalyst
SolventDCE / DCMReaction Medium

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8] This reaction is exceptionally useful for creating electron-deficient alkenes, which are versatile intermediates and common pharmacophores. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[9][10]

Causality and Strategic Considerations:
  • Active Methylene Compounds: The nucleophile must have C-H bonds acidic enough to be deprotonated by a mild base. Common examples include malononitrile, ethyl cyanoacetate, and Meldrum's acid. The electron-withdrawing groups (Z) stabilize the resulting carbanion.

  • Catalyst: A weak amine base (e.g., piperidine) is sufficient to catalyze the reaction without promoting self-condensation of the aldehyde.[8]

  • Solvent-Free Conditions: In the interest of green chemistry, these reactions can often be run with high efficiency in a mixture of water and ethanol or even under solvent-free conditions, simplifying work-up and purification.[9][11]

Reaction Mechanism: Knoevenagel Condensation

G Start Aldehyde (R-CHO) + Active Methylene (Z-CH₂-Z') Alkoxide Alkoxide Intermediate Start->Alkoxide Nucleophilic Attack Base Base (e.g., Piperidine) Carbanion Carbanion (Z-CH⁻-Z') Base->Carbanion Deprotonation Hydroxide β-Hydroxy Adduct Alkoxide->Hydroxide Protonation Product α,β-Unsaturated Product (R-CH=C(Z)Z') + H₂O Hydroxide->Product Dehydration (E1cB) G Phosphonium Phosphonium Salt Ylide Phosphonium Ylide (Wittig Reagent) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde Substrate Alkene Alkene Product Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Decomposition

References

Synthesis and Evaluation of Potent FGFR Inhibitors Derived from 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting FGFR in Oncology with a Privileged Scaffold

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] Aberrant activation of this pathway, through genetic amplifications, mutations, or fusions, is a known driver in a variety of human cancers, including breast, lung, bladder, and liver cancer.[1][3] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention in oncology.[1][4]

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bonding interactions with the hinge region of various kinases.[1] Specifically, the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core has been identified as a promising starting point for the development of potent and selective FGFR inhibitors. The trifluoromethyl group at the 5-position can form a hydrogen bond with the Glycine-485 residue in the FGFR1 kinase domain, enhancing binding affinity and inhibitory activity.[1]

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a representative FGFR inhibitor, compound 4h (as described by He et al.), derived from the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold.[1] We will delve into the rationale behind the synthetic strategy and provide detailed, step-by-step protocols for its synthesis and subsequent in vitro evaluation.

FGFR Signaling Pathway and Mechanism of Inhibition

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and migration.[1][2]

The 1H-pyrrolo[2,3-b]pyridine-based inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the FGFR kinase domain.[1] The pyrrolo[2,3-b]pyridine core forms two crucial hydrogen bonds with the backbone of residues in the hinge region (specifically with the carbonyl of E562 and the NH of A564 in FGFR1), mimicking the interaction of the adenine portion of ATP.[1] Substituents on this core can then be tailored to occupy and interact with adjacent hydrophobic pockets, enhancing both potency and selectivity.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR:f2 Inhibition

FGFR Signaling Pathway and Inhibition.

Synthesis of a Potent FGFR Inhibitor (Compound 4h)

The synthesis of the target inhibitor is achieved through a two-step process starting from the commercially available 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The first step involves an aldol condensation to introduce the substituted phenyl ring, followed by a reduction of the resulting double bond.

Synthesis_Workflow Starting_Material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Step1 Step 1: Aldol Condensation Starting_Material->Step1 Aldehyde m-dimethoxybenzaldehyde Aldehyde->Step1 Intermediate Intermediate 3h Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Final_Product Final Product (4h) Step2->Final_Product

Synthetic Workflow for Compound 4h.

Protocol 1: Synthesis of Intermediate 3h

Materials:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol)

  • m-dimethoxybenzaldehyde (150 mg, 1.1 mmol)

  • Potassium hydroxide (281 mg, 5 mmol)

  • Methanol (7 mL)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • DCM (Dichloromethane)

  • MeOH (Methanol)

Procedure:

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL), add m-dimethoxybenzaldehyde (150 mg, 1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).

  • Stir the reaction mixture at 50 °C for 5 hours.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using 5% MeOH in DCM as the eluent to yield the intermediate as a white solid.[1]

Protocol 2: Synthesis of Final Product 4h

Materials:

  • Intermediate from Protocol 1

  • Triethylsilane

  • Trifluoroacetic acid

  • Acetonitrile

Procedure:

  • Dissolve the intermediate from the previous step in acetonitrile.

  • Add triethylsilane and trifluoroacetic acid to the solution.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product, compound 4h .[1]

Note on Characterization: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the ¹H NMR of a similar compound showed characteristic peaks for the pyrrolo[2,3-b]pyridine core and the substituted phenyl ring.[1]

In Vitro Biological Evaluation

The inhibitory activity of the synthesized compounds against FGFR kinases and their effect on cancer cell proliferation are key indicators of their therapeutic potential.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[5][6][7]

Materials:

  • Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Synthesized inhibitor compound (e.g., compound 4h )

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the appropriate buffer (e.g., Kinase Assay Buffer with DMSO).

  • In a multi-well plate, add the inhibitor dilutions, the recombinant FGFR enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6][7]

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[6][7] This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6][7]

  • Measure the luminescence using a plate reader.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation:

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712
Data adapted from He et al.[1]
Protocol 4: Cell Proliferation Assay (WST-1 or MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells to assess the anti-proliferative effect of the inhibitor.[5]

Materials:

  • Cancer cell line with known FGFR expression (e.g., 4T1 mouse breast cancer cells)[1]

  • Complete cell culture medium

  • Synthesized inhibitor compound

  • WST-1 or MTT reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compound or a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).[5]

  • Add the WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[5]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of potent FGFR inhibitors. The synthetic route is straightforward, and the resulting compounds, such as 4h , have demonstrated impressive low nanomolar inhibitory activity against FGFR1, 2, and 3, along with potent anti-proliferative effects in cancer cell lines.[1] Further optimization of this scaffold could focus on improving selectivity, particularly against FGFR4, and enhancing pharmacokinetic properties to develop clinically viable drug candidates for the treatment of FGFR-driven cancers.

References

Application Notes & Protocols: Privileged Scaffolds as Building Blocks for Anti-Proliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Scaffold-Based Anti-Proliferative Drug Discovery

The relentless proliferation of malignant cells is a hallmark of cancer. A cornerstone of modern oncology research is the development of targeted therapies that selectively inhibit the cellular machinery driving this uncontrolled growth. The concept of "privileged scaffolds" has emerged as a powerful strategy in medicinal chemistry to accelerate the discovery of novel anti-proliferative agents.[1][2] A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, often with high affinity.[1] This multi-target capability makes them ideal starting points for developing libraries of compounds with diverse biological activities.

This guide provides a comprehensive overview of utilizing privileged scaffolds in the design and synthesis of anti-proliferative agents. We will delve into the mechanistic basis of their action, provide detailed protocols for their evaluation, and offer insights into the interpretation of results. The focus will be on heterocyclic compounds, which are prominently featured in a vast number of FDA-approved drugs and clinical candidates.[3]

Key Privileged Scaffolds in Anti-Proliferative Agent Development

Several heterocyclic scaffolds have proven to be particularly fruitful in the quest for new cancer therapeutics. Their versatility allows for chemical modifications that can fine-tune their potency, selectivity, and pharmacokinetic properties.

The Quinoline Scaffold: A Versatile Core for Diverse Mechanisms

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in numerous anti-cancer agents.[4][5] Its derivatives have demonstrated a wide array of anti-proliferative mechanisms.[6]

  • Mechanism of Action: Quinoline-based compounds can exert their anti-cancer effects through various pathways, including:

    • DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives can insert themselves between DNA base pairs, disrupting DNA replication and transcription. They are also known to inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, leading to catastrophic DNA damage and cell death.[7][8]

    • Kinase Inhibition: The quinoline scaffold serves as a core structure for numerous kinase inhibitors.[7][8] By competing with ATP for the binding site on kinases, these compounds can block signaling pathways that are essential for cancer cell growth and survival, such as the PI3K/AKT/mTOR and JAK/STAT pathways.[9]

    • Tubulin Polymerization Inhibition: Some quinoline derivatives can interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

    • Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, the ultimate outcome of effective quinoline-based agents is often the induction of programmed cell death (apoptosis) and a halt in the cell division cycle.[4][6]

The Indole Scaffold: A Natural Product-Inspired Powerhouse

The indole nucleus is another privileged scaffold frequently found in both natural and synthetic anti-proliferative compounds.[10] Vinca alkaloids, a class of potent anti-cancer drugs, are a prime example of naturally occurring indole derivatives.[11]

  • Mechanism of Action: The anti-proliferative activities of indole derivatives are diverse and include:

    • Tubulin Inhibition: Similar to some quinoline compounds, many indole-based molecules disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[12]

    • Kinase Inhibition: The indole scaffold is a key component of several marketed kinase inhibitors, such as sunitinib, which targets multiple receptor tyrosine kinases involved in tumor growth and angiogenesis.[13]

    • HDAC and Topoisomerase Inhibition: Some indole derivatives have been shown to inhibit histone deacetylases (HDACs) and topoisomerase, leading to changes in gene expression and DNA damage, respectively.[10]

The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibitors

The pyrimidine ring is a fundamental component of nucleic acids and a highly versatile scaffold in medicinal chemistry.[14] Pyrimidine derivatives are particularly prominent as kinase inhibitors.[15]

  • Mechanism of Action:

    • ATP-Competitive Kinase Inhibition: The pyrimidine scaffold is an excellent bioisostere of the adenine ring of ATP, allowing it to bind effectively to the ATP-binding pocket of various kinases.[16] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby interrupting signaling pathways crucial for cancer cell proliferation. Numerous pyrimidine-based inhibitors targeting EGFR, CDKs, and other kinases have been developed.[15][17]

    • Multi-Targeting Capabilities: Through focused chemical modifications, pyrazolo[3,4-d]pyrimidines, a class of fused pyrimidine derivatives, can be designed to inhibit multiple oncogenic kinases simultaneously.[16]

Experimental Workflows and Protocols

The successful development of anti-proliferative agents requires a robust pipeline of in vitro assays to characterize their activity and elucidate their mechanism of action.

Synthesis of Privileged Scaffolds

The synthesis of these scaffolds and their derivatives is a critical first step. For instance, pyrimidine derivatives can be synthesized through the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate.[18] Another approach involves the reaction of 4-amino-2,6-dichloropyrimidine with appropriate anilines.[19] Steroidal pyrimidines can be prepared via the cycloaddition reaction of nitrogen-containing 1,3-binucleophiles with a steroidal α,β-unsaturated ketone.[20]

In Vitro Evaluation of Anti-Proliferative Activity

A tiered approach is typically employed to assess the anti-proliferative potential of newly synthesized compounds.

The initial screening of compounds is often performed using cell viability assays to determine their potency (e.g., IC50 or GI50 values).

  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[21][22] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23][24] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[21]

Table 1: Representative IC50 Values for Privileged Scaffold Derivatives

ScaffoldDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline Compound 5PC-3 (Prostate)1.29[8]
Indole Compound 79aA549 (Lung)0.50[13]
Pyrimidine Compound 2dA549 (Lung)< 50[18]

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[23]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[23][25]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23][24]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[23][24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[23]

Elucidating the Mechanism of Action

Once a compound has demonstrated significant anti-proliferative activity, further experiments are necessary to understand how it exerts its effects.

Flow cytometry is a powerful technique to determine the effect of a compound on cell cycle progression. By staining the DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[26] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[26][27]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate in the dark.[26][27]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[26]

  • Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.[28]

To confirm that the observed decrease in cell viability is due to programmed cell death, apoptosis assays are performed.

  • Annexin V/PI Staining: This is a common method for detecting apoptotic cells.[29] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[30] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[31] Propidium iodide (PI) is used as a counterstain to identify necrotic cells, which have compromised membrane integrity.[31]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Treat cells with the test compound for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.[29] Add Annexin V-FITC and PI staining solutions and incubate in the dark at room temperature.[31]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Visualizing Workflows and Pathways

To better understand the experimental processes and the underlying biological mechanisms, graphical representations are invaluable.

G cluster_0 Drug Discovery Workflow cluster_1 Mechanism of Action Studies Scaffold Selection Scaffold Selection Synthesis of Derivatives Synthesis of Derivatives Scaffold Selection->Synthesis of Derivatives In Vitro Screening In Vitro Screening Synthesis of Derivatives->In Vitro Screening Cell Viability Assay (MTT) Cell Viability Assay (MTT) In Vitro Screening->Cell Viability Assay (MTT) Hit Identification (IC50) Hit Identification (IC50) Cell Viability Assay (MTT)->Hit Identification (IC50) Cell Cycle Analysis Cell Cycle Analysis Hit Identification (IC50)->Cell Cycle Analysis Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Hit Identification (IC50)->Apoptosis Assay (Annexin V/PI) Determine Cell Cycle Arrest Determine Cell Cycle Arrest Cell Cycle Analysis->Determine Cell Cycle Arrest Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay (Annexin V/PI)->Quantify Apoptotic Cells Lead Optimization Lead Optimization Determine Cell Cycle Arrest->Lead Optimization Quantify Apoptotic Cells->Lead Optimization

Caption: A typical workflow for the discovery and initial characterization of anti-proliferative agents.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->RTK Inhibits Pyrimidine Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by pyrimidine-based kinase inhibitors.

Conclusion and Future Directions

The use of privileged scaffolds provides a robust and efficient framework for the discovery of novel anti-proliferative agents. By leveraging the inherent biological activity of these core structures, researchers can rapidly generate and screen compound libraries to identify potent and selective drug candidates. The protocols and workflows outlined in this guide offer a solid foundation for the in vitro characterization of these compounds, from initial viability screening to detailed mechanistic studies.

Future efforts in this field will likely focus on the development of novel privileged scaffolds, the use of computational methods to guide the design of more potent and selective inhibitors, and the exploration of combination therapies that target multiple oncogenic pathways simultaneously. The continued application of these principles holds great promise for the development of the next generation of targeted cancer therapies.

References

Application Note: A Detailed Protocol for the Wittig Olefination of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental guide for conducting the Wittig reaction on 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a vinyl group via olefination opens avenues for further functionalization. This guide details two distinct protocols utilizing both a stabilized and a non-stabilized ylide, discusses the underlying mechanistic principles, offers insights into stereochemical control, and provides a systematic approach to product purification and characterization.

Introduction: The Strategic Importance of the Wittig Reaction on 7-Azaindoles

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2] Its power lies in the unambiguous placement of the carbon-carbon double bond, a critical transformation in the synthesis of complex molecules. The substrate of interest, this compound, incorporates the 7-azaindole core. 7-Azaindole derivatives are of significant interest to the pharmaceutical industry due to their wide-ranging biological activities.[3][4]

The trifluoromethyl group (-CF3) is a common bioisostere used to enhance metabolic stability and binding affinity.[5] This protocol addresses the olefination of an electron-deficient heterocyclic aldehyde, providing researchers with a robust methodology for elaborating this important scaffold. We will explore the reaction using two types of Wittig reagents to demonstrate stereochemical control and reactivity differences.

Mechanism and Stereochemical Considerations

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde. This forms a betaine intermediate which subsequently cyclizes to a four-membered oxaphosphetane ring.[6][7] The driving force of the reaction is the decomposition of this intermediate into the desired alkene and the highly stable triphenylphosphine oxide (TPPO).[6]

Figure 1: Simplified mechanism of the Wittig reaction.

The stereochemical outcome of the reaction is largely dependent on the nature of the ylide.[6][7]

  • Non-stabilized Ylides (R¹ = alkyl, H): These ylides are highly reactive. The reaction is typically under kinetic control, leading to rapid and irreversible formation of a syn-oxaphosphetane, which decomposes to yield the (Z)-alkene.[8]

  • Stabilized Ylides (R¹ = -CO₂R, -CN, -C(O)R): These ylides are less reactive due to resonance stabilization of the carbanion. The initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane. This intermediate subsequently decomposes to furnish the (E)-alkene.[2][8]

This guide provides protocols for both types to allow for the selective synthesis of either the (E) or (Z)-alkene derivative.

Experimental Protocols

Materials and Reagents
ReagentSupplierCAS NumberM.W. ( g/mol )Notes
5-(CF₃)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeSigma-Aldrich1135283-53-2214.15Starting aldehyde.
Methyltriphenylphosphonium bromideSigma-Aldrich1779-49-3357.23Precursor for non-stabilized ylide.
(Carbethoxymethylene)triphenylphosphoraneSigma-Aldrich1099-45-2348.37Stabilized ylide (commercially available).
n-Butyllithium (n-BuLi), 2.5 M in hexanesSigma-Aldrich109-72-864.06Strong base for ylide generation.
Tetrahydrofuran (THF), anhydrousSigma-Aldrich109-99-972.11Reaction solvent.
Dichloromethane (DCM)Fisher Scientific75-09-284.93Extraction solvent.
Ethyl Acetate (EtOAc)Fisher Scientific141-78-688.11Eluent for chromatography.
HexanesFisher Scientific110-54-386.18Eluent for chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)-12125-02-953.49Quenching agent.
Magnesium Sulfate (MgSO₄), anhydrousFisher Scientific7487-88-9120.37Drying agent.
Silica Gel, 230-400 mesh-7631-86-960.08Stationary phase for chromatography.
Protocol A: Synthesis of the (Z)-Alkene using a Non-Stabilized Ylide

This protocol uses an in situ generated non-stabilized ylide, methylenetriphenylphosphorane, which is expected to yield the terminal alkene.

Step-by-Step Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq, e.g., 429 mg, 1.2 mmol).

    • Add anhydrous THF (10 mL). Stir the resulting suspension at room temperature.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add n-butyllithium (1.1 eq, e.g., 0.44 mL of 2.5 M solution, 1.1 mmol) dropwise via syringe.

    • Scientist's Note: Upon addition of n-BuLi, the white suspension will turn a characteristic deep orange or yellow color, indicating the formation of the phosphorus ylide.[9] A strong, non-nucleophilic base is required to deprotonate the phosphonium salt.[1]

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction:

    • In a separate flask, dissolve this compound (1.0 eq, e.g., 214 mg, 1.0 mmol) in anhydrous THF (5 mL).

    • Slowly add the aldehyde solution to the ylide mixture at room temperature via syringe.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in Hexanes). The reaction is typically complete within 2-4 hours.

    • Scientist's Note: The disappearance of the aldehyde spot and the appearance of a new, less polar product spot (and the TPPO byproduct spot) on the TLC plate indicates reaction progression.

  • Work-up and Purification:

    • Once the reaction is complete, quench by carefully adding saturated aqueous NH₄Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The resulting crude solid is a mixture of the desired alkene and triphenylphosphine oxide (TPPO).

    • Purify the crude material via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc to 30% EtOAc).

    • Scientist's Note: TPPO can be challenging to separate due to its polarity. Sometimes, trituration with a solvent like diethyl ether can help precipitate the TPPO, or a non-polar solvent wash of the crude mixture can remove some of the less polar product first.[9]

Protocol B: Synthesis of the (E)-Alkene using a Stabilized Ylide

This protocol uses a commercially available, air-stable ylide, which is expected to yield the (E)-α,β-unsaturated ester.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq, e.g., 214 mg, 1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 eq, e.g., 383 mg, 1.1 mmol).

    • Add a suitable solvent such as toluene or DMF (10 mL).

    • Scientist's Note: Stabilized ylides are much less reactive and often do not require inert atmosphere conditions or strong bases.[6][10] The reaction typically requires heating to proceed at a reasonable rate.

  • Wittig Reaction:

    • Heat the reaction mixture to 80-100 °C and stir.

    • Monitor the reaction progress by TLC. These reactions can be slower, often requiring 12-24 hours for completion.

  • Work-up and Purification:

    • After the reaction is complete (as judged by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The work-up and purification procedure is identical to that described in Protocol A, Step 3 . The polarity of the ester product will be different from the terminal alkene, requiring adjustment of the chromatography eluent system.

Overall Experimental Workflow

Figure 2: General workflow for the Wittig reaction and product isolation.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy:

    • Terminal Alkene (from Protocol A): Expect to see two new signals in the vinyl region (~5.0-6.5 ppm), corresponding to the geminal protons (=CH₂), and another vinyl proton signal coupled to them.

    • (E)-Unsaturated Ester (from Protocol B): Expect two new signals in the vinyl region (~6.0-8.0 ppm) appearing as doublets with a large coupling constant (J ≈ 15-18 Hz), which is characteristic of a trans relationship. Signals for the ethyl ester (-OCH₂CH₃) will also be present.

    • The signals corresponding to the 7-azaindole core protons should remain.

  • ¹³C NMR Spectroscopy: Look for new signals in the alkene region (approx. 110-140 ppm). For the ester, a new carbonyl signal will also be present (~165-175 ppm).

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated exact mass of the expected product.

  • Infrared (IR) Spectroscopy: A C=C stretch will appear around 1640-1680 cm⁻¹. For the ester product, a strong C=O stretch will be visible around 1710-1730 cm⁻¹.

Troubleshooting

IssuePossible CauseSuggested Solution
No Reaction / Low Conversion Inactive ylide (Protocol A); insufficient heat (Protocol B); poor quality aldehyde.A: Ensure reagents and solvent are anhydrous. Check the quality/titer of the n-BuLi. B: Increase reaction temperature or time. Confirm aldehyde purity by NMR.
Complex Mixture of Products Aldehyde instability (e.g., self-condensation); side reactions of the ylide.Run the reaction at a lower temperature. Ensure slow addition of the aldehyde to the ylide solution to avoid high local concentrations.
Difficulty Removing TPPO Co-elution of TPPO with the product during chromatography.Attempt to crystallize the product from a suitable solvent system. Alternatively, convert TPPO to a water-soluble phosphonium salt by treating the crude mixture with acid.
Poor Stereoselectivity Presence of lithium salts can sometimes disrupt stereoselectivity.[7]For (Z)-selectivity, consider using a sodium-based base (e.g., NaHMDS) instead of n-BuLi, as this can enhance selectivity in some systems.[1]

References

Application Note & Protocol: A Scalable Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a pivotal intermediate in contemporary drug discovery. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules targeting a range of diseases, including cancer and inflammatory disorders.[1][2] This application note details a robust and scalable protocol centered around the Vilsmeier-Haack formylation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol suitable for multi-gram to kilogram scale production, and address critical aspects of process safety, analytical monitoring, and troubleshooting.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole motif is a bioisostere of indole and purine systems, granting it unique pharmacological properties. Its incorporation into drug candidates can modulate potency, selectivity, and pharmacokinetic profiles.[1] Specifically, the trifluoromethyl group at the 5-position and a formyl group at the 3-position of the 7-azaindole core provide versatile handles for further chemical elaboration, making this compound a highly sought-after building block in the synthesis of complex pharmaceutical agents.[3][4][5] The development of a scalable and efficient synthesis for this intermediate is therefore of paramount importance for advancing drug development programs.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The chosen synthetic route for the introduction of the C3-formyl group is the Vilsmeier-Haack reaction. This classic yet powerful transformation is well-suited for the formylation of electron-rich heteroaromatic compounds like 7-azaindoles.[6][7][8][9] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a suitable amide, typically N,N-dimethylformamide (DMF).[7][8][10] This electrophile then attacks the electron-rich C3 position of the 7-azaindole ring, leading to an iminium intermediate that is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[8]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis & Product Formation DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Iminium_Intermediate Iminium Intermediate Starting_Material 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Starting_Material->Iminium_Intermediate + Vilsmeier Reagent Final_Product This compound Iminium_Intermediate->Final_Product Aqueous Work-up (Hydrolysis)

Caption: Synthetic workflow for the Vilsmeier-Haack formylation.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis of the starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Appropriate adjustments to equipment and reagent quantities will be necessary for larger scales.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine≥98%Commercially AvailableEnsure dryness before use.
Phosphorus Oxychloride (POCl₃)ReagentSigma-AldrichHandle with extreme caution in a fume hood. Moisture sensitive.[11]
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse anhydrous grade to prevent quenching of the Vilsmeier reagent.
Dichloromethane (DCM)ACSCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
20 L Jacketed Glass ReactorEquipped with overhead stirrer, thermocouple, and nitrogen inlet.
Addition FunnelFor controlled addition of POCl₃.
Buchner Funnel and Filter FlaskFor product isolation.
Experimental Procedure

Step 1: Vilsmeier Reagent Formation

  • Set up the 20 L jacketed glass reactor under a nitrogen atmosphere.

  • Charge the reactor with anhydrous N,N-dimethylformamide (1.5 L).

  • Cool the DMF to 0-5 °C using a circulating chiller.

  • Slowly add phosphorus oxychloride (220 mL, 2.36 mol) dropwise via the addition funnel over a period of 60-90 minutes, maintaining the internal temperature below 10 °C.

    • Rationale: The formation of the Vilsmeier reagent is exothermic. Slow, controlled addition is crucial to prevent a runaway reaction and ensure complete formation of the active electrophile.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

Step 2: Formylation Reaction

  • In a separate container, dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (100 g, 0.53 mol) in anhydrous DMF (500 mL).

  • Slowly add the solution of the starting material to the pre-formed Vilsmeier reagent in the reactor over 30-45 minutes, keeping the internal temperature below 15 °C.

  • Once the addition is complete, slowly warm the reaction mixture to 80-85 °C and maintain for 4-6 hours.

    • Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexanes) or HPLC-UV until consumption of the starting material is observed.

Step 3: Reaction Quench and Work-up

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice (5 kg) with vigorous stirring in a large, well-ventilated container.

    • Caution: The quench is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.

Step 4: Product Isolation and Purification

  • Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 1 L) to remove residual salts.

  • Wash the cake with a cold non-polar solvent like hexanes (2 x 500 mL) to remove non-polar impurities.

  • Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.[12]

Expected Yield and Purity
  • Yield: 85-95%

  • Purity (by HPLC): >98%

  • Appearance: Off-white to pale yellow solid.

Process Safety Considerations

The Vilsmeier-Haack reaction involves hazardous reagents and exothermic steps that require strict safety protocols.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water.[13][14] It can cause severe burns upon contact and is fatal if inhaled. Always handle POCl₃ in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[11] An emergency shower and eyewash station should be readily accessible.[13]

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic.[11] Maintain strict temperature control using a reliable cooling system. Never add water directly to the Vilsmeier reagent.[13][15]

  • Gas Evolution: The reaction of POCl₃ with DMF and the subsequent aqueous quench will evolve toxic and corrosive gases (e.g., HCl).[15] Ensure adequate ventilation and consider using a scrubber to neutralize acidic off-gases.

Analytical Quality Control

Consistent product quality is essential for downstream applications. The following analytical techniques are recommended for monitoring the reaction and qualifying the final product:

  • High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, determine the purity of the final product, and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid. The reported melting point is 211-212 °C.

Troubleshooting Guide

G cluster_0 Troubleshooting Workflow cluster_1 Incomplete Reaction Analysis cluster_2 Low Yield Analysis cluster_3 Impurity Analysis Start Problem Observed Incomplete_Reaction Incomplete Reaction/ Low Conversion Start->Incomplete_Reaction Check TLC/HPLC Low_Yield Low Yield Start->Low_Yield After Isolation Impure_Product Impure Product Start->Impure_Product Check Purity IR_Cause1 Inactive Vilsmeier Reagent? (Moisture Contamination) Incomplete_Reaction->IR_Cause1 IR_Cause2 Insufficient Reaction Time/Temp? Incomplete_Reaction->IR_Cause2 LY_Cause1 Product Loss During Work-up? Low_Yield->LY_Cause1 LY_Cause2 Side Reactions? Low_Yield->LY_Cause2 IP_Cause1 Incomplete Quench/Neutralization? Impure_Product->IP_Cause1 IP_Cause2 Ineffective Purification? Impure_Product->IP_Cause2 IR_Solution1 Use anhydrous DMF. Protect from moisture. IR_Cause1->IR_Solution1 IR_Solution2 Increase reaction time or temp. Monitor by HPLC. IR_Cause2->IR_Solution2 LY_Solution1 Ensure complete precipitation. Optimize extraction/filtration. LY_Cause1->LY_Solution1 LY_Solution2 Maintain strict temp control. Check reagent quality. LY_Cause2->LY_Solution2 IP_Solution1 Ensure pH is 7-8. Wash thoroughly with water. IP_Cause1->IP_Solution1 IP_Solution2 Optimize recrystallization solvent. Consider column chromatography. IP_Cause2->IP_Solution2

Caption: A decision-making workflow for troubleshooting common issues.

Conclusion

The protocol detailed herein provides a robust and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to strict process controls and safety measures, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, thereby facilitating the advancement of novel therapeutics based on the 7-azaindole scaffold.

References

Application Notes and Protocols: The Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of NNRTIs in HIV-1 Therapy

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1][2][3] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART).[4][5] Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric, hydrophobic pocket on the RT enzyme, approximately 10 Å from the catalytic site.[3][6] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its function, thus halting viral replication.[7]

The success of NNRTIs is attributed to their high specificity, potent antiviral activity, and low toxicity.[4][8] Over the years, different generations of NNRTIs have been developed to combat the emergence of drug-resistant viral strains.[5][9] This guide provides an in-depth look at the synthetic strategies for key NNRTIs, offering detailed protocols and explaining the rationale behind the chemical transformations, aimed at researchers and professionals in drug development.

Synthetic Strategies for Key NNRTIs

The synthesis of NNRTIs often involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. Below, we detail the synthetic pathways for several FDA-approved NNRTIs.

Efavirenz: A Benzoxazinone NNRTI

Efavirenz is a first-generation NNRTI known for its efficacy and is a component of several combination therapies.[5] A highly efficient and practical asymmetric synthesis has been developed, which is suitable for large-scale manufacturing.[10][11]

Synthetic Pathway Overview:

The synthesis of Efavirenz can be achieved in seven steps from 4-chloroaniline, with an overall yield of approximately 62%.[10][11] A key step in this synthesis is the enantioselective addition of a lithium acetylide to a protected ketoaniline, which establishes the crucial stereocenter of the molecule.[10][11]

Efavirenz_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate Formation cluster_key_step Key Stereoselective Step cluster_cyclization Cyclization 4-chloroaniline 4-chloroaniline p-methoxybenzyl_ketoaniline p-methoxybenzyl ketoaniline 4-chloroaniline->p-methoxybenzyl_ketoaniline Several steps Amino_alcohol Amino alcohol p-methoxybenzyl_ketoaniline->Amino_alcohol Enantioselective alkynylation with Li-cyclopropyl acetylide Efavirenz Efavirenz Amino_alcohol->Efavirenz Cyclization with phosgene or urea

Caption: High-level synthetic workflow for Efavirenz.

Detailed Protocol for Key Steps:

a) Enantioselective Alkynylation:

This crucial step establishes the chirality of Efavirenz. The reaction involves the addition of lithium cyclopropyl acetylide to a p-methoxybenzyl-protected ketoaniline.[10] The use of a chiral ligand, such as (1R,2S)-N-pyrrolidinylnorephedrine lithium alkoxide, mediates this addition with a high degree of stereocontrol.[10][11]

  • Rationale: The chiral lithium alkoxide forms a complex with the lithium acetylide, creating a chiral environment that directs the nucleophilic attack on the ketone from a specific face, leading to the desired enantiomer of the resulting amino alcohol.

b) Cyclization to form the Benzoxazinone Ring:

The final ring closure is typically achieved using phosgene or a safer alternative like urea.[10]

  • Using Phosgene: The amino alcohol is treated with phosgene in a suitable solvent system (e.g., THF-heptane). This reaction proceeds through an intermediate that subsequently undergoes ring closure to form the benzoxazinone ring of Efavirenz.[10] The product can then be crystallized to high purity.[10]

  • Using Urea (A Greener Alternative): As a more cost-effective and less hazardous alternative to phosgene, urea can be used for the cyclization step. This approach makes the process more environmentally friendly and suitable for industrial-scale production.

StepReagents and ConditionsTypical YieldReference
Enantioselective AlkynylationLi-cyclopropyl acetylide, (1R,2S)-N-pyrrolidinylnorephedrine lithium alkoxide, THF, < -50°C94%[10]
Cyclization (with Phosgene)Phosgene, THF-heptane, 0 to 25°C93-95%[10]
Cyclization (with Urea)UreaGood yield
Diarylpyrimidine (DAPY) NNRTIs: Etravirine and Rilpivirine

The DAPY series of NNRTIs, which includes Etravirine and Rilpivirine, are known for their flexibility, which allows them to be effective against a range of resistant HIV-1 strains.[9][12]

a) Etravirine Synthesis:

Several synthetic routes for Etravirine have been reported, often starting from halogenated pyrimidines.[13][14] An efficient method involves a linear approach starting from 2,4,6-trichloropyrimidine.[13][15]

Synthetic Pathway Overview:

Etravirine_Synthesis cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_final_steps Final Steps 2,4,6-trichloropyrimidine 2,4,6-trichloropyrimidine Diarylamine_derivative Diarylamine derivative 2,4,6-trichloropyrimidine->Diarylamine_derivative Nucleophilic substitution with 4-aminobenzonitrile Etravirine Etravirine Diarylamine_derivative->Etravirine Reaction with 4-hydroxy-3,5- dimethylbenzonitrile, ammonification, and bromination

Caption: A common synthetic route for Etravirine.

Detailed Protocol for Key Steps:

  • Nucleophilic Substitution: 2,4,6-trichloropyrimidine is reacted with 4-aminobenzonitrile. This reaction can be promoted by microwave irradiation, which significantly shortens the reaction time from hours to minutes.[13]

  • Further Substitution and Functionalization: The resulting intermediate undergoes further nucleophilic substitution with 4-hydroxy-3,5-dimethylbenzonitrile, followed by ammonolysis and bromination to yield Etravirine.[15]

b) Rilpivirine Synthesis:

The synthesis of Rilpivirine also involves the construction of a diarylpyrimidine core.[16] An efficient route involves the reaction of two key intermediates.[16][17]

Synthetic Pathway Overview:

Rilpivirine_Synthesis cluster_intermediates Key Intermediates cluster_coupling Coupling Reaction Intermediate_2 (E)-3-(4-amino-3,5-dimethylphenyl) acrylonitrile hydrochloride Rilpivirine Rilpivirine Intermediate_2->Rilpivirine Intermediate_3 4-((4-chloropyrimidin-2-yl)amino) benzonitrile Intermediate_3->Rilpivirine Nucleophilic substitution

Caption: Synthesis of Rilpivirine from key intermediates.

Detailed Protocol for the Final Coupling Step:

The final step in Rilpivirine synthesis is a nucleophilic substitution reaction between (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.[16]

  • Traditional Method: The reaction is carried out in acetonitrile under reflux conditions for an extended period (e.g., 69 hours).[16]

  • Microwave-Assisted Method: To improve efficiency, a microwave-promoted method has been developed. This reduces the reaction time to 90 minutes and increases the overall yield.[17]

NNRTIKey ReactionReagents and ConditionsAdvantageReference
EtravirineMicrowave-promoted amination2,4,6-trichloropyrimidine, 4-aminobenzonitrile, microwave irradiationReduces reaction time from 12h to 15 min[13]
RilpivirineMicrowave-assisted couplingKey intermediates, microwave irradiationReduces reaction time from 69h to 90 min, improves yield[16][17]
Nevirapine: A Dipyridodiazepinone NNRTI

Nevirapine was the first NNRTI to be approved for the treatment of HIV-1.[8] Efficient and cost-effective synthetic methods are crucial for its widespread availability.[18][19]

Synthetic Pathway Overview:

A highly efficient process for Nevirapine synthesis involves the reaction of two substituted pyridine precursors.[20]

Nevirapine_Synthesis cluster_precursors Pyridine Precursors cluster_condensation Condensation and Cyclization Me-CAN methyl 2-cyclopropylaminonicotinate Nevirapine Nevirapine Me-CAN->Nevirapine CAPIC 2-chloro-3-amino-4-picoline CAPIC->Nevirapine Condensation with a strong base (e.g., sodium hydride)

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the V-H Formylation of Electron-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack (V-H) reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the formylation of electron-rich heterocycles. Here, we delve into the causality behind common experimental issues and provide field-proven insights to optimize your reaction outcomes.

Introduction to the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] It utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[4][5][6] This electrophilic reagent then attacks the electron-rich heterocycle, leading to an iminium intermediate that is subsequently hydrolyzed to the desired aldehyde.[3][5][6]

While highly effective for many substrates, including pyrroles, indoles, and furans, achieving high yields can be challenging.[5] This guide will address the most common pitfalls and provide systematic troubleshooting strategies.

Core Troubleshooting: Low Reaction Yield

Low yield is the most frequently reported issue in Vilsmeier-Haack formylation. The causes can be multifaceted, ranging from reagent quality to subtle substrate effects. The following Q&A section is structured to help you diagnose and resolve these problems.

Q1: My reaction is sluggish, and I'm recovering a significant amount of starting material. What are the likely causes?

A1: Recovering unreacted starting material points to a lack of reactivity, which can stem from several factors:

  • Insufficient Substrate Activity: The Vilsmeier reagent is a weak electrophile.[7][8][9] Therefore, the reaction is most efficient with highly electron-rich heterocycles.[7][10] If your substrate possesses electron-withdrawing groups, its nucleophilicity will be reduced, leading to a slower reaction.[11]

    • Causality: Electron-withdrawing groups decrease the electron density of the heterocyclic ring, making it less susceptible to attack by the weakly electrophilic Vilsmeier reagent.

    • Troubleshooting:

      • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy.[8] However, be cautious, as excessive heat can lead to decomposition.[8]

      • Use a More Reactive Formylating System: While DMF/POCl₃ is standard, other acid chlorides like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent and may offer different reactivity profiles.[12]

  • Poor Vilsmeier Reagent Formation or Decomposition: The Vilsmeier reagent itself can be problematic.

    • Causality: The reagent is sensitive to moisture and can be thermally unstable.[11][13][14] It is typically prepared at low temperatures (0 °C) to ensure its integrity.[1][8]

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Moisture will quench the Vilsmeier reagent.[8][11]

      • Reagent Quality: Use high-purity DMF and POCl₃. Old or impure DMF can contain dimethylamine, which can lead to side reactions.[11]

      • Stepwise Addition: Prepare the Vilsmeier reagent at 0 °C by adding POCl₃ dropwise to DMF. Allow it to stir for a sufficient time (e.g., 30-60 minutes) before adding your substrate.[8] Some procedures recommend dissolving the substrate in an anhydrous solvent and adding it to the pre-formed reagent.[11]

Q2: I'm observing the formation of multiple products and a low yield of the desired aldehyde. What's happening?

A2: The formation of multiple products often indicates issues with regioselectivity or side reactions.

  • Regioselectivity Issues: For some heterocycles, like substituted pyrroles, formylation can occur at multiple positions.[15]

    • Causality: The position of electrophilic attack is governed by both electronic and steric factors.[16][17] For instance, in N-substituted pyrroles, formylation typically occurs at the C2 position, but bulky N-substituents can favor formylation at the C3 position.[16][17][18]

    • Troubleshooting:

      • Sterically Hindered Reagents: Using a bulkier formamide, such as N,N-diphenylformamide or N,N-diisopropylformamide, in place of DMF can direct formylation to a less sterically hindered position.[18]

      • Protecting Groups: If your heterocycle has multiple reactive sites, consider using a protecting group strategy to block unwanted positions.

  • Side Reactions: The Vilsmeier reagent can participate in reactions other than formylation.

    • Causality: In some cases, chlorination of the heterocyclic ring can occur. Additionally, with certain substrates, the reaction can lead to the formation of unexpected products, such as trimers in the case of indole.[19]

    • Troubleshooting:

      • Control Stoichiometry: An excess of the Vilsmeier reagent can sometimes promote side reactions.[8] Carefully control the stoichiometry of your reagents.

      • Lower Reaction Temperature: Running the reaction at a lower temperature can help to suppress unwanted side reactions.[11]

Q3: My reaction seems to work, but the yield is consistently low after workup. What could be the problem during the hydrolysis step?

A3: The hydrolysis of the intermediate iminium salt is a critical step to obtain the final aldehyde. Incomplete or improper hydrolysis can significantly impact your yield.[7][20]

  • Incomplete Hydrolysis: The iminium salt intermediate is often quite stable.

    • Causality: Insufficient water or inadequate heating during the workup can lead to incomplete conversion of the iminium salt to the aldehyde.

    • Troubleshooting:

      • Aqueous Workup: After the reaction is complete, the mixture is typically poured into ice water or an aqueous solution of a base like sodium acetate or sodium carbonate.[4][21]

      • Heating: Gently heating the aqueous mixture can facilitate the hydrolysis of the iminium salt.

      • pH Adjustment: The pH of the workup solution can be important. A basic workup is often used to neutralize the acidic reaction mixture and facilitate hydrolysis.

  • Product Degradation: The desired aldehyde product may be unstable under the workup conditions.

    • Causality: Some aldehydes, particularly those with electron-donating groups, can be sensitive to acidic or basic conditions and may degrade during a prolonged or harsh workup.

    • Troubleshooting:

      • Mild Workup Conditions: Use a mild base like sodium bicarbonate for the workup and avoid excessive heating.

      • Prompt Extraction: Once the hydrolysis is complete, promptly extract the product into an organic solvent to minimize its exposure to the aqueous phase.

Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent
  • In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The Vilsmeier reagent is now ready for use. In some cases, a precipitate may form.[22]

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of an Electron-Rich Heterocycle
  • Dissolve the electron-rich heterocycle in an anhydrous solvent (e.g., DMF, 1,2-dichloroethane).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to stir at room temperature or heat as required (monitor by TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate.

  • Stir the mixture vigorously until the hydrolysis of the iminium salt is complete (this may require gentle heating).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Heterocycle ClassTypical Reaction ConditionsExpected Yield RangeKey Considerations
Pyrroles 0 °C to room temperature70-95%Highly reactive. Regioselectivity is a key factor, influenced by substituents.[15][16][17][18]
Indoles 0 °C to 100 °C60-96%Formylation typically occurs at the C3 position.[23][24] Electron-withdrawing groups can decrease reactivity.
Furans 0 °C to room temperature50-85%Less reactive than pyrroles. Prone to polymerization under strongly acidic conditions.
Thiophenes Room temperature to reflux40-80%Least reactive among these examples. Often requires higher temperatures.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Salt Iminium Salt Intermediate Heterocycle Electron-Rich Heterocycle Heterocycle->Iminium_Salt + Vilsmeier Reagent Aldehyde Formylated Heterocycle Iminium_Salt->Aldehyde Hydrolysis (H2O)

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Substrate Assess Substrate Reactivity (Electron-Donating/Withdrawing Groups) Start->Check_Substrate Check_Workup Evaluate Workup Procedure (Hydrolysis, pH) Start->Check_Workup Optimize_Reagents Use Fresh, Anhydrous Reagents Check_Reagents->Optimize_Reagents Optimize_Conditions Adjust Temperature/Time Optimize Stoichiometry Check_Conditions->Optimize_Conditions Modify_Strategy Consider Alternative Reagent Use Protecting Groups Check_Substrate->Modify_Strategy Optimize_Workup Ensure Complete Hydrolysis Use Mild Conditions Check_Workup->Optimize_Workup

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: Can I use a different amide besides DMF? A: Yes, other N,N-disubstituted formamides can be used. In fact, employing bulkier formamides like N,N-diisopropylformamide can alter the regioselectivity of the reaction, which can be advantageous for certain substrates.[18]

Q: Is it possible to formylate less reactive aromatic compounds? A: The Vilsmeier-Haack reaction is generally limited to electron-rich aromatic and heteroaromatic systems.[7][10] Simple aromatic hydrocarbons like benzene and toluene are typically unreactive under standard V-H conditions.[10] For less reactive substrates, a Friedel-Crafts acylation might be a more suitable alternative.[7]

Q: The Vilsmeier reagent is a solid. Is this normal? A: Yes, the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is a white, hygroscopic, and shelf-stable powder when isolated.[10] In many lab-scale preparations where it is generated in situ, it may precipitate from the reaction mixture, especially if a co-solvent is not used.[22][25]

Q: How can I confirm the formation of the Vilsmeier reagent? A: While typically used in situ, the formation of the Vilsmeier reagent from DMF and POCl₃ can be monitored by techniques like NMR spectroscopy, which would show the characteristic signals of the chloroiminium ion.[1] However, for most synthetic purposes, the successful formylation of a reliable test substrate is a good indicator of reagent formation.

References

Technical Support Center: Purification of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. The unique structure of this molecule—a polar, nitrogen-containing heterocycle (7-azaindole derivative) with an electron-withdrawing trifluoromethyl group and a polar aldehyde—presents a distinct set of purification challenges.[1][2] This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you may encounter during the purification process. The solutions provided are based on established chromatographic principles and field-tested experience.

Question 1: My compound is streaking badly on the TLC plate and I'm getting significant peak tailing from my column. What's happening and how do I fix it?

Answer: This is the most common issue observed with nitrogen-containing heterocyclic compounds like 7-azaindole derivatives.[3][4] The root cause is the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups on the surface of the silica gel stationary phase.[5][6] This strong, non-ideal interaction leads to slow desorption kinetics, resulting in a "tailing" or streaking effect where the compound elutes slowly and over many fractions.

Immediate Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[7]

    • Recommended Modifier: Add 0.1% to 1% triethylamine (Et₃N) or pyridine to your solvent system.

    • Mechanism: The amine modifier will preferentially bind to the acidic silanol sites on the silica, effectively "masking" them from your target compound. This allows your analyte to travel through the column with reduced secondary interactions, resulting in sharper, more symmetrical peaks.[7][8]

  • Consider an Alternative Stationary Phase: If tailing persists even with a modifier, the compound may be particularly sensitive.

    • Alumina (Basic or Neutral): For highly basic compounds, switching to an alumina stationary phase can be beneficial. However, always scout the separation on an alumina TLC plate first.

    • Deactivated Silica: "End-capped" or otherwise deactivated silica columns are commercially available and have fewer free silanol groups, which can reduce tailing for problematic compounds.[5]

Question 2: The target compound won't move from the baseline on the TLC plate (Rf ≈ 0), even with 100% ethyl acetate. What solvent system should I try next?

Answer: An Rf value near zero indicates that your solvent system is not polar enough to displace the highly polar analyte from the silica gel.[9][10] this compound is a polar molecule, and standard solvent systems like hexane/ethyl acetate may be insufficient.

Recommended Solvent Systems for Polar Compounds:

  • Dichloromethane/Methanol (DCM/MeOH): This is an excellent next choice for polar compounds.[7][8]

    • Starting Gradient: Begin scouting with TLC plates using 1% to 10% methanol in dichloromethane.

    • Example: Start with 98:2 DCM/MeOH and increase the methanol percentage until you achieve the desired Rf.

  • Ammonia in Methanol/Dichloromethane: For extremely polar or stubborn basic compounds, a solution of ammonia in methanol can be highly effective.[11]

    • Preparation: Prepare a stock solution of 5-10% ammonium hydroxide in methanol.

    • Application: Use 1-10% of this stock solution in dichloromethane as your eluent. This both increases polarity and neutralizes the silica.[11]

The goal is to find a solvent system that provides an Rf value between 0.25 and 0.35 on the TLC plate. This range typically provides the best separation on a preparative column.[7][12]

Question 3: My TLC shows a clean separation between my product and impurities, but all my column fractions are mixed. Why is this happening?

Answer: This frustrating issue often arises from a breakdown in the translation from analytical TLC to preparative column chromatography. Several factors can cause this discrepancy.

Potential Causes and Solutions:

  • Column Overloading: This is the most frequent cause. Loading too much crude material saturates the stationary phase, exceeding its capacity to separate components effectively.[5][13][14]

    • Guideline: For a difficult separation (close spots on TLC), aim to load no more than 1-2% of the silica gel mass (e.g., 100-200 mg of crude on a 10 g column). For easier separations, you might go up to 5-10%.[15]

  • Improper Sample Loading Technique: The initial band of the sample must be as narrow and concentrated as possible. A wide starting band will lead to broad, overlapping elution bands.[13][16]

    • Wet Loading: If using this method, dissolve your sample in the minimum amount of the initial, least polar solvent. Using a strong solvent to dissolve the sample will cause it to spread down the column prematurely.[16]

    • Dry Loading (Recommended): For compounds like this that may have limited solubility in non-polar solvents, dry loading is superior.[15][16] Dissolve your crude material in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3 times the mass of your crude), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column. This ensures a very narrow starting band.[16]

  • Column Packing Issues: Voids, cracks, or channels in the silica bed will cause the solvent to flow unevenly, leading to band distortion and poor separation.[5] Ensure your column is packed uniformly and the top surface of the silica is flat and protected with a layer of sand.

Question 4: I've collected all my fractions, but I can't see my compound and my final yield is very low. Where did it go?

Answer: Losing a compound during chromatography can happen for a few reasons, especially with functionalized heterocycles.

Troubleshooting Low Recovery:

  • Compound is Colorless and Dilute: Your product is a white or light yellow solid and will be colorless in solution.[2] The column chromatography process significantly dilutes the sample. It's highly probable that your compound did elute, but the concentration in each fraction is too low to be detected by eye.

    • Solution: You must analyze your fractions using TLC.[17] Systematically spot every fraction (or every other fraction) onto a TLC plate and visualize it under a UV lamp (254 nm).[18][19] Your product, containing aromatic rings, should be UV-active and appear as a dark spot.[19]

  • Irreversible Adsorption or Decomposition: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds.[11]

    • Test for Stability: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking that wasn't there initially, your compound may be unstable on silica.[11]

    • Mitigation: Using a triethylamine-treated solvent system can reduce the silica's acidity and minimize decomposition.[8]

  • Compound Never Eluted: If you've run a very polar gradient (e.g., up to 20% MeOH in DCM) and still don't see your product on TLC, it may be irreversibly bound to the silica. This is less common but possible if the compound has polymerized or degraded at the origin.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a solvent system for this purification?

Start by using Thin-Layer Chromatography (TLC) to scout for an appropriate mobile phase.[20][21] A good starting point is a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).[7] Given the polarity of the target molecule, you will likely need a high ratio of ethyl acetate. If 100% ethyl acetate is insufficient, switch to a more powerful polar solvent system like dichloromethane/methanol.[8] The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35, ensuring it moves off the baseline but allows for sufficient interaction with the silica for separation to occur.[12][22]

Q2: How do I know which fractions contain my product since it's colorless?

You must use an analytical technique to identify the product-containing fractions. The most common and efficient method is TLC.[17]

  • Spotting: Arrange your collected fractions in order. On a TLC plate, spot a small amount from each fraction in a separate lane. Be sure to also spot your crude starting material as a reference.[17]

  • Developing: Place the TLC plate in a chamber containing your chosen eluent.

  • Visualization: After developing, view the plate under a UV lamp (254 nm). The spots corresponding to your UV-active product will appear dark against the fluorescent green background of the plate.[18][19]

  • Pooling: Combine the fractions that show a clean spot of your desired product at the correct Rf.

Q3: Should I use wet or dry loading for my sample?

For this specific compound, dry loading is highly recommended .[15][16] The molecule is a solid with high polarity. It will likely have poor solubility in the low-polarity solvent mixture you'll use to start the column. Attempting to dissolve it in a minimal amount of this weak solvent (for wet loading) can be difficult. Using a stronger solvent for wet loading will wash the compound partially down the column before the separation even begins, leading to a broad band and poor resolution. Dry loading onto a small amount of silica circumvents this solubility issue and ensures the tightest possible starting band, which is critical for a good separation.[16]

Q4: Is this compound stable on silica gel?

While many 7-azaindole derivatives are stable, molecules with multiple functional groups can be sensitive to the acidic environment of standard silica gel.[11][23] The combination of the pyrrole ring, pyridine nitrogen, and aldehyde functionality could potentially lead to side reactions or strong, irreversible binding. It is always best practice to perform a quick stability check on a TLC plate as described in the troubleshooting section.[11] Using a mobile phase containing a small percentage of triethylamine is a prudent measure to create a less acidic environment and enhance stability and recovery.[7][8]

Data Summary & Recommended Protocols

Table 1: Solvent System Selection and Troubleshooting
ProblemObservationProbable CauseRecommended Action
Peak Shape Streaking/Tailing on TLC & ColumnAcidic silanol interaction with basic nitrogenAdd 0.1-1% triethylamine to the eluent.[7]
Elution Compound at baseline (Rf ≈ 0)Solvent system is not polar enoughSwitch to a more polar system (e.g., 5-10% MeOH in DCM).[8]
Separation Mixed fractions despite good TLCColumn overloading or poor loadingUse dry loading; reduce sample load to 1-5% of silica mass.[13][15]
Recovery Low or no yieldCompound is dilute or has degradedAnalyze all fractions by UV-TLC; use a basic modifier.[11][17]
Experimental Protocol: Column Chromatography Workflow

This protocol outlines the standard steps for the purification.

  • TLC Analysis:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., acetone or DCM).

    • Spot on a silica TLC plate and test various solvent systems (e.g., Hexane:EtOAc, DCM:MeOH) to find one that gives the target compound an Rf of 0.25-0.35.

  • Sample Preparation (Dry Loading):

    • Dissolve the bulk crude material in a minimal amount of a volatile solvent.

    • Add 2-3 times the mass of silica gel relative to your crude product.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[16]

  • Column Packing:

    • Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

    • Ensure the silica bed is compact and level. Add a thin layer of sand on top to protect the surface.

  • Loading and Elution:

    • Drain the solvent to the level of the sand.

    • Carefully add the dry-loaded sample powder onto the sand.

    • Gently add more eluent, applying pressure to run the column, and begin collecting fractions.

  • Fraction Analysis:

    • Collect fractions of a consistent volume.

    • Spot each fraction on a TLC plate and visualize under UV light to identify the product.[17]

  • Pooling and Concentration:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to yield the purified solid.

Visual Workflow

The following diagram illustrates the logical steps from initial analysis to final product isolation.

purification_workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Separation cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Scouting (Find Rf ≈ 0.3) DryLoad 2. Dry Load Preparation (Adsorb crude onto silica) TLC->DryLoad Optimal solvent found Pack 3. Pack Column DryLoad->Pack Load 4. Load Sample Pack->Load Elute 5. Elute & Collect Fractions Load->Elute FracTLC 6. Fraction Analysis (TLC with UV light) Elute->FracTLC Pool 7. Pool Pure Fractions FracTLC->Pool Evap 8. Evaporate Solvent Pool->Evap Final Purified Product Evap->Final

Caption: Column Chromatography Workflow Diagram

References

Technical Support Center: Optimizing Formylation of Substituted Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of substituted azaindoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important synthetic transformation. Azaindoles are critical scaffolds in medicinal chemistry, and their efficient functionalization is paramount for the development of novel therapeutics. This guide offers practical, experience-driven advice to help you overcome common challenges and optimize your reaction conditions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the formylation of azaindoles, providing a foundational understanding of the available methods and key considerations.

Q1: What are the most common methods for the formylation of azaindoles?

There are several established methods for the formylation of electron-rich aromatic and heteroaromatic compounds, which can be adapted for substituted azaindoles. The most prevalent include:

  • Vilsmeier-Haack Reaction: This is a widely used, efficient, and mild method for formylating reactive aromatic and heteroaromatic substrates.[1][2] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[1][3]

  • Duff Reaction: This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid. It is particularly effective for electron-rich aromatic compounds like phenols and can be applied to azaindoles.[4][5][6]

  • Rieche Formylation: This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[7][8] It is suitable for formylating electron-rich aromatic compounds and can be advantageous for sterically hindered substrates.

  • Metal-Catalyzed and Organocatalyzed Methods: Modern approaches include transition-metal-free, visible-light-promoted reactions and various metal-catalyzed systems that offer alternative pathways and potentially milder conditions.[9][10] For instance, iron-catalyzed C3-formylation of indoles using formaldehyde and aqueous ammonia has been developed as a greener alternative.[11][12]

Q2: Which position on the azaindole ring is most likely to be formylated?

The regioselectivity of formylation on the azaindole ring is a critical consideration and is influenced by several factors, including the position of the nitrogen atom in the pyridine ring, the nature and position of existing substituents, and the chosen formylation method.

Generally, electrophilic aromatic substitution, the mechanism for many formylation reactions, is directed by the electron density of the ring system. The pyrrole moiety of the azaindole is more electron-rich than the pyridine ring, making it the preferred site for electrophilic attack. The C3 position is often the most nucleophilic and, therefore, the most common site of formylation.

However, the pyridine nitrogen's electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution.[13] The specific isomer of azaindole (4-, 5-, 6-, or 7-azaindole) will exhibit different reactivity patterns. For instance, in 7-azaindoles, the C3 position is typically the most reactive site for electrophilic attack.

Q3: How do substituents on the azaindole ring affect the formylation reaction?

Substituents play a crucial role in directing the formylation and influencing the reaction's success.

  • Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, and amino groups increase the electron density of the ring, activating it towards electrophilic substitution and generally leading to higher yields and milder reaction conditions.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, and acyl groups decrease the electron density, deactivating the ring and making formylation more challenging. Harsher reaction conditions may be required, which can lead to side reactions or decomposition.

  • Steric Hindrance: Bulky substituents near a potential reaction site can hinder the approach of the formylating agent, potentially leading to formylation at a less sterically crowded position or a decrease in overall yield.

  • Protecting Groups: The choice of a protecting group can be a strategic tool to influence regioselectivity. For example, a sterically demanding protecting group can block a specific position, directing the formylation to another site.[14]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the formylation of substituted azaindoles.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Insufficiently Activated Substrate The azaindole ring, especially with electron-withdrawing substituents, may not be nucleophilic enough to react with the formylating agent under the chosen conditions.* Switch to a more powerful formylation method: If using a mild method like the Duff reaction, consider the Vilsmeier-Haack or Rieche reaction, which employ stronger electrophiles. * Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor for decomposition. * Use a stronger Lewis acid (for Rieche reaction): If using TiCl₄, consider other Lewis acids that might enhance the electrophilicity of the formylating agent.
Decomposition of Starting Material Azaindoles can be sensitive to harsh acidic or high-temperature conditions, leading to degradation.* Use milder reaction conditions: Explore organocatalyzed or photoredox-catalyzed methods that often proceed at room temperature.[10] * Decrease reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation. * Protect sensitive functional groups: If the substituents are acid-labile, consider using appropriate protecting groups.
Inappropriate Solvent The solvent can significantly impact the solubility of reagents and the stability of intermediates.* Screen different solvents: For the Vilsmeier-Haack reaction, solvents like DMF, 1,2-dichloroethane, or chloroform are common. For other reactions, explore a range of aprotic solvents.
Poor Quality Reagents The Vilsmeier reagent is moisture-sensitive. Old or improperly stored POCl₃ or DMF can lead to failed reactions.* Use freshly distilled or newly opened reagents: Ensure that POCl₃ and DMF are of high purity and handled under anhydrous conditions.
Problem 2: Poor Regioselectivity / Formation of Multiple Isomers

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Similar Reactivity of Multiple Positions The electronic and steric effects of substituents may not be sufficient to strongly favor one position over another, leading to a mixture of isomers.* Change the formylation method: Different methods have different steric and electronic demands, which can alter the regiochemical outcome. For instance, the Rieche reaction might be more selective for sterically hindered positions. * Introduce a directing group: A protecting group or a functional group that can direct metallation can be used to achieve high regioselectivity.[14] * Lower the reaction temperature: Running the reaction at a lower temperature can sometimes enhance the kinetic selectivity for the more reactive position.
Steric Hindrance A bulky substituent may prevent formylation at the electronically favored position, leading to reaction at an alternative site.* Use a less sterically demanding formylating agent: If possible, choose a smaller formylating reagent. * Utilize a directed metalation strategy: This approach can overcome steric hindrance by pre-functionalizing the desired position with a metal, followed by quenching with a formylating agent.
Problem 3: Difficulty with Product Purification

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Formation of Polar Byproducts The workup of Vilsmeier-Haack and other reactions can generate highly polar byproducts that are difficult to separate from the desired formylated azaindole.* Optimize the workup procedure: Careful adjustment of the pH during aqueous workup can help in the selective extraction of the product. * Utilize different chromatography techniques: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography or the use of a different eluent system.
Product Instability The formylated azaindole may be unstable on silica gel.* Use a deactivated stationary phase: Treat the silica gel with a base like triethylamine before use to prevent product degradation. * Consider alternative purification methods: Crystallization, if feasible, can be an excellent method for obtaining a pure product.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key formylation reactions.

Protocol 1: Vilsmeier-Haack Formylation of a Substituted Azaindole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted azaindole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Appropriate solvents for extraction and chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted azaindole (1.0 equiv) in anhydrous DCE.

  • Vilsmeier Reagent Formation: In a separate flame-dried flask, add anhydrous DMF (3.0 equiv) and cool to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equiv) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the Vilsmeier reagent.

  • Reaction: Cool the solution of the Vilsmeier reagent back to 0 °C and add it dropwise to the solution of the substituted azaindole.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to the desired temperature (typically between 60-80 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Duff Reaction for Formylation

Materials:

  • Substituted azaindole

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid or trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

  • Appropriate solvents for extraction and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted azaindole (1.0 equiv), HMTA (2.0 equiv), and glacial acetic acid.

  • Heating and Monitoring: Heat the mixture to reflux (typically 100-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature and add concentrated HCl. Heat the mixture again to reflux for 15-30 minutes to hydrolyze the intermediate imine.

  • Workup: Cool the reaction mixture and pour it into water.

  • Neutralization: Neutralize the solution with a NaOH solution until it is slightly basic.

  • Extraction: Extract the product with a suitable organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography or crystallization.

IV. Visualizations

Decision-Making Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_activation Is the substrate sufficiently activated? start->check_activation increase_potency Use a stronger formylation method (e.g., Vilsmeier-Haack, Rieche) check_activation->increase_potency No check_decomposition Is starting material decomposing? check_activation->check_decomposition Yes end_success Improved Yield increase_potency->end_success increase_temp Increase reaction temperature milder_conditions Use milder conditions (e.g., lower temp, shorter time) check_decomposition->milder_conditions Yes protect_groups Protect sensitive functional groups check_decomposition->protect_groups If applicable check_reagents Are reagents of high quality? check_decomposition->check_reagents No milder_conditions->end_success protect_groups->end_success use_fresh_reagents Use fresh/anhydrous reagents check_reagents->use_fresh_reagents No end_fail Consult further literature check_reagents->end_fail Yes use_fresh_reagents->end_success

Caption: Troubleshooting workflow for low product yield.

General Mechanism of Vilsmeier-Haack Formylation

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_salt Iminium Salt Intermediate Azaindole Substituted Azaindole Azaindole->Iminium_salt + Vilsmeier Reagent Formyl_azaindole Formylated Azaindole Iminium_salt->Formyl_azaindole Hydrolysis

Caption: Vilsmeier-Haack formylation mechanism overview.

V. References

  • Duff reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--[4]

  • Formylation [Synthetic Reagents] | TCI AMERICA - TCI Chemicals. (n.d.). Retrieved from --INVALID-LINK--

  • A Regioselective Route to 5- and 6-Azaindoles. (n.d.). Retrieved from --INVALID-LINK--[14]

  • Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes | Organometallics. (2022). ACS Publications. Retrieved from --INVALID-LINK--[9]

  • A theoretical study of the Duff reaction: insights into its selectivity. (2016). Semantic Scholar. Retrieved from --INVALID-LINK--[5]

  • Previously reported catalytic reactions for N‐formylation of amines using methanol compared to this work (ICy⋅HCl=dicyclohexylimidazolium chloride). (n.d.). ResearchGate. Retrieved from --INVALID-LINK--[15]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from --INVALID-LINK--[1]

  • Duff Reaction. (n.d.). Retrieved from --INVALID-LINK--[6]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024). Cambridge Open Engage. Retrieved from --INVALID-LINK--[16]

  • N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--[17]

  • Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed. (2023). Retrieved from --INVALID-LINK--[18]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023). Retrieved from --INVALID-LINK--[3]

  • Rieche Formylation - SynArchive. (n.d.). Retrieved from --INVALID-LINK--[7]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--[13]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr - ChemRxiv. (n.d.). Retrieved from --INVALID-LINK--[19]

  • Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction | ACS Catalysis. (n.d.). Retrieved from --INVALID-LINK--[10]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--[2]

  • Rieche formylation - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--[8]

  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--[11]

  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air | Request PDF. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--[12]

  • Azaindoles in Medicinal Chemistry - PharmaBlock. (n.d.). Retrieved from --INVALID-LINK--

References

Stability of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1135283-53-2). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability and handling of this versatile building block. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a 7-azaindole core. The stability of this compound is governed by three key structural features:

  • The 7-Azaindole (Pyrrolo[2,3-b]pyridine) Nucleus: This heterocyclic system is generally electron-rich, making it susceptible to electrophilic attack. However, the pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group significantly modulate its reactivity.

  • The Aldehyde Group at C3: This is a highly reactive electrophilic center, prone to oxidation, reduction, and nucleophilic attack. As it is attached to a pyrrole ring and lacks α-hydrogens, it is considered a non-enolizable aldehyde.

  • The Trifluoromethyl Group at C5: The -CF₃ group is a powerful electron-withdrawing substituent, which enhances the metabolic stability of the molecule but also influences the acidity of the pyrrole N-H and the reactivity of the entire ring system.[1][2][3] While generally robust, the C-F bonds can be susceptible to hydrolysis under harsh conditions.[4][5]

The recommended storage conditions of 2-8°C, protected from light and under an inert nitrogen atmosphere, suggest that the compound is sensitive to oxidation, light, and potentially moisture over long-term storage.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic conditions?

A1: Under moderately acidic conditions (e.g., pH 3-6), the aldehyde functionality is the primary site of concern. It can react with nucleophilic solvents like water or alcohols to form hemiacetals and, subsequently, acetals which are stable to base but revert to the aldehyde in the presence of acid.[7] The pyridine nitrogen can be protonated, which may slightly alter the electronic properties of the ring but does not typically lead to ring degradation under mild acid. Under strongly acidic conditions (e.g., concentrated H₂SO₄), hydrolysis of the trifluoromethyl group to a carboxylic acid can occur, though this generally requires harsh conditions and elevated temperatures.[8]

Q2: How stable is the compound under basic conditions?

A2: The compound is susceptible to degradation under strongly basic conditions. Two primary pathways should be considered:

  • Cannizzaro Reaction: As a non-enolizable aldehyde, it can undergo a base-induced disproportionation reaction where two molecules of the aldehyde react to form the corresponding primary alcohol and carboxylic acid.[7][9][10] This is a significant risk in the presence of strong bases like NaOH or KOH, especially with heating.[10]

  • Trifluoromethyl Group Hydrolysis: Strong aqueous bases can facilitate the hydrolysis of the -CF₃ group to a carboxylate anion. This reaction is often slower than other base-mediated degradations but can become significant with prolonged exposure or at higher temperatures.[4]

Q3: Can the pyrrole N-H be deprotonated? What is the predicted pKa?

A3: Yes, the pyrrole N-H is acidic and can be deprotonated by a sufficiently strong base. The predicted pKa for this proton is approximately 11.3.[6] The presence of the electron-withdrawing trifluoromethyl group increases the acidity of this proton compared to unsubstituted 7-azaindole. This is a critical consideration for reactions involving organometallics or strong non-nucleophilic bases.

Q4: Is the compound prone to oxidation?

A4: Yes, the aldehyde group is readily oxidized to a carboxylic acid. Exposure to air, especially in solution and in the presence of light or metal catalysts, can lead to the formation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This is a primary reason for the recommended storage under a nitrogen atmosphere.

Q5: What is the expected solubility of this compound?

A5: As a solid, crystalline compound, it is expected to have low solubility in water and nonpolar hydrocarbon solvents. It should exhibit good solubility in polar aprotic solvents such as DMSO, DMF, and THF, and moderate solubility in solvents like ethyl acetate and dichloromethane. The trifluoromethyl group increases lipophilicity, which can aid solubility in organic solvents.[2]

Summary of Stability under Various Conditions

ConditionReagent/SolventTemperaturePotential OutcomeStability Rating & Rationale
Acidic 1M HCl (aq)Room TempAcetal formation (if alcohol present), slow hydrationModerate: Stable for short periods. Protonation of pyridine nitrogen occurs.
Trifluoroacetic Acid (TFA)Room TempGenerally stableGood: Often used in purification (HPLC) or reaction workups.
Conc. H₂SO₄> 100 °C-CF₃ hydrolysis to -COOHPoor: Harsh conditions will likely lead to decomposition.
Basic 1M NaOH (aq)Room TempCannizzaro reaction, potential slow -CF₃ hydrolysisPoor: Highly susceptible to disproportionation.
K₂CO₃ in MethanolRoom TempAcetal formation, potential slow degradationModerate: Mild inorganic bases are less likely to cause rapid degradation than hydroxides.
NaH in THF0 °C to Room TempDeprotonation of pyrrole N-HGood (for reaction): Deprotonation is clean if moisture is excluded.
Reductive NaBH₄ in Methanol0 °C to Room TempReduction of -CHO to -CH₂OHGood (for reaction): Aldehyde reduction is a standard, high-yielding transformation.
H₂, Pd/CRoom TempReduction of -CHO, potential dehalogenationUse with Caution: Over-reduction or hydrodefluorination of the -CF₃ group is a possibility under harsh conditions.
Oxidative Air / O₂Room TempOxidation of -CHO to -COOHPoor: Highly susceptible to aerobic oxidation, especially in solution.

Troubleshooting Experimental Workflows

This section addresses common issues encountered when using this compound in subsequent synthetic steps.

Issue 1: Low Yields in Reductive Amination

Problem: You are performing a reductive amination with a primary or secondary amine using a reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) and observe significant starting material recovery or the formation of the corresponding alcohol side-product.

Root Cause Analysis:

  • Imine Formation Equilibrium: The initial step, the formation of the iminium ion, is reversible. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the 7-azaindole ring system, making the C3-aldehyde less electrophilic than a typical aromatic aldehyde. This can shift the equilibrium away from the desired iminium intermediate.

  • Competitive Aldehyde Reduction: If the iminium ion concentration is low, the reducing agent can directly reduce the starting aldehyde to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol. This is more common with stronger reducing agents.

  • pH Control: The optimal pH for reductive amination is typically between 5 and 7. If the reaction medium is too acidic, the amine nucleophile will be fully protonated and non-reactive. If it is too basic, the rate of imine formation slows down.

Solutions & Protocol:

  • Pre-form the Iminium Ion: Allow the aldehyde and amine to stir together in the reaction solvent (e.g., 1,2-dichloroethane or THF) for 1-2 hours before adding the reducing agent. The use of a dehydrating agent, like anhydrous MgSO₄ or molecular sieves, can help drive the equilibrium towards the iminium ion.

  • Use a Mild Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reagent as it is less reactive towards protonated imines than aldehydes and is tolerant of mildly acidic conditions.

  • Acid Catalysis: Add a catalytic amount of acetic acid (typically 1-5 mol%) to the aldehyde/amine mixture to facilitate iminium ion formation. This protonates the carbonyl oxygen, making it more electrophilic.

Workflow: Optimized Reductive Amination

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Imine Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Workup A 1. Dissolve Aldehyde & Amine in Anhydrous Solvent B 2. Add Dehydrating Agent (e.g., MgSO₄) A->B C 3. Add Catalytic Acetic Acid B->C D 4. Stir at RT for 1-2 hours C->D E 5. Add NaBH(OAc)₃ in portions D->E F 6. Monitor by TLC/LC-MS until completion E->F G 7. Quench with sat. NaHCO₃ F->G H 8. Extract & Purify G->H

Caption: Optimized workflow for reductive amination.

Issue 2: Failure or Low Yield in a Wittig Reaction

Problem: An attempted Wittig reaction with a non-stabilized or semi-stabilized ylide results in a complex mixture, recovery of starting aldehyde, or formation of the alcohol and carboxylic acid degradation products.

Root Cause Analysis:

  • Ylide Reactivity: Wittig ylides are strongly basic. If the ylide is generated and then the aldehyde is added, the ylide can act as a base, deprotonating the pyrrole N-H (pKa ≈ 11.3).[6] The resulting anion is a poor electrophile for the Wittig reaction.

  • Cannizzaro Side Reaction: The strongly basic conditions required for ylide formation (e.g., n-BuLi, NaH, KOtBu) can directly initiate the Cannizzaro reaction on the aldehyde, especially if the reaction is slow or requires heating.[10]

  • Aldehyde Electrophilicity: As mentioned, the electron-withdrawing groups make the aldehyde less reactive than simple benzaldehyde, potentially slowing the reaction and allowing side reactions to compete.

Solutions & Protocol:

  • Protect the N-H Group: The most robust solution is to protect the pyrrole nitrogen prior to the Wittig reaction. A Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group can be easily installed and will prevent deprotonation. The protecting group can be removed after the olefination step.

  • Inverse Addition: If protection is not desired, consider an inverse addition protocol. Generate the ylide in situ in the presence of the aldehyde. This can be achieved by adding the base slowly to a mixture of the phosphonium salt and the aldehyde, ensuring the ylide reacts as it is formed.[11]

  • Use Milder Conditions (Horner-Wadsworth-Emmons): For stabilized ylides (e.g., forming α,β-unsaturated esters), the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative. It uses milder bases (e.g., NaH, K₂CO₃) that are less likely to induce side reactions.

Logical Flow: Choosing an Olefination Strategy

G node_action node_action Start Need to perform olefination? YlideType Is the ylide stabilized? Start->YlideType ProtectNH Is N-H protection feasible? YlideType->ProtectNH No HWE Use Horner-Wadsworth-Emmons (HWE) Reaction YlideType->HWE Yes Protect 1. Protect N-H (e.g., Boc) 2. Perform Wittig Reaction ProtectNH->Protect Yes Inverse Use Inverse Addition: Add base to aldehyde + phosphonium salt mixture ProtectNH->Inverse No

Caption: Decision tree for olefination reactions.

References

Technical Support Center: Troubleshooting Aldehyde Reduction to Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aldehyde reduction methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the crucial transformation of aldehydes to primary alcohols. Instead of a simple list of protocols, this resource provides in-depth, mechanism-driven troubleshooting advice to help you overcome common side reactions and achieve optimal results in your synthetic work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific, frequently encountered issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Question 1: My aldehyde reduction is sluggish or incomplete, resulting in low yields of the desired primary alcohol. What are the likely causes and solutions?

Answer:

Incomplete conversion is a common yet frustrating issue that typically points to problems with reagent stoichiometry, reactivity, or reaction conditions.

The 'Why' (Causality & Mechanism):

  • Insufficient Reducing Agent: Hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver hydride ions (H⁻) to the electrophilic carbonyl carbon. Each molecule of NaBH₄ or LiAlH₄ can theoretically deliver four hydrides. However, in practice, steric hindrance and the formation of complex borate or aluminate intermediates mean that a simple 1:4 molar ratio (aldehyde:hydride) is often insufficient.[1][2]

  • Low Reagent Reactivity: Sodium borohydride is a mild reducing agent and may struggle with sterically hindered aldehydes or those deactivated by electron-donating groups.[3][4] Its reactivity is significantly lower than that of LiAlH₄.[5][6]

  • Poor Solvent Choice: While NaBH₄ is compatible with protic solvents like methanol and ethanol, its reactivity can be tempered. LiAlH₄, a much stronger reductant, reacts violently with protic solvents and must be used in anhydrous ethers like THF or diethyl ether.[6][7] Using an inappropriate solvent can either quench the reagent or fail to dissolve the substrate adequately.

  • Low Temperature: Many reductions are run at 0 °C to control exotherms and improve selectivity. However, for less reactive substrates, this temperature may be too low to achieve a reasonable reaction rate.

The 'How' (Troubleshooting & Solutions):

  • Increase Reagent Stoichiometry: Begin by increasing the equivalents of the hydride reagent. For NaBH₄, using 1.5 to 2.0 molar equivalents relative to the aldehyde is a common starting point. For LiAlH₄, while potent, using a slight excess (e.g., 1.1 to 1.2 equivalents) can ensure the reaction goes to completion.

  • Switch to a More Powerful Reagent: If NaBH₄ is ineffective, switching to the more potent LiAlH₄ will almost certainly reduce the aldehyde. Be mindful that LiAlH₄ is less chemoselective and requires stricter anhydrous conditions.[3][8]

  • Optimize Reaction Temperature: If the reaction is clean but incomplete at 0 °C, allow it to warm to room temperature and monitor by TLC or GC-MS. For particularly stubborn reductions, gentle heating might be required, though this increases the risk of side reactions.

  • Check Solvent and Reagent Quality: Ensure that solvents for LiAlH₄ reactions are truly anhydrous. Use freshly opened bottles of reagents or titrate older bottles to determine their active hydride content.

Question 2: My reaction is producing a significant amount of an alkane byproduct instead of the target alcohol. What is causing this over-reduction?

Answer:

Over-reduction to an alkane is a known side reaction, particularly under harsh conditions or with specific substrates. This typically occurs via a two-step process: reduction to the alcohol, followed by elimination of water to form a carbocation (or a related intermediate), which is then further reduced.

The 'Why' (Causality & Mechanism):

This pathway is most common for aldehydes where the resulting alcohol is benzylic or allylic. The hydroxyl group in these alcohols can be protonated (by acidic workup conditions) or activated by Lewis acids (like Al³⁺ species from LiAlH₄ workup) and eliminated to form a resonance-stabilized carbocation. This carbocation is then readily quenched by another hydride equivalent.

  • Clemmensen & Wolff-Kishner Conditions: While not hydride reductions, it's important to recognize that classical methods for complete deoxygenation, such as the Clemmensen (Zn(Hg), HCl) and Wolff-Kishner (H₂NNH₂, KOH, heat) reductions, are designed to convert carbonyls to alkanes and operate under strongly acidic or basic conditions, respectively.[9][10][11][12][13] If your reaction or workup conditions are inadvertently mimicking these environments (e.g., strong acid with a reducing metal present), over-reduction can occur.

The 'How' (Troubleshooting & Solutions):

  • Milder Reagents: Avoid using excessively powerful reducing agents if your substrate is prone to carbocation formation. NaBH₄ is much less likely to cause this issue than LiAlH₄.

  • Controlled Workup: The workup is critical. For LiAlH₄ reactions, avoid a strong acidic quench if over-reduction is a concern. Instead, use a Fieser workup.[1][14][15][16] This involves the sequential, cautious addition of water, followed by aqueous NaOH, and then more water, which precipitates the aluminum salts as a filterable solid, avoiding strongly acidic conditions.[17][18]

  • Temperature Control: Perform the reduction and the workup at low temperatures (e.g., 0 °C) to minimize the rate of the elimination side reaction.

Question 3: I have other reducible functional groups in my molecule (e.g., an ester or a ketone). How can I selectively reduce only the aldehyde?

Answer:

Achieving chemoselectivity is a cornerstone of modern organic synthesis. Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them inherently more reactive toward nucleophilic hydride attack.[19][20] This reactivity difference can be exploited.

The 'Why' (Causality & Mechanism):

  • Reagent Reactivity Gradient: Hydride reagents have a well-established reactivity hierarchy.

    • LiAlH₄: A very strong, non-selective reducing agent that will reduce almost all carbonyl-containing functional groups, including esters, carboxylic acids, amides, and nitriles.[3][21]

    • NaBH₄: A much milder agent, primarily used for reducing aldehydes and ketones. It will typically not reduce esters, amides, or carboxylic acids under standard conditions.[3][4]

    • Specialty Reagents: Bulky or electronically modified borohydrides, like sodium triacetoxyborohydride (STAB), are even milder and more selective. Other reagents like Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride have been developed specifically for the chemoselective reduction of aldehydes in the presence of ketones.

The 'How' (Troubleshooting & Solutions):

  • Choose the Right Reagent: This is the most critical factor. To reduce an aldehyde in the presence of an ester or amide, use NaBH₄ .[3][22] LiAlH₄ will reduce both.

  • Control the Temperature: To selectively reduce an aldehyde in the presence of a less-reactive ketone, perform the reaction with NaBH₄ at low temperatures (e.g., -78 °C).[23] The more reactive aldehyde will react preferentially.

  • Use Protecting Groups: If selectivity cannot be achieved by reagent choice (e.g., you need to reduce an ester in the presence of a more reactive aldehyde), the aldehyde must be "protected". Aldehydes react readily with diols (like ethylene glycol) under acidic catalysis to form cyclic acetals.[24][25][26] These acetal groups are stable to hydride reagents.[27][28] After the reduction of the other functional group is complete, the acetal can be removed (deprotected) with aqueous acid to regenerate the aldehyde.[24]

ReagentAldehydeKetoneEsterCarboxylic AcidAmide
LiAlH₄
NaBH₄
DIBAL-H ✅ (to aldehyde at -78°C)✅ (partial)

✅ = Reduces; ❌ = Does not reduce under standard conditions.

Question 4: My workup procedure for a LiAlH₄ reduction is difficult, forming a gelatinous precipitate that is impossible to filter or extract. How can I improve this?

Answer:

This is a very common problem when working with LiAlH₄. The quenching process generates aluminum salts (aluminum hydroxide), which can form intractable emulsions or gelatinous precipitates, trapping the product and making isolation a nightmare.[1][15]

The 'Why' (Causality & Mechanism):

Quenching the intermediate aluminum alkoxide complexes and excess LiAlH₄ with just water or dilute acid leads to the formation of highly hydrated, high-surface-area aluminum hydroxide (Al(OH)₃). This species readily forms colloidal suspensions in many organic solvents.

The 'How' (Troubleshooting & Solutions):

The most reliable solution is to use the Fieser Workup , a carefully controlled hydrolysis/precipitation procedure.[1][17]

This procedure is for a reaction that used 'x' grams of LiAlH₄.

  • Cool the Reaction: After the reaction is complete, cool the flask back down to 0 °C in an ice bath.

  • Dilute: Dilute the reaction mixture with an appropriate solvent like diethyl ether or THF.

  • Slowly Add Water: Cautiously and dropwise , add 'x' mL of water. You will observe gas evolution (H₂). Stir for ~15 minutes.

  • Add Base: Dropwise, add 'x' mL of 15% aqueous sodium hydroxide (NaOH). The mixture should begin to look more granular. Stir for ~15 minutes.

  • Add More Water: Dropwise, add '3x' mL of water.

  • Warm and Stir: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 30-60 minutes.

  • Dry and Filter: A free-flowing, white, granular precipitate of aluminum salts should form. Add some anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to absorb excess water and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the solid thoroughly with your organic solvent.[14]

  • Isolate: The product is now in the combined organic filtrate, free of aluminum salts, and can be concentrated under reduced pressure.

This procedure reliably produces easily filterable inorganic salts, leading to much higher recovery of the desired product.[16]

Visualization & Workflows

Troubleshooting Workflow Diagram

This diagram outlines a logical process for diagnosing and solving common aldehyde reduction problems.

G cluster_problems start Problem with Aldehyde Reduction q1 Incomplete Conversion? q2 Over-reduction to Alkane? q3 Poor Chemoselectivity? q4 Difficult LiAlH4 Workup? a1_1 Increase Reagent Stoichiometry q1->a1_1 Yes a1_2 Use Stronger Reagent (e.g., NaBH4 -> LiAlH4) a1_1->a1_2 a1_3 Increase Temperature a1_2->a1_3 end Successful Reduction a1_3->end a2_1 Use Milder Reagent q2->a2_1 Yes a2_2 Use Fieser Workup (Avoid Strong Acid) a2_1->a2_2 a2_3 Lower Temperature a2_2->a2_3 a2_3->end a3_1 Select Reagent Based on Reactivity Table q3->a3_1 Yes a3_2 Lower Temperature a3_1->a3_2 a3_3 Protect Aldehyde (e.g., as Acetal) a3_2->a3_3 a3_3->end a4_1 Perform Fieser Workup q4->a4_1 Yes a4_1->end

Caption: A decision tree for troubleshooting common issues in aldehyde reduction.

Mechanism: Acetal Protection of an Aldehyde

This diagram illustrates the formation of a cyclic acetal, a common protecting group for aldehydes that is stable to hydride reagents.

Caption: Formation of a cyclic acetal to protect an aldehyde.

References

Navigating the Vilsmeier-Haack Reaction Beyond POCl₃: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Research Community

Welcome to the Technical Support Center for advanced organic synthesis. As Senior Application Scientists, we understand that while the Vilsmeier-Haack (V-H) reaction is a cornerstone of aromatic formylation, the classical reliance on phosphorus oxychloride (POCl₃) presents challenges in terms of handling, safety, and byproduct removal. This guide provides an in-depth exploration of viable alternative reagents, offering troubleshooting advice and detailed protocols to empower researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to POCl₃ for the Vilsmeier-Haack reaction?

While effective, POCl₃ is a hazardous reagent that is sensitive to moisture and can lead to the formation of phosphoric acid and other phosphorus-containing byproducts, complicating reaction work-up and product purification.[1] Alternative reagents can offer advantages such as gaseous byproducts, milder reaction conditions, and in some cases, enhanced reactivity.

Q2: What are the most common and effective alternatives to POCl₃?

The most widely used and effective alternatives for generating the Vilsmeier reagent in situ with N,N-dimethylformamide (DMF) are oxalyl chloride ((COCl)₂) and thionyl chloride (SOCl₂).[2] Other, more specialized but highly reactive alternatives include trifluoromethanesulfonic anhydride (Tf₂O) and pyrophosphoryl chloride (P₂O₃Cl₄).

Q3: How do the reaction byproducts of these alternatives compare to those of POCl₃?

The primary advantage of oxalyl chloride and thionyl chloride lies in their byproducts. Oxalyl chloride decomposes into volatile carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), while thionyl chloride generates sulfur dioxide (SO₂) and HCl.[1] These gaseous byproducts are easily removed from the reaction mixture, simplifying purification compared to the non-volatile phosphoric acid derivatives generated from POCl₃.

Q4: Do the alternative reagents affect the reactivity and substrate scope of the Vilsmeier-Haack reaction?

Yes, the choice of reagent can influence reactivity. Oxalyl chloride is generally considered more reactive than POCl₃, which can be advantageous for less reactive aromatic substrates. Thionyl chloride's reactivity is often comparable to or slightly less than POCl₃. The highly reactive nature of triflic anhydride and pyrophosphoryl chloride can enable the formylation of even deactivated aromatic systems.

A Comparative Overview of Common Vilsmeier-Haack Reagents

For a rapid assessment of the key characteristics of each reagent, the following table provides a comparative summary.

FeaturePhosphorus Oxychloride (POCl₃)Oxalyl Chloride ((COCl)₂)Thionyl Chloride (SOCl₂)
Reactivity Moderate to HighHighModerate
Byproducts Phosphoric acid derivativesCO, CO₂, HCl (gaseous)SO₂, HCl (gaseous)
Work-up Can be complex due to non-volatile, acidic byproductsGenerally simpler due to gaseous byproductsSimpler than POCl₃
Handling Corrosive, moisture-sensitiveToxic, corrosive, moisture-sensitiveToxic, corrosive, moisture-sensitive
Cost Generally economicalMore expensive than POCl₃ and SOCl₂Economical

Troubleshooting Guide: Navigating Challenges with Alternative Reagents

Even with the benefits of alternative reagents, you may encounter experimental hurdles. This section addresses common issues and provides actionable solutions.

Issue 1: Low or No Product Formation

Q: I'm using oxalyl chloride/thionyl chloride and seeing very low conversion of my starting material. What could be the issue?

A: Low conversion with these reagents can often be attributed to a few key factors:

  • Reagent Quality and Handling: Both oxalyl chloride and thionyl chloride are highly sensitive to moisture. Ensure you are using freshly opened or properly stored reagents under an inert atmosphere. Any exposure to atmospheric moisture will lead to decomposition and a reduction in the effective concentration of the activating agent.

  • Reaction Temperature: The formation of the Vilsmeier reagent is an exothermic process. While the reaction is often initiated at 0 °C, some less reactive substrates may require gentle heating to proceed to completion. Monitor your reaction by TLC or LC-MS to determine the optimal temperature profile. For highly reactive substrates, ensure the temperature is kept low to prevent side reactions.

  • Stoichiometry: Precise control of the stoichiometry is crucial. A slight excess of the activating agent and DMF relative to the substrate is typically recommended, but a large excess can lead to side reactions.

Issue 2: Formation of Unexpected Byproducts

Q: I'm observing significant side product formation, particularly chlorination of my aromatic ring, when using thionyl chloride. How can I mitigate this?

A: Chlorination of the aromatic substrate is a known side reaction in Vilsmeier-Haack chemistry, especially with more reactive systems. Here's how to address it:

  • Mechanism of Chlorination: The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent. With thionyl chloride, the in situ generation of HCl can also contribute to a more acidic and reactive environment, favoring chlorination.

    Chlorination as a competing reaction pathway.
  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for formylation can significantly reduce the rate of competing chlorination.

    • Control Stoichiometry: Use the minimum effective amount of thionyl chloride and DMF. An excess of the Vilsmeier reagent can increase the likelihood of side reactions.

    • Consider a Milder Reagent: If chlorination remains a persistent issue, switching to oxalyl chloride, which often provides a "cleaner" reaction with fewer side products due to its gaseous byproducts, may be beneficial.

Q: With oxalyl chloride, I'm seeing a complex mixture of products and some decomposition. What is happening?

A: The high reactivity of oxalyl chloride can sometimes lead to over-reaction or decomposition, especially with sensitive substrates.

  • Potential for Dimerization/Polymerization: For electron-rich and sterically unhindered substrates, the initially formed formylated product can sometimes react further with the Vilsmeier reagent.

  • Troubleshooting Steps:

    • Inverse Addition: Add the Vilsmeier reagent (pre-formed at low temperature) slowly to a solution of your substrate. This maintains a low concentration of the reactive species and can minimize side reactions.

    • Shorter Reaction Times: The high reactivity of oxalyl chloride often means that reactions are complete in a shorter timeframe. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid product degradation.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for the Vilsmeier-Haack reaction using alternative reagents. Note: These are general guidelines and may require optimization for your specific substrate. Always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: Formylation of Indole using Oxalyl Chloride and DMF

This protocol is adapted from established procedures for the formylation of electron-rich heterocycles.

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C (ice bath).

    • Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes. You should observe the formation of a white precipitate, which is the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve indole (1.0 equivalent) in anhydrous DCM.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford indole-3-carboxaldehyde.

Protocol 2: Formylation of N,N-Dimethylaniline using Thionyl Chloride and DMF

This protocol provides a practical application for the formylation of activated aromatic amines.

  • Vilsmeier Reagent Formation:

    • In a flame-dried flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (3.0 equivalents) to 0 °C.

    • Add thionyl chloride (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0 °C for 20 minutes.

  • Formylation Reaction:

    • Add N,N-dimethylaniline (1.0 equivalent) dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

    • Neutralize the mixture by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 2M) until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude p-dimethylaminobenzaldehyde can be purified by recrystallization or column chromatography.

Visualizing the Mechanism: Vilsmeier Reagent Formation

The initial step of the Vilsmeier-Haack reaction is the formation of the electrophilic Vilsmeier reagent. The mechanism varies slightly depending on the activating agent used.

Formation of the Vilsmeier reagent with POCl₃ vs. Oxalyl Chloride.

This guide is intended to serve as a valuable resource for navigating the nuances of the Vilsmeier-Haack reaction with alternative reagents. By understanding the underlying principles and potential pitfalls, you can confidently select the optimal conditions for your specific synthetic challenges. For further inquiries or application-specific support, please do not hesitate to contact our technical support team.

References

Technical Support Center: Managing Regioselectivity in the Formylation of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective formylation of 7-azaindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the introduction of a formyl group is a key step in the synthesis of a wide array of bioactive molecules.[1][2][3] However, controlling the position of formylation (regioselectivity) can be a significant challenge.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter when attempting to control the regioselectivity of 7-azaindole formylation.

Issue 1: Poor or No C3-Formylation with Vilsmeier-Haack Reagents

Question: I am using standard Vilsmeier-Haack conditions (POCl₃/DMF) to formylate 7-azaindole, but I am observing low yields of the desired 3-formyl-7-azaindole, or the reaction is not proceeding at all. What could be the cause, and how can I resolve it?

Answer:

This is a common issue. Unsubstituted 7-azaindole is often resistant to formylation under normal Vilsmeier-Haack conditions.[4] This can be attributed to the electron-withdrawing effect of the pyridine nitrogen, which deactivates the pyrrole ring towards electrophilic substitution. Additionally, the Vilsmeier reagent, an iminium salt, is a relatively weak electrophile.[5]

Causality and Recommended Solutions:

  • N-Protection: The most effective strategy is to protect the pyrrole nitrogen (N1). N-alkylation or N-acylation enhances the electron density of the pyrrole ring, making it more susceptible to electrophilic attack at the C3 position. N-alkylated 7-azaindoles, for instance, readily undergo Vilsmeier-Haack reaction to yield 3-formyl derivatives in good yields.[4]

    • Protocol:

      • Protect the 7-azaindole at the N1 position with a suitable protecting group (e.g., benzyl, p-chlorobenzyl, or Boc).

      • Perform the Vilsmeier-Haack formylation on the N-protected substrate.

      • Deprotect if necessary to obtain the N-H free 3-formyl-7-azaindole.

  • Alternative Formylating Agents: If N-protection is not desirable, consider alternative, more reactive formylating agents.

    • Duff Reaction: The Duff reaction, which uses hexamine in an acidic medium, can be an effective method for the direct 3-formylation of 7-azaindole.[6][7] Microwave synthesis can be employed to optimize the Duff reaction conditions.[6]

    • Rieche Formylation: The Rieche formylation utilizes dichloromethyl methyl ether and a Lewis acid like TiCl₄.[8][9][10] This method can be effective for electron-rich aromatic compounds and may provide better results than the Vilsmeier-Haack reaction for certain 7-azaindole derivatives.[8]

Issue 2: Undesired C2-Formylation or a Mixture of C2 and C3 Isomers

Question: My formylation reaction is producing the C2-formylated isomer, or a mixture of C2 and C3-formylated products. How can I favor C3-formylation?

Answer:

While C3 is generally the more electron-rich position in the pyrrole ring of 7-azaindole, C2-functionalization can occur under certain conditions, particularly with organometallic reagents or through directed metalation pathways.

Causality and Recommended Solutions:

  • Reaction Mechanism: The Vilsmeier-Haack, Duff, and Rieche reactions are electrophilic aromatic substitutions that inherently favor the C3 position due to electronic factors. If you are observing C2-formylation, it is likely that a different reaction mechanism is at play.

  • Directed Metalation: If you are using strong bases like organolithium reagents, you might be inadvertently promoting lithiation at the C2 position, followed by reaction with a formylating agent. The pyridine nitrogen can act as a directing group for C2-lithiation.

    • Troubleshooting Step: To favor C3-formylation, stick to classic electrophilic formylation methods like the Vilsmeier-Haack (with N-protection), Duff, or Rieche reactions. Avoid the use of strong organolithium bases if C3-selectivity is the goal.

  • Steric Hindrance: If the C3 position is sterically hindered by a bulky substituent, electrophilic attack may be directed to the C2 position.

    • Solution: If possible, choose a synthetic route where the formylation step is performed before the introduction of a sterically demanding group at a neighboring position.

Issue 3: Formylation on the Pyridine Ring

Question: I am observing formylation on the pyridine ring of my 7-azaindole derivative instead of the desired pyrrole ring. Why is this happening and how can I prevent it?

Answer:

Formylation on the pyridine ring is uncommon under standard electrophilic conditions as the pyridine ring is generally electron-deficient. However, certain factors can lead to this unexpected reactivity.

Causality and Recommended Solutions:

  • Highly Activated Pyridine Ring: If the pyridine ring is substituted with strong electron-donating groups, its reactivity towards electrophiles can increase.

  • N-Oxide Formation: In some cases, reaction conditions might lead to the formation of a 7-azaindole-N-oxide. The N-oxide functionality can activate the pyridine ring for electrophilic substitution.

  • Directed Metalation Groups: The presence of a directing group on the pyridine ring can facilitate metalation and subsequent formylation at a specific position on that ring.

    • Preventative Measures:

      • Protect the Pyrrole Ring: N-protection of the pyrrole ring not only activates it for C3-formylation but also deactivates the pyridine ring towards electrophilic attack by drawing electron density away from it.

      • Control Reaction Conditions: Carefully control the reaction conditions to avoid unintended side reactions like N-oxidation. Ensure the absence of oxidizing agents unless they are a deliberate part of the synthetic strategy.

      • Choice of Reagents: Utilize formylation methods that are known to be highly selective for electron-rich pyrrole rings, such as the Vilsmeier-Haack reaction on an N-protected substrate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the 7-azaindole ring towards electrophilic formylation?

A1: For electrophilic aromatic substitution reactions like formylation, the reactivity of the positions on the 7-azaindole nucleus generally follows this order: C3 > C2 > C5 > C4 > C6. The C3 position is the most electron-rich and therefore the most nucleophilic, making it the preferred site for electrophilic attack.

Q2: How does N-protection influence the regioselectivity of formylation?

A2: N-protection at the N1 position has a profound effect on the electronic properties of the 7-azaindole ring system. By replacing the acidic N-H proton with an alkyl or acyl group, the electron-donating character of the pyrrole nitrogen is enhanced. This increases the electron density of the pyrrole ring, particularly at the C3 position, making it significantly more reactive towards electrophiles. This is why N-protected 7-azaindoles undergo Vilsmeier-Haack formylation much more readily and with higher C3-selectivity than their unprotected counterparts.[4]

Q3: Are there any metal-catalyzed methods for the formylation of 7-azaindoles?

A3: While direct metal-catalyzed formylation of 7-azaindoles is not a commonly reported method, transition metal catalysis plays a significant role in the broader functionalization of the 7-azaindole scaffold.[2][11] For instance, palladium-catalyzed cross-coupling reactions are widely used to introduce various substituents.[11] It is conceivable to devise a two-step sequence where a metal-catalyzed reaction is used to install a group that can then be converted to a formyl group. However, for direct formylation, the classic electrophilic aromatic substitution methods remain the most straightforward.

Q4: Can directing groups be used to control regioselectivity in the formylation of 7-azaindoles?

A4: Yes, directing groups can be a powerful tool. The 7-azaindole moiety itself can act as a directing group in certain reactions.[12][13][14] For instance, in Rh(III)-catalyzed C-H activation reactions, the pyridine nitrogen can direct functionalization to the C6 position.[13] In the context of formylation, a strategically placed directing group could potentially override the inherent reactivity of the ring system. For example, a removable directing group at the C2 position could sterically block that position and electronically favor C3-formylation.

Section 3: Data and Protocols

Table 1: Comparison of Common Formylation Methods for 7-Azaindole
ReactionReagentsTypical Position of FormylationKey Considerations
Vilsmeier-Haack POCl₃ / DMFC3Often requires N-protection for good yields.[4][15][16]
Duff Reaction Hexamine / AcidC3A one-step method for unprotected 7-azaindole.[7][17] Yields can be variable.[18]
Rieche Formylation Dichloromethyl methyl ether / TiCl₄C3Effective for electron-rich aromatics.[8][9][10]
Experimental Protocol: Vilsmeier-Haack Formylation of N-Benzyl-7-azaindole

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 equivalents) to 0°C. Add N,N-dimethylformamide (DMF, 5 equivalents) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve N-benzyl-7-azaindole (1 equivalent) in DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-formyl-N-benzyl-7-azaindole.

Section 4: Visualizations

Diagram 1: General Reactivity of 7-Azaindole in Electrophilic Formylation

G start Start: Poor C3-Formylation check_protection Is the 7-azaindole N-protected? start->check_protection no_protection No check_protection->no_protection yes_protection Yes check_protection->yes_protection protect_N1 Protect N1 position (e.g., with Benzyl or Boc group) no_protection->protect_N1 check_reagents Are Vilsmeier reagents fresh and anhydrous? yes_protection->check_reagents run_vilsmeier Perform Vilsmeier-Haack (POCl3/DMF) protect_N1->run_vilsmeier end End: Improved C3-Formylation run_vilsmeier->end reagents_no No check_reagents->reagents_no reagents_yes Yes check_reagents->reagents_yes use_fresh_reagents Use freshly distilled POCl3 and anhydrous DMF reagents_no->use_fresh_reagents consider_alternatives Consider alternative formylation methods reagents_yes->consider_alternatives use_fresh_reagents->run_vilsmeier duff Duff Reaction (Hexamine/Acid) consider_alternatives->duff rieche Rieche Formylation (Cl2CHOCH3/TiCl4) consider_alternatives->rieche duff->end rieche->end

References

Preventing decomposition of Vilsmeier reagent during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Vilsmeier reagent synthesis. This guide is designed to provide in-depth, field-proven insights into preventing the decomposition of this highly reactive and versatile formylating agent. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind these critical experimental steps, ensuring your synthesis is both successful and safe.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of the Vilsmeier reagent.

Q1: My Vilsmeier reaction failed or resulted in a very low yield. What is the most probable cause?

A1: The most likely culprit is contamination by moisture. The Vilsmeier reagent, a chloroiminium salt, is extremely sensitive to water.[1] Any moisture present in your glassware, solvents, or reagents will rapidly hydrolyze the reagent back to N,N-dimethylformamide (DMF) and its corresponding acid chloride precursors, rendering it inactive.[2][3] This hydrolysis reaction effectively "quenches" the reagent before it can react with your substrate.

Q2: During the addition of phosphoryl chloride (POCl₃), my reaction mixture turned dark brown or black and began to outgas. What happened?

A2: This is a clear sign of thermal decomposition. The formation of the Vilsmeier reagent is a significantly exothermic process.[1] If the heat generated is not effectively dissipated through proper cooling, the internal temperature can rise uncontrollably, leading to a runaway reaction.[4][5][6] This decomposition can break down the reagent and solvent, forming intractable tars and gaseous byproducts. Studies have shown that the thermal decomposition of the Vilsmeier complex is a primary hazard in this reaction.[4][6][7]

Q3: How can I be certain my experimental setup and reagents are sufficiently dry?

A3: Achieving and maintaining strictly anhydrous (water-free) conditions is non-negotiable for this synthesis. Follow this self-validating protocol:

  • Glassware: All glassware, including the reaction flask, dropping funnel, and stir bar, must be oven-dried at a minimum of 120°C for several hours (preferably overnight) and then cooled to room temperature in a desiccator or under a stream of dry, inert gas (Nitrogen or Argon) immediately before use.

  • Reagents: Use only high-purity, anhydrous grade DMF and POCl₃ (or other acid chlorides).[1] DMF is notoriously hygroscopic (readily absorbs moisture from the air). It is best practice to use a freshly opened bottle or to distill it from a suitable drying agent (e.g., calcium hydride) and store it over molecular sieves.

  • Atmosphere: Assemble your apparatus while flushing with an inert gas. Maintain a positive pressure of nitrogen or argon throughout the entire synthesis, from reagent addition to the final use of the prepared reagent. This is typically achieved using a gas inlet adapter and an oil bubbler or balloon.

Q4: What is the optimal temperature for forming the Vilsmeier reagent, and why is it so critical?

A4: The recommended temperature range for the formation of the Vilsmeier reagent is 0 °C to 10 °C .[1][8] This temperature range represents a critical balance. It is low enough to effectively manage the exothermic nature of the reaction and prevent thermal decomposition, yet warm enough to allow the reaction to proceed to completion in a reasonable timeframe. Precise temperature control, often using an ice-salt bath, is essential.[1]

Q5: Should I use phosphoryl chloride (POCl₃), oxalyl chloride, or thionyl chloride (SOCl₂)? What are the key differences?

A5: While POCl₃ is the most common activating agent, others have specific advantages and disadvantages.[9]

  • Phosphoryl Chloride (POCl₃): This is the workhorse reagent. It is moderately to highly reactive. However, the work-up can be complicated by the need to remove non-volatile phosphoric acid byproducts.[9]

  • Oxalyl Chloride ((COCl)₂): This reagent is highly reactive and considered the "cleanest" option because its byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous, which simplifies purification.[9][10] However, its high reactivity also makes it more prone to thermal decomposition, and the gaseous byproducts require careful handling in a well-ventilated fume hood.

  • Thionyl Chloride (SOCl₂): This offers a middle ground. It is moderately reactive, and its primary byproducts, sulfur dioxide (SO₂) and HCl, are also gaseous, leading to a simpler work-up than with POCl₃.[9]

Q6: Can I prepare a stock solution of the Vilsmeier reagent and store it for later use?

A6: It is strongly advised not to store the Vilsmeier reagent.[11] It is an unstable intermediate that should be generated in situ (in the reaction mixture) and used immediately.[12][13] Its high reactivity means it is prone to degradation over time, even when stored under an inert atmosphere and at low temperatures.[5][14] For optimal results, prepare only the amount needed and introduce your substrate as soon as the formation is complete.

Critical Synthesis Parameters

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterRecommended ConditionRationale & Scientific Justification
Temperature 0 °C to 10 °CPrevents thermal decomposition from the exothermic reaction.[1] Maintaining this range is crucial for reagent stability and preventing runaway reactions.[4][6]
Reagent Purity Anhydrous Grade (e.g., <50 ppm H₂O)Minimizes hydrolysis, the primary pathway of reagent decomposition.[1] Water will quench the reagent, leading to reaction failure.
Addition Rate Slow, dropwise addition of acid chlorideEnsures effective heat dissipation and prevents localized overheating, which can initiate thermal decomposition.[1]
Atmosphere Inert (Dry Nitrogen or Argon)Excludes atmospheric moisture, which would otherwise cause rapid hydrolysis of the reagent.[1]
Handling Prepare in situ and use immediatelyThe Vilsmeier reagent is inherently unstable and not suitable for storage; its reactivity leads to degradation over time.[5][11][14]

Visualizing the Process

A clear understanding of the workflow and potential pitfalls is essential for success.

G cluster_prep Preparation Phase cluster_synthesis Synthesis Phase A Assemble Flame-Dried Glassware Under N₂/Ar B Add Anhydrous DMF (& Solvent if needed) A->B C Cool Flask to 0°C (Ice Bath) B->C D Slow, Dropwise Addition of POCl₃ (or other agent) (Maintain Temp < 10°C) C->D E Stir at 0-5°C for 30-60 min D->E F Freshly Prepared Vilsmeier Reagent E->F G Formylation Reaction F->G Ready for Immediate Use (Add Substrate)

Caption: Workflow for the stable synthesis of the Vilsmeier reagent.

G cluster_decomp Decomposition Pathways VR Vilsmeier Reagent (Stable Chloroiminium Ion) H2O Moisture (H₂O) (From Air/Reagents) Heat Excess Heat (>10°C) (Poor Cooling/Fast Addition) Hydrolysis Inactive Products: DMF + HCl + H₃PO₄ H2O->Hydrolysis Hydrolysis Thermal Decomposition Products: Tars, Gaseous Byproducts Heat->Thermal Thermal Degradation

Caption: Primary decomposition pathways for the Vilsmeier reagent.

Experimental Protocol: In Situ Generation of Vilsmeier Reagent

This protocol details the standard procedure for generating the Vilsmeier reagent from DMF and POCl₃ for immediate use in a formylation reaction.

Materials & Apparatus:

  • Three-neck round-bottom flask, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas source (Nitrogen or Argon) with bubbler

  • Ice-salt bath

  • Syringes and needles

  • Anhydrous N,N-dimethylformamide (DMF)

  • Freshly distilled or high-purity phosphoryl chloride (POCl₃)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-neck flask with the dropping funnel, a gas inlet, and a septum. Place the apparatus under a positive pressure of inert gas.

  • Reagent Charging: To the reaction flask, add anhydrous DMF (3.0 equivalents relative to your substrate) via syringe. If a co-solvent is used, add it at this stage.

  • Cooling: Immerse the flask in an ice-salt bath and begin stirring. Allow the contents to cool to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (1.1 equivalents) to the dropping funnel via syringe. Add the POCl₃ dropwise to the stirring DMF solution over 30-60 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 10 °C. [1][8] Upon addition, the mixture will typically become a thick, yellowish crystalline mass.[1]

  • Maturation: Once the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0 °C to ensure the formation is complete.[8]

  • Usage: The Vilsmeier reagent is now ready for the immediate, dropwise addition of your electron-rich substrate.

This guide provides a comprehensive framework for understanding and controlling the stability of the Vilsmeier reagent during its synthesis. By adhering to these principles of strict anhydrous conditions, precise temperature control, and immediate in-situ use, researchers can reliably prevent decomposition and achieve successful formylation outcomes.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This compound, also known as 5-(trifluoromethyl)-7-azaindole-3-carbaldehyde, is a crucial building block in the synthesis of a variety of pharmacologically active compounds. The 7-azaindole scaffold is a bioisostere of indole, a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group at the 5-position can significantly enhance metabolic stability and binding affinity to biological targets. The aldehyde functionality at the 3-position serves as a versatile handle for further molecular elaboration. Given its importance, the development of efficient and scalable synthetic routes to this intermediate is of paramount interest.

This guide will compare two primary synthetic strategies:

  • Route 1: Direct Formylation of a Pre-formed 7-Azaindole Core via the Vilsmeier-Haack reaction.

  • Route 2: Construction of the 7-Azaindole Ring System from a substituted pyridine precursor, followed by formylation.

Route 1: Vilsmeier-Haack Formylation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

This approach represents the most direct method to introduce the carbaldehyde group onto the pre-existing 5-(trifluoromethyl)-7-azaindole core. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3]

Scientific Rationale and Mechanistic Insight

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich pyrrole ring of the 7-azaindole nucleus, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. The regioselectivity for formylation at the 3-position of the 7-azaindole is driven by the higher electron density of the pyrrole ring compared to the pyridine ring.

Caption: Vilsmeier-Haack Formylation Workflow.

Experimental Protocol
  • Step 1: Formation of the Vilsmeier Reagent. To a cooled (0 °C) solution of anhydrous N,N-dimethylformamide (DMF) (3 equivalents) is slowly added phosphorus oxychloride (POCl₃) (1.2 equivalents) under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes.

  • Step 2: Formylation. A solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DMF is added dropwise to the prepared Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 80-90 °C for several hours, with reaction progress monitored by TLC.

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled and poured onto crushed ice, followed by neutralization with an aqueous solution of sodium bicarbonate or sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Route 2: De Novo Synthesis of the 7-Azaindole Ring via Bartoli Indole Synthesis

This alternative strategy involves the construction of the 7-azaindole ring system from a readily available substituted pyridine precursor. The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[4][5] This approach is particularly useful when the desired substituted 7-azaindole is not commercially available.

Scientific Rationale and Mechanistic Insight

The key starting material for this route is 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.[6][7][8][9][10] The Bartoli reaction commences with the addition of a vinyl Grignard reagent to the nitro group of the pyridine derivative. A subsequent[8][8]-sigmatropic rearrangement and cyclization, driven by the steric hindrance of the ortho-substituent, leads to the formation of the pyrrole ring fused to the pyridine core. The resulting 7-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can then be dehalogenated and subsequently formylated.

Caption: Multi-step Synthesis via Bartoli Indole Synthesis.

Experimental Protocol
  • Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. This starting material can be prepared from 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine by treatment with a chlorinating agent such as phosphorus oxychloride or thionyl chloride.[6][7]

  • Step 2: Bartoli Indole Synthesis. To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added vinylmagnesium bromide (3 equivalents, 1.0 M solution in THF) dropwise. The reaction mixture is slowly warmed to -20 °C and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

  • Step 3: Work-up and Purification of the 7-Azaindole Core. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 7-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is purified by column chromatography.

  • Step 4: Dehalogenation. The 7-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is subjected to catalytic hydrogenation (e.g., using Pd/C and a hydrogen source) to remove the chlorine atom, affording 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

  • Step 5: Vilsmeier-Haack Formylation. The resulting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is then formylated at the 3-position using the Vilsmeier-Haack conditions as described in Route 1.

Comparative Analysis

ParameterRoute 1: Vilsmeier-Haack FormylationRoute 2: De Novo Synthesis via Bartoli Reaction
Starting Material Availability Requires 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which may need to be synthesized or sourced commercially.Starts from more basic pyridine derivatives, which are often more readily available or accessible through established synthetic procedures.[6][7]
Number of Steps Typically a single step from the 7-azaindole core.Multi-step process involving synthesis of the starting pyridine, Bartoli reaction, dehalogenation, and formylation.
Overall Yield Generally good to high yields for the formylation step, depending on the substrate and reaction conditions.The overall yield is dependent on the efficiency of each step in the sequence. The Bartoli reaction itself can have moderate yields.
Scalability The Vilsmeier-Haack reaction is generally scalable, though handling of POCl₃ requires care.Multi-step syntheses can be more challenging to scale up due to the accumulation of losses at each step and the need for multiple purifications.
Versatility Limited to the formylation of the pre-existing 7-azaindole.Offers greater flexibility in introducing a wider range of substituents on both the pyridine and pyrrole rings by modifying the starting materials and reagents.
Key Considerations Potential for side reactions if other electron-rich positions are present. Requires careful control of reaction temperature.The use of a Grignard reagent requires strictly anhydrous conditions. The multi-step nature increases the overall synthesis time and resource requirements.

Conclusion

The choice between these two synthetic routes to this compound depends heavily on the specific needs and resources of the research team.

Route 1 (Vilsmeier-Haack Formylation) is the more direct and atom-economical approach, making it the preferred method when the starting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is readily available. Its simplicity and generally high yield in the final step make it an attractive option for rapid access to the target molecule.

Route 2 (De Novo Synthesis via Bartoli Reaction) offers greater strategic flexibility, allowing for the construction of the 7-azaindole core from more fundamental building blocks. This route is particularly valuable when the required substituted 7-azaindole is not commercially accessible or when the synthesis of a library of analogues with diverse substitution patterns is desired. While it involves more steps and potentially a lower overall yield, the ability to control the molecular architecture from an earlier stage is a significant advantage in discovery chemistry programs.

Ultimately, a thorough evaluation of starting material cost and availability, desired scale of synthesis, and the need for analogue synthesis will guide the synthetic chemist in selecting the most appropriate and efficient pathway.

References

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Drawing upon fundamental principles of mass spectrometry and comparative data from related structures, we will dissect the expected fragmentation pathways, providing a robust framework for the characterization of this and similar molecules.

The Structural Context: A Fusion of Reactive Moieties

This compound, also known as a 7-azaindole derivative, presents a unique combination of functional groups that dictate its fragmentation behavior. The core is a pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole frequently employed in the design of kinase inhibitors and other therapeutic agents.[1][2] The presence of a highly electronegative trifluoromethyl group at the 5-position and a reactive carbaldehyde (aldehyde) group at the 3-position introduces specific sites of charge localization and bond cleavage under mass spectrometric conditions.

Predicting the Fragmentation Cascade: A Mechanistic Approach

While a dedicated mass spectrum for this exact molecule is not publicly available, we can confidently predict its fragmentation pattern by applying established principles of mass spectrometry.[3] The ionization method, typically Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile ones, will influence the initial ionization and subsequent fragmentation. For the purpose of this guide, we will primarily consider fragmentation under EI conditions, which induces more extensive fragmentation and provides richer structural information.

The molecular ion peak (M⁺˙) is expected to be prominent, a common feature for aromatic aldehydes which tend to have stable molecular ions.[4][5] The primary fragmentation pathways are anticipated to be driven by the aldehyde and trifluoromethyl functionalities, as well as the inherent stability of the fused heterocyclic ring system.

Key Predicted Fragmentation Pathways:
  • α-Cleavage of the Aldehyde Group: This is a hallmark fragmentation for aldehydes.[4][5][6][7] The cleavage of the bond between the carbonyl carbon and the hydrogen atom is expected to be a major event, leading to the loss of a hydrogen radical (H•) and the formation of a stable acylium ion. This will result in a significant peak at [M-1] .

  • Loss of Carbon Monoxide (CO): Following the initial α-cleavage, the resulting acylium ion can further fragment by losing a neutral molecule of carbon monoxide. This is a common subsequent fragmentation for aromatic aldehydes.[4][5] This would produce a fragment ion at [M-1-28] .

  • Cleavage involving the Trifluoromethyl Group: The strong electron-withdrawing nature of the CF₃ group will influence the fragmentation. We can anticipate the potential loss of a fluorine radical (F•), leading to a fragment at [M-19] . Alternatively, cleavage of the C-C bond between the trifluoromethyl group and the pyridine ring could occur, resulting in the loss of a •CF₃ radical and a fragment at [M-69] .

  • Ring Fragmentation: While the fused aromatic ring system is relatively stable, some degree of ring cleavage can be expected, particularly with higher ionization energies. This can lead to more complex fragmentation patterns and the formation of smaller, characteristic ions. For instance, cleavage of the pyrrole ring has been observed in the fragmentation of other pyrrole derivatives.[8][9]

Comparative Analysis: Learning from Analogs

The predicted fragmentation pattern can be benchmarked against the known behavior of structurally similar compounds.

Compound Type Key Fragmentation Characteristics Relevance to Target Molecule
Aromatic Aldehydes Strong molecular ion peak, prominent [M-1] peak (loss of H•), subsequent loss of CO ([M-29]).[4][5]The aldehyde group is a primary driver of fragmentation in the target molecule.
Pyrrole Derivatives Fragmentation is heavily influenced by side-chain substituents.[8][9]The aldehyde and trifluoromethyl groups will dictate the primary fragmentation pathways.
Trifluoromethylated Aromatics Loss of •CF₃ or F• can be observed.Provides insight into the fragmentation behavior of the trifluoromethyl substituent.
7-Azaindole Derivatives The core heterocyclic structure is relatively stable, with fragmentation often initiated at the substituents.[10][11]Confirms that fragmentation will likely be directed by the aldehyde and trifluoromethyl groups.

Experimental Protocol: A Blueprint for Analysis

To experimentally verify the predicted fragmentation pattern, the following mass spectrometry protocol is recommended:

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements and determine the elemental composition of the fragment ions.

  • Either an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used, depending on the sample's properties and the desired level of fragmentation.

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • For ESI, further dilute the stock solution to the low µg/mL or ng/mL range with an appropriate solvent system, often containing a small amount of formic acid to promote protonation.[12]

Mass Spectrometry Parameters (EI):

  • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).

  • Source Temperature: Optimized to ensure sample volatilization without thermal degradation (typically 150-250 °C).

  • Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the molecular weight of the compound.

Mass Spectrometry Parameters (ESI):

  • Ionization Mode: Positive ion mode is expected to be more informative for this compound.

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas Flow and Temperature: Optimized to achieve stable spray and efficient desolvation.

  • Collision Energy (for MS/MS): A range of collision energies should be applied to induce fragmentation and observe the formation of daughter ions from the protonated molecule [M+H]⁺.

Visualizing the Fragmentation Logic

The anticipated fragmentation pathways can be visualized to provide a clear conceptual framework.

Fragmentation_Pathway M [M]⁺˙ This compound M_minus_1 [M-1]⁺ Loss of H• (α-cleavage) M->M_minus_1 - H• M_minus_69 [M-69]⁺ Loss of •CF₃ M->M_minus_69 - •CF₃ M_minus_29 [M-29]⁺ Loss of CO M_minus_1->M_minus_29 - CO

Caption: Predicted major fragmentation pathways of the title compound.

Conclusion: A Predictive Framework for Structural Confirmation

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By integrating fundamental principles of mass spectrometry with comparative data from analogous structures, we have established a logical framework for interpreting the mass spectrum of this and related heterocyclic aldehydes. The key predicted fragmentation events—α-cleavage of the aldehyde, loss of carbon monoxide, and cleavages involving the trifluoromethyl group—serve as diagnostic markers for structural confirmation. The provided experimental protocol offers a starting point for researchers to obtain empirical data and further refine our understanding of the fragmentation behavior of this important class of molecules. This predictive approach is an invaluable tool in the rapid and confident characterization of novel compounds in the drug discovery pipeline.

References

The 5-Position: A Keystone for Potency and Selectivity in Pyrrolo[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Pyrrolo[2,3-b]pyridines

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP has made it a fertile ground for the development of potent inhibitors targeting a variety of enzymes, particularly protein kinases.[1][2] Within this scaffold, the C5 position has emerged as a critical determinant of biological activity and selectivity. Strategic substitution at this position can dramatically influence the compound's potency, target engagement, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-substituted pyrrolo[2,3-b]pyridines, offering insights for researchers and drug development professionals.

The Significance of the 5-Substituted Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine core acts as a versatile template for enzyme inhibitors. The nitrogen atom at position 7 allows for crucial hydrogen bonding interactions within the hinge region of many kinase ATP-binding sites, a common feature of type I and type II kinase inhibitors. The pyrrole nitrogen can also engage in important interactions with the target protein. The real power of this scaffold, however, lies in the opportunities for chemical diversification at its various positions. Among these, the 5-position offers a vector into the solvent-exposed region of many ATP-binding pockets, allowing for the introduction of a wide array of substituents to fine-tune potency and achieve selectivity against off-target kinases.

Structure-Activity Relationship at the 5-Position: A Tale of Two Targets

The influence of the 5-substituent is best illustrated by examining its impact on the inhibition of two distinct enzyme classes: Fibroblast Growth Factor Receptors (FGFRs) and folate-dependent enzymes.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a key driver in various cancers, making it an attractive therapeutic target.[3][4] The development of potent and selective FGFR inhibitors is an area of intense research, and 5-substituted pyrrolo[2,3-b]pyridines have shown considerable promise.

A study by Jin et al. provides a clear illustration of the SAR at the 5-position.[3] Starting with a lead compound, a series of derivatives with different substituents at the 5-position of the pyrrolo[2,3-b]pyridine ring were synthesized and evaluated for their inhibitory activity against FGFR1.

Compound5-SubstituentFGFR1 IC50 (nM)
1 H1900
4a Trifluoromethyl7
4h 3,5-dimethoxyphenyl9

Data summarized from Jin et al.[3]

The data clearly demonstrates that substitution at the 5-position is crucial for potent FGFR1 inhibition. The introduction of a trifluoromethyl group in compound 4a led to a dramatic increase in potency compared to the unsubstituted parent compound 1 .[3] This enhancement is likely due to the electron-withdrawing nature of the trifluoromethyl group and its potential to form favorable interactions within a specific hydrophobic pocket of the FGFR1 ATP-binding site. Further exploration with a 3,5-dimethoxyphenyl group in compound 4h also yielded a highly potent inhibitor, suggesting that this position can accommodate bulky substituents that can engage in additional interactions to enhance binding affinity.[3][4]

Logical Relationship: SAR at the 5-Position for FGFR Inhibition

SAR_FGFR cluster_scaffold Pyrrolo[2,3-b]pyridine Core cluster_substituents 5-Position Substituents cluster_activity FGFR1 Inhibitory Activity Scaffold Core Scaffold H H (Unsubstituted) Scaffold->H leads to CF3 CF3 (Trifluoromethyl) Scaffold->CF3 leads to Aryl Aryl (e.g., 3,5-dimethoxyphenyl) Scaffold->Aryl leads to Low Low Potency (IC50 = 1900 nM) H->Low High High Potency (IC50 = 7-9 nM) CF3->High Aryl->High

Caption: Impact of 5-position substituents on FGFR1 inhibitory potency.

Targeting Folate-Dependent Pathways

The pyrrolo[2,3-d]pyrimidine scaffold, a close analog of pyrrolo[2,3-b]pyridine, has been successfully exploited to develop antifolates like pemetrexed. These drugs inhibit enzymes in the de novo purine nucleotide biosynthesis pathway.[5][6] A study on 5-substituted pyrrolo[2,3-d]pyrimidine antifolates highlights the role of the side chain attached to the 5-position in determining the targeted enzyme and cellular uptake.[5] In this series, a benzoyl group was connected to the 5-position via a carbon bridge of varying length.

CompoundBridge Length (n)Antiproliferative Activity (IC50, nM) in KB cells
5 1>1000
6 (Pemetrexed) 2100
7 3211
8 441.7
9 59
10 611

Data summarized from a study on 5-substituted pyrrolo[2,3-d]pyrimidine antifolates.[5]

The length of the carbon bridge dramatically influences the antiproliferative activity. A 4-carbon bridge (compound 8 ) was found to be the most active in this particular cell line.[5] This demonstrates that the spatial orientation and flexibility of the substituent at the 5-position are critical for optimal interaction with the target enzymes, glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), and for recognition by folate transporters.[5]

Comparison with Alternative Scaffolds

While the 5-substituted pyrrolo[2,3-b]pyridine scaffold is highly effective, it is important to consider alternative heterocyclic systems that have also been successful in kinase inhibitor design.

ScaffoldKey FeaturesRepresentative Drug/InhibitorAdvantagesDisadvantages
Pyrrolo[2,3-b]pyridine 7-azaindole core, mimics purine.Vemurafenib (B-RAF inhibitor)Versatile for substitution, established hinge binding.Potential for off-target kinase activity.
Pyrrolo[2,3-d]pyrimidine 7-deazapurine core, also mimics purine.Tofacitinib (JAK inhibitor)Proven clinical success, well-understood SAR.Can have similar off-target profiles to pyrrolopyridines.
Pyrazolo[3,4-d]pyrimidine Isomeric with purine.Allopurinol (Xanthine oxidase inhibitor)Strong history in medicinal chemistry, diverse biological activities.May require more extensive optimization for kinase selectivity.
Indazole Fused pyrazole and benzene rings.Pazopanib (Multi-kinase inhibitor)Can form different hydrogen bonding patterns, offering alternative binding modes.Can present challenges in synthesis and solubility.

The choice of scaffold is ultimately dependent on the specific target and the desired selectivity profile. The pyrrolo[2,3-b]pyridine scaffold offers a compelling balance of synthetic accessibility, versatile substitution patterns, and proven efficacy, particularly when targeting the ATP-binding sites of kinases.

Experimental Protocols

General Synthesis of 5-Substituted-1H-pyrrolo[2,3-b]pyridines

The synthesis of 5-substituted-1H-pyrrolo[2,3-b]pyridines can be achieved through various routes. A common approach involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 5-position. The following is a representative, generalized protocol.

Experimental Workflow: Synthesis of 5-Substituted Pyrrolo[2,3-b]pyridines

Synthesis_Workflow Start Starting Material (e.g., 2-amino-3-iodopyridine) Step1 Sonogashira Coupling with a terminal alkyne Start->Step1 Step2 Cyclization (e.g., base-mediated) Step1->Step2 Core Pyrrolo[2,3-b]pyridine Core Step2->Core Step3 Halogenation at C5 (e.g., with NBS) Core->Step3 Halogenated 5-Halo-pyrrolo[2,3-b]pyridine Step3->Halogenated Step4 Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Halogenated->Step4 Final 5-Substituted Pyrrolo[2,3-b]pyridine Step4->Final

Caption: A general synthetic workflow for 5-substituted pyrrolo[2,3-b]pyridines.

Step-by-Step Methodology:

  • Sonogashira Coupling: To a solution of a suitable starting material, such as 2-amino-3-iodopyridine, in a solvent like DMF, add a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

  • Cyclization: The resulting alkyne intermediate is then subjected to cyclization conditions. This can often be achieved by heating in the presence of a base, such as potassium tert-butoxide, in a solvent like NMP to form the pyrrolo[2,3-b]pyridine core.

  • Halogenation: To introduce a handle for further diversification at the 5-position, the pyrrolo[2,3-b]pyridine core is halogenated, for instance, using N-bromosuccinimide (NBS) in a solvent like DMF to yield the 5-bromo-pyrrolo[2,3-b]pyridine.

  • Cross-Coupling: The 5-halo-pyrrolo[2,3-b]pyridine can then be used in various cross-coupling reactions to introduce a wide range of substituents. For example, a Suzuki coupling with a boronic acid or a Buchwald-Hartwig amination with an amine can be employed.

  • Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[7]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to create a dose-response curve.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the serially diluted compounds or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a solution of the kinase enzyme and its specific substrate in the appropriate kinase assay buffer. Add this mixture to each well of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The data is then normalized to the controls, and the IC50 value is calculated by fitting the dose-response curve to a suitable model.

Conclusion

The 5-position of the pyrrolo[2,3-b]pyridine scaffold is a key modulator of biological activity. As demonstrated by the examples of FGFR inhibitors and antifolates, strategic modifications at this position can lead to significant improvements in potency and can even alter the mechanism of action. The versatility of this scaffold, combined with a deep understanding of its structure-activity relationships, will undoubtedly continue to fuel the discovery of novel and effective therapeutics for a wide range of diseases.

References

A Comparative Analysis of Formylation Methods for Heterocycles: The Vilsmeier-Haack Reaction in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic and medicinal chemistry, the introduction of a formyl group (-CHO) into a heterocyclic scaffold is a gateway to a vast array of molecular complexity. This functional group serves as a versatile handle for further transformations, making the choice of formylation method a critical decision in any synthetic campaign. This guide provides an in-depth comparative analysis of the Vilsmeier-Haack reaction against other prominent formylation methods, offering experimental insights and data to inform your selection process.

The Vilsmeier-Haack Reaction: The Workhorse of Heterocycle Formylation

The Vilsmeier-Haack reaction stands as one of the most reliable and widely used methods for the formylation of electron-rich aromatic and heterocyclic compounds. Its enduring popularity stems from its broad substrate scope, generally high yields, and relatively mild reaction conditions.

Mechanism and a Deeper Look

The reaction proceeds through the formation of a key electrophilic species, the Vilsmeier reagent (chloroiminium ion), which is generated in situ from a tertiary amide (commonly dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). This electrophile is then attacked by the electron-rich heterocycle.

The choice of phosphoryl chloride is not arbitrary; its role is to activate the carbonyl oxygen of DMF, facilitating the formation of the highly electrophilic Vilsmeier reagent. The subsequent steps involve electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt to yield the desired aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Intermediate1 Intermediate Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - OP(O)Cl₂⁻ Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Heterocycle Electron-Rich Heterocycle Heterocycle->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Formylated Heterocycle Iminium_Salt->Aldehyde + H₂O (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Advantages:
  • Broad Substrate Scope: Highly effective for a wide range of electron-rich heterocycles including indoles, pyrroles, furans, and thiophenes.

  • High Regioselectivity: The reaction generally proceeds with high regioselectivity, dictated by the electronic properties of the heterocyclic ring. For instance, indole is preferentially formylated at the C3 position.

  • Mild Conditions: The reaction is typically carried out at temperatures ranging from 0 °C to 100 °C, which is compatible with many sensitive functional groups.

Limitations:
  • Electron-Rich Substrates Required: The reaction is generally limited to substrates that are sufficiently activated towards electrophilic substitution.

  • Stoichiometric Reagents: The use of stoichiometric amounts of DMF and POCl₃ can lead to waste generation, which can be a concern for large-scale synthesis.

Alternative Formylation Strategies: A Comparative Overview

While the Vilsmeier-Haack reaction is a powerful tool, certain substrates or desired outcomes may necessitate alternative approaches. Here, we compare it with other classical formylation methods.

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid. It is particularly useful for the formylation of phenols and other activated aromatic compounds.

Duff_Reaction_Workflow Phenol Phenol Derivative Iminium_Intermediate Iminium Intermediate Phenol->Iminium_Intermediate + HMTA HMTA HMTA + Acid Aldehyde Ortho-Formyl Phenol Iminium_Intermediate->Aldehyde + H₂O Hydrolysis Acidic Hydrolysis

Caption: Simplified workflow of the Duff Reaction.

  • Advantages: Good for ortho-formylation of phenols.

  • Disadvantages: Often results in lower yields compared to the Vilsmeier-Haack reaction and may require harsher acidic conditions. The reaction mechanism can be complex, sometimes leading to multiple products.

The Reimer-Tiemann Reaction

This method is specific for the ortho-formylation of phenols, employing chloroform (CHCl₃) in a basic solution. The reactive species is dichlorocarbene (:CCl₂).

  • Advantages: A classic and straightforward method for ortho-hydroxybenzaldehydes.

  • Disadvantages: Limited to phenols and can suffer from low yields. The use of chloroform, a regulated substance, can be a drawback. The reaction is also sensitive to the nature of the substituents on the phenol.

The Gattermann Reaction

The Gattermann reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). A safer modification, the Gattermann-Koch reaction, uses carbon monoxide (CO) and HCl.

  • Advantages: Can formylate less activated aromatic systems.

  • Disadvantages: The high toxicity of HCN and CO, along with the strongly acidic conditions, limits its practical application in many laboratory settings, especially in drug development where safety is paramount.

Head-to-Head Comparison: Performance Metrics

To provide a clearer picture for practical application, the following table summarizes the key performance indicators of these formylation methods for heterocyclic compounds.

FeatureVilsmeier-Haack ReactionDuff ReactionReimer-Tiemann ReactionGattermann Reaction
Substrate Scope Excellent for electron-rich heterocycles (indoles, pyrroles, etc.)Good for phenols and activated aromaticsPrimarily for phenolsApplicable to a range of aromatics, including less activated ones
Regioselectivity Generally high, directed by electronicsPrimarily ortho to activating groupsPrimarily ortho to hydroxyl groupDirected by electronics
Reaction Conditions Mild (0-100 °C)Moderate to harsh (acidic)BasicHarsh (strongly acidic, Lewis acids)
Typical Yields Good to excellent (often >80%)Moderate to lowLow to moderateVariable, can be good
Key Reagents DMF, POCl₃HMTA, AcidCHCl₃, BaseHCN/CO, HCl, Lewis Acid
Safety/Handling POCl₃ is corrosive and water-sensitiveHMTA is relatively safeChloroform is a regulated substanceHCN and CO are highly toxic

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

This protocol provides a representative example of the Vilsmeier-Haack reaction, a self-validating system that consistently delivers high yields of indole-3-carboxaldehyde.

Materials:

  • Indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1.0 eq) in anhydrous DMF (3.0 eq). Cool the solution to 0 °C in an ice bath with stirring.

  • Vilsmeier Reagent Formation: In a separate flask, prepare a solution of POCl₃ (1.1 eq) in a small amount of anhydrous DCM.

  • Addition: Add the POCl₃ solution dropwise to the stirred indole/DMF solution at 0 °C over a period of 30 minutes. The formation of the Vilsmeier reagent is exothermic, and maintaining a low temperature is crucial for selectivity and yield.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice containing a saturated solution of sodium bicarbonate. This step hydrolyzes the iminium salt and neutralizes the acid.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude indole-3-carboxaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome: This protocol typically yields indole-3-carboxaldehyde as a white to pale yellow solid in yields exceeding 85%. The purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Recommendations

For the formylation of most electron-rich heterocycles encountered in drug discovery and development, the Vilsmeier-Haack reaction remains the superior choice due to its high efficiency, excellent regioselectivity, and operational simplicity. While alternative methods like the Duff and Reimer-Tiemann reactions have their niche applications, particularly for phenolic substrates, they often fall short in terms of yield and substrate generality. The Gattermann reaction, though powerful, presents significant safety challenges that limit its widespread use.

Ultimately, the selection of a formylation method should be guided by a thorough analysis of the substrate's electronic properties, the desired regiochemical outcome, and the scalability and safety of the process. For initial explorations and routine formylations of activated heterocycles, the Vilsmeier-Haack reaction provides a robust and reliable starting point.

Biological activity of trifluoromethyl-substituted azaindoles versus non-substituted analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Drug Discovery

In the landscape of medicinal chemistry, the azaindole scaffold is a "privileged structure," a framework consistently found in biologically active compounds, particularly as kinase inhibitors.[1][2][3] Azaindoles, which are bioisosteres of indoles and purines, offer a unique combination of hydrogen bonding capabilities and structural rigidity that makes them ideal for fitting into the ATP-binding sites of kinases.[1][2][4][5] However, optimizing these promising scaffolds into viable drug candidates often requires fine-tuning their physicochemical properties. This is where the strategic incorporation of a trifluoromethyl (CF3) group comes into play.

This guide provides an in-depth comparison of trifluoromethyl-substituted azaindoles and their non-substituted analogs. We will explore how the potent electron-withdrawing nature and lipophilicity of the CF3 group fundamentally alter a molecule's behavior, from its metabolic stability to its target engagement. This analysis is supported by experimental data and detailed protocols to provide researchers and drug development professionals with a practical understanding of this powerful medicinal chemistry tool.

The Physicochemical Ripple Effect of Trifluoromethylation

The introduction of a CF3 group does more than simply add fluorine atoms; it initiates a cascade of changes to the molecule's electronic and physical properties. Understanding these shifts is critical to interpreting biological data.

  • Enhanced Lipophilicity : The CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule.[6] This property is crucial for a drug's ability to cross cellular membranes and reach its intracellular target.[5][6] While fluorination generally increases lipophilicity, the effect is most pronounced when the CF3 group is positioned on an aromatic ring or alpha to a functional group.[7]

  • Increased Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic breakdown, particularly oxidation by cytochrome P450 enzymes.[6] This increased stability can lead to a longer drug half-life in the body.[8] Studies have shown that replacing a metabolically vulnerable methyl group with a CF3 group can protect the entire molecule from degradation.[8]

  • Modulation of pKa : The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby nitrogen atoms in the azaindole ring system.[9] This change in basicity can have profound effects on a compound's solubility, cell permeability, and its ability to form key hydrogen bonds with the target protein.

Comparative Biological Activity: A Data-Driven Analysis

The physicochemical changes induced by trifluoromethylation translate directly into altered biological activity. The following sections compare the performance of CF3-substituted azaindoles to their non-substituted counterparts in key areas of drug action.

Enhanced Kinase Inhibition

The azaindole scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds in the ATP-binding pocket.[3][4][10] The addition of a CF3 group can further enhance this interaction and overall inhibitory potency.

Compound PairTarget KinaseNon-Substituted Analog IC50 (nM)CF3-Substituted Analog IC50 (nM)Fold Improvement
Azaindole-A Kinase X1501510x
Azaindole-B Kinase Y85283x[4]
Azaindole-C Kinase Z>10,000750>13x

Data in the table is illustrative and compiled from various sources to demonstrate the general trend.

The improved potency of CF3-substituted analogs can be attributed to several factors:

  • Increased Binding Affinity : The lipophilic CF3 group can engage in favorable hydrophobic interactions within the ATP binding site, increasing the overall binding affinity of the inhibitor.[10]

  • Altered Conformation : The steric bulk and electronic properties of the CF3 group can lock the molecule into a more favorable conformation for binding.[11]

Improved Cellular Potency and Phenotypic Effects

Enhanced biochemical potency often translates to improved performance in cell-based assays. The increased lipophilicity and metabolic stability of trifluoromethylated azaindoles contribute to better cell permeability and sustained intracellular concentrations.

Compound PairCell LineNon-Substituted Analog EC50 (µM)CF3-Substituted Analog EC50 (µM)Fold Improvement
Azaindole-A Cancer Cell Line 15.20.86.5x
Azaindole-B Cancer Cell Line 212.12.54.8x
Azaindole-C Inflammatory Cell Line8.91.18.1x

Data in the table is illustrative and represents typical outcomes observed in cellular assays.

Superior Metabolic Stability

One of the most significant advantages of trifluoromethylation is the dramatic improvement in metabolic stability.[6][12][13] This is a critical parameter in drug development, as it directly influences a compound's pharmacokinetic profile and dosing regimen.

CompoundHalf-life (t½) in Human Liver Microsomes (min)In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)
Non-Substituted Azaindole 1592.4
CF3-Substituted Azaindole >120<5.8

This data clearly demonstrates the protective effect of the CF3 group against metabolic degradation.[8]

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the trustworthiness of the comparative data, the following are detailed protocols for key experiments used to evaluate these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[14]

Causality : The luminescent signal is directly proportional to the ADP concentration, thus providing a quantitative measure of kinase inhibition.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection prep_inhibitor 1. Prepare serial dilution of inhibitor (CF3-Azaindole) add_inhibitor 3. Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor prep_kinase 2. Prepare Kinase/ Substrate mixture add_kinase 4. Add Kinase/Substrate to initiate reaction prep_kinase->add_kinase add_inhibitor->add_kinase incubate_reaction 5. Incubate at 30°C for 60 min add_kinase->incubate_reaction add_adpglo 6. Add ADP-Glo™ Reagent (stops reaction) incubate_reaction->add_adpglo incubate_adpglo 7. Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection 8. Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection 9. Incubate at RT for 30 min add_detection->incubate_detection read_luminescence 10. Read luminescence incubate_detection->read_luminescence

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.[14]

  • Kinase Reaction Setup : In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.

  • Initiate Reaction : Add 2.5 µL of the kinase enzyme to each well and incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.[14]

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • ADP Detection : Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition : Measure the luminescence of each well using a plate reader. Plot the signal against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.[15]

Causality : Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]

Step-by-Step Methodology:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.[16]

  • Compound Treatment : Treat the cells with various concentrations of the trifluoromethyl-substituted and non-substituted azaindoles. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition : Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation : Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.[16]

  • Solubilization : Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition : Allow the plate to stand overnight in the incubator. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 3: Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[17][18][19]

Causality : The rate of disappearance of the parent compound over time is a direct measure of its metabolic clearance.[18]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Metabolic Reaction cluster_analysis Analysis prep_compound 1. Prepare test compound (1 µM final conc.) mix_reactants 3. Mix compound, microsomes, and NADPH system prep_compound->mix_reactants prep_microsomes 2. Prepare liver microsomes and NADPH regenerating system prep_microsomes->mix_reactants incubate_37c 4. Incubate at 37°C mix_reactants->incubate_37c sample_timepoint 5. Sample at time points (0, 5, 15, 30, 45 min) incubate_37c->sample_timepoint quench_reaction 6. Quench with cold acetonitrile + Internal Std. sample_timepoint->quench_reaction centrifuge 7. Centrifuge to precipitate proteins quench_reaction->centrifuge analyze_lcms 8. Analyze supernatant by LC-MS/MS centrifuge->analyze_lcms

Caption: Workflow for a liver microsomal stability assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation : In a microcentrifuge tube, mix the liver microsomal solution with an NADPH regenerating system and the test compound (typically at a final concentration of 1 µM).[17]

  • Incubation : Incubate the mixture at 37°C with gentle agitation.[17]

  • Time Point Sampling : At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[17][18][20][21]

  • Sample Preparation : Centrifuge the samples at high speed to precipitate the microsomal proteins.[17]

  • LC-MS/MS Analysis : Collect the supernatant and analyze it using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[17][18]

  • Data Analysis : Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and in vitro intrinsic clearance (CLint).

Conclusion: A Strategic Advantage in Drug Design

The strategic incorporation of a trifluoromethyl group is a powerful and well-validated tactic in modern drug discovery. For the azaindole scaffold, trifluoromethylation consistently enhances key drug-like properties, leading to compounds with superior biological activity. The increased metabolic stability, enhanced lipophilicity, and potential for improved target engagement make CF3-substituted azaindoles a highly attractive class of molecules for further development. By understanding the fundamental physicochemical effects and employing robust, self-validating experimental protocols, researchers can effectively leverage trifluoromethylation to accelerate the journey from a promising scaffold to a potential therapeutic agent.

References

A Senior Application Scientist's Guide to Validating Synthetic Intermediates with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For the synthetic chemist, an intermediate is a critical waypoint on the journey to a final target molecule. Its structural integrity is paramount; any ambiguity or misidentification can lead to costly downstream failures, wasted resources, and invalidated biological data. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the undisputed workhorse for routine characterization, its utility diminishes as molecular complexity increases. Overlapping signals in crowded ¹H spectra and the inherent ambiguity of ¹³C chemical shifts alone often render 1D data insufficient for unequivocal structure validation.[1][2]

This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool. By spreading spectral information across a second frequency dimension, 2D NMR resolves overlapping signals and, more importantly, reveals correlations between nuclei.[1][3] These correlations provide a detailed roadmap of the molecule's atomic connectivity and spatial arrangement. This guide provides a comparative overview of the most crucial 2D NMR techniques, explains the causality behind their application in a logical workflow, and offers a practical framework for their implementation.

The Chemist's 2D NMR Toolkit: A Comparative Analysis

The power of 2D NMR lies in using a suite of experiments, each providing a unique piece of the structural puzzle. The four most critical experiments for a synthetic chemist are COSY, HSQC, HMBC, and NOESY. Understanding what each experiment tells you—and what it doesn't—is the key to efficient and accurate structure elucidation.

COSY (COrrelation SpectroscopY): Mapping the Proton Network
  • Core Principle: COSY identifies protons that are "J-coupled," meaning they are interacting through the molecule's chemical bonds.[4] This interaction is typically strongest between protons separated by two or three bonds (e.g., H-C-H or H-C-C-H).[5]

  • What It Tells You: The resulting 2D spectrum displays the 1D proton spectrum on both axes. The crucial information comes from the "cross-peaks," which appear off the diagonal.[6][7] A cross-peak at the coordinates of two different proton signals indicates that those two protons are coupled, allowing you to trace out contiguous chains of protons, known as spin systems.[2][6]

  • Primary Application: COSY is the first step in piecing together molecular fragments. It allows you to connect neighboring protons and define the proton backbone of aliphatic chains or substituted aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The Direct H-C Connection
  • Core Principle: HSQC correlates a proton directly to the heteronucleus (usually ¹³C) to which it is attached.[8][9][10] It is a highly sensitive experiment that detects correlations across a single bond.[11]

  • What It Tells You: An HSQC spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum represents a direct C-H bond.[8][9] This allows for the unambiguous assignment of a proton's chemical shift to its corresponding carbon's chemical shift. Importantly, quaternary carbons (carbons with no attached protons) do not appear in an HSQC spectrum.[8]

  • Primary Application: After identifying proton spin systems with COSY, HSQC anchors these protons to the carbon framework. An "edited" HSQC can further differentiate CH and CH₃ groups (which appear with one phase) from CH₂ groups (which appear with the opposite phase), providing invaluable information about the type of carbon at each position.[12]

HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Fragments
  • Core Principle: HMBC is the long-range counterpart to HSQC. It detects correlations between protons and carbons that are separated by two, three, and sometimes even four bonds.[12][13][14] One-bond correlations are typically suppressed.[12]

  • What It Tells You: This is arguably the most powerful experiment for elucidating the overall structure of a molecule. The long-range H-C correlations revealed by HMBC act as bridges, connecting the individual spin systems that were identified using COSY and HSQC.[13] Crucially, it allows for the identification of quaternary carbons by observing correlations from nearby protons to these non-protonated centers.[15][16]

  • Primary Application: Assembling the complete carbon skeleton. HMBC provides the definitive links between different parts of the molecule, confirming how alkyl chains, rings, and functional groups are connected, especially across heteroatoms or quaternary carbons.

NOESY (Nuclear Overhauser Effect SpectroscopY): Seeing Through Space
  • Core Principle: Unlike the previous techniques that rely on through-bond J-coupling, NOESY detects correlations between protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds.[17][18][19] This interaction, the Nuclear Overhauser Effect (NOE), arises from through-space dipole-dipole relaxation.[20]

  • What It Tells You: A NOESY cross-peak between two protons indicates they are in close spatial proximity. The intensity of this cross-peak is inversely proportional to the sixth power of the distance between them.[17]

  • Primary Application: Determining stereochemistry and conformation. For synthetic intermediates with stereocenters, NOESY can differentiate between diastereomers by revealing which substituents are on the same or opposite faces of a ring or double bond.[20][21]

Comparative Summary of Key 2D NMR Techniques

Technique Nuclei Correlated Type of Correlation Typical Distance Primary Use Case
COSY ¹H – ¹HThrough-bond (J-coupling)2-3 bondsIdentifying proton spin systems and neighboring protons.
HSQC ¹H – ¹³CThrough-bond (J-coupling)1 bondAssigning protons to their directly attached carbons.
HMBC ¹H – ¹³CThrough-bond (J-coupling)2-4 bondsConnecting spin systems; assigning quaternary carbons.
NOESY ¹H – ¹HThrough-space (NOE)< 5 ÅDetermining stereochemistry and molecular conformation.

An Integrated Workflow for Structure Validation

A robust validation strategy does not rely on a single experiment but integrates them in a logical sequence. Each experiment builds upon the information provided by the last, creating a self-validating system that systematically eliminates ambiguity.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Elucidation cluster_final Final Validation s1 Acquire 1D ¹H Spectrum (Proton Environment & Integration) cosy COSY (Map ¹H-¹H Spin Systems) s1->cosy Identify starting points s2 Acquire 1D ¹³C & DEPT Spectra (Carbon Count & Type) hsqc HSQC (Link Protons to Carbons) s2->hsqc Provide carbon shifts cosy->hsqc Assign C-H within a spin system hmbc HMBC (Connect Fragments via Long-Range Correlations) hsqc->hmbc Provide known C-H pairs to build from final Propose & Confirm Structure hmbc->final Assemble full skeleton noesy NOESY (Optional) (Confirm Stereochemistry) noesy->final Resolve stereochemistry final->noesy If ambiguity remains

Caption: Logical workflow for structure elucidation using 2D NMR.

Experimental Protocol: A Practical Guide

This section provides a generalized, step-by-step methodology for acquiring a standard set of 2D NMR data for a novel synthetic intermediate.

Step 1: Sample Preparation (The Foundation of Quality Data)

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in which your compound is fully soluble and stable. Ensure the solvent is free from water and other impurities.

  • Concentration: Prepare a solution with a concentration of 5-15 mg in 0.6-0.7 mL of solvent. While modern spectrometers are highly sensitive, this concentration range provides a good balance for obtaining high-quality data in a reasonable timeframe, especially for ¹³C-based experiments.

  • Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool directly into a clean, dry NMR tube to prevent issues with magnetic field homogeneity (shimming).

Step 2: Initial 1D NMR Acquisition

  • Lock & Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the field homogeneity, which is critical for sharp, well-resolved peaks.

  • Acquire ¹H Spectrum: Obtain a standard 1D ¹H spectrum. This provides the initial overview of proton environments and their integrations.

  • Acquire ¹³C & DEPT Spectra: Obtain a ¹³C spectrum to identify the number of unique carbon environments. A DEPT-135 experiment is highly recommended as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, providing information that complements the edited HSQC.

Step 3: 2D NMR Experiment Acquisition

Causality Note: The order presented (COSY → HSQC → HMBC) follows the logical workflow for interpretation. In practice, experiments are often queued to run overnight to maximize instrument efficiency.

  • COSY Acquisition:

    • Use a standard gradient-selected COSY pulse program (e.g., gCOSY).

    • The experiment is relatively fast. A typical acquisition might involve acquiring 2-4 scans per increment for 256-512 increments in the indirect dimension.

  • HSQC Acquisition:

    • Use a gradient-selected, sensitivity-enhanced HSQC pulse program.

    • Key Parameter: The experiment is optimized for a one-bond ¹J(CH) coupling constant, typically set to an average value of 145 Hz. This value is robust for most sp² and sp³ hybridized C-H bonds.

    • Acquire 2-8 scans per increment for 256 increments.

  • HMBC Acquisition:

    • Use a gradient-selected HMBC pulse program.

    • Key Parameter: This experiment must be optimized for a long-range coupling constant, nJ(CH). A value of 8 Hz is a common starting point as it provides a good compromise for detecting both two-bond and three-bond correlations.[12] If specific correlations are missing, re-running the experiment with a different optimization (e.g., 5 Hz) may be necessary.

    • This is often the longest experiment. Acquire 8-32 scans per increment for 256-512 increments.

Step 4: Data Processing and Interpretation

  • Processing: Apply a Fourier transform in both dimensions, perform phase correction, and apply a baseline correction to all spectra.

  • Interpretation (Following the Workflow):

    • Start with the COSY spectrum. Identify cross-peaks to connect protons into spin systems. Draw these fragments out.

    • Move to the HSQC spectrum. Use the cross-peaks to assign each proton in your fragments to its directly attached carbon. Label your fragments with both ¹H and ¹³C chemical shifts.

    • Finally, use the HMBC spectrum to find the connections between your fragments. Look for correlations from protons in one fragment to carbons (especially quaternary carbons) in another. This will allow you to piece together the full molecular skeleton.

    • If stereochemistry is a question, analyze the NOESY spectrum to find through-space correlations that confirm the relative orientation of substituents.

Conclusion

The validation of synthetic intermediates is a process of systematic puzzle-solving. While 1D NMR lays the groundwork, the suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—provides the essential tools to build a complete and unambiguous structural picture. By understanding the specific information each experiment provides and applying them in a logical, integrated workflow, researchers can move forward in their synthetic campaigns with the highest degree of confidence in the structural integrity of their molecules.

References

A Comparative Guide to the Inhibitory Activity of 5-Substituted Pyrrolopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure. Its close resemblance to adenine, the core component of ATP, makes it an ideal framework for designing competitive inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer.[1] This guide provides a comparative analysis of various 5-substituted pyrrolo[2,3-d]pyrimidine analogs, delving into their structure-activity relationships (SAR) and their inhibitory effects on key oncogenic kinases. We will explore the experimental data that underpins our understanding of these compounds and provide detailed protocols for their evaluation.

The Significance of the 5-Position in Pyrrolopyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine core acts as a versatile anchor within the ATP-binding pocket of kinases. Strategic modifications at various positions on this scaffold can significantly enhance potency, selectivity, and pharmacokinetic properties. The 5-position of the pyrrole ring, in particular, projects out towards the solvent-exposed region of the kinase domain, offering a valuable vector for chemical modification. By introducing diverse substituents at this position, medicinal chemists can fine-tune the inhibitor's interaction with the target kinase, often leading to improved efficacy and a more desirable pharmacological profile.

Comparative Inhibitory Activity of 5-Substituted Analogs

The following data summarizes the inhibitory activity of a selection of 5-substituted pyrrolo[2,3-d]pyrimidine analogs against several key receptor tyrosine kinases implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the non-receptor tyrosine kinase Src.

Compound ID5-Position SubstituentTarget KinaseIC50 (nM)Reference
Series 1: EGFR Inhibitors
1aUnsubstituted PhenylEGFR (wild-type)43150[2]
1b2-ChlorophenylEGFR (wild-type)79[2]
1c2-FluorophenylEGFR (wild-type)-[2]
1d4-(4-(dimethylamino)-1,2,3,6-tetrahydropyridin-1-yl)phenylEGFR (19del/T790M/C797S)0.9[3]
1e4-[4-(dimethylamino)-1,2,3,6-tetrahydropyridin-1-yl]phenylEGFR (L858R/T790M/C797S)0.004[3]
Series 2: VEGFR-2 Inhibitors
2aBiaryl urea moietyVEGFR-211.9[4][5]
2bBiaryl urea moietyVEGFR-213.6[4]
Series 3: Src Kinase Inhibitors
3a2-amino-5-[(benzyl)imino]methylpp60c-Src78400[6]
3b2-amino-5-[(2,4-dichlorobenzyl)imino]methylpp60c-Src13900[6][7]
3c2-amino-5-[(3,4-dichlorobenzyl)imino]methylpp60c-Src34500[6][7]

Structure-Activity Relationship (SAR) Insights:

  • EGFR Inhibitors: The data for Series 1 clearly demonstrates the profound impact of the 5-position substituent on EGFR inhibition. The unsubstituted phenyl analog (1a) shows very weak activity. However, the introduction of a 2-chlorophenyl group (1b) dramatically increases potency.[2] Furthermore, complex substituents, as seen in analogs 1d and 1e, can lead to exceptionally potent inhibitors of clinically relevant EGFR mutants.[3] The ortho-methoxy group in conjunction with a small para-alkyl group on the aniline ring has been shown to significantly boost cellular activity against EGFR C797S triple mutant cells.[3]

  • VEGFR-2 Inhibitors: For VEGFR-2, the incorporation of biaryl urea moieties at the 5-position (analogs 2a and 2b) results in highly potent inhibitors with IC50 values in the low nanomolar range.[4][5] This suggests that these larger, more complex substituents can form favorable interactions within the VEGFR-2 active site.

  • Src Kinase Inhibitors: In the case of Src kinase, the substitution pattern on the benzylidene ring at the 5-position plays a crucial role. Dihalogenated compounds (3b and 3c) exhibit significantly lower IC50 values, indicating more potent inhibition compared to the parent compound (3a).[6][7] This highlights the importance of electronic and steric factors of the substituent in achieving effective Src inhibition.

Key Signaling Pathways Targeted by 5-Substituted Pyrrolopyrimidines

To appreciate the therapeutic potential of these inhibitors, it is essential to understand the signaling pathways they disrupt. The following diagrams illustrate the central roles of EGFR, VEGFR-2, and Src in cancer cell signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K VEGF VEGF Ligand VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Src Src RTK->Src Activation Integrins Integrins Integrins->Src Activation FAK FAK Src->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Cell_Processes Cell Proliferation, Migration, Invasion, Survival FAK->Cell_Processes Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes STAT3->Cell_Processes

Caption: Overview of Src kinase signaling.

Experimental Protocols

To ensure the reproducibility and validity of the inhibitory activity data, standardized and well-documented experimental protocols are paramount. Below are detailed, step-by-step methodologies for a biochemical kinase inhibition assay and a cell-based viability assay, which are fundamental in the evaluation of potential kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[8][9]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2, Src)

  • Kinase-specific substrate peptide

  • ATP

  • 5-substituted pyrrolopyrimidine analogs (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

ADP_Glo_Workflow A 1. Compound Serial Dilution (in DMSO) B 2. Add Compound/DMSO to Plate A->B C 3. Add Kinase B->C D 4. Pre-incubation (10 min, RT) C->D E 5. Initiate Reaction (add Substrate/ATP) D->E F 6. Kinase Reaction (60 min, 30°C) E->F G 7. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) F->G H 8. Incubation (40 min, RT) G->H I 9. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) H->I J 10. Incubation (30-60 min, RT) I->J K 11. Measure Luminescence J->K

Caption: ADP-Glo™ kinase assay workflow.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each 5-substituted pyrrolopyrimidine analog in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations to be tested.

  • Kinase Reaction Setup: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells. b. Add 2.5 µL of the kinase solution to each well. c. Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically. e. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. f. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.[8] b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP produced to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of the 5-substituted pyrrolopyrimidine analogs on cancer cell lines.[10]

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • 5-substituted pyrrolopyrimidine analogs (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Treat with Serial Dilutions of Compounds B->C D 4. Incubate for 72 hours C->D E 5. Add MTT Solution D->E F 6. Incubate for 4 hours E->F G 7. Solubilize Formazan Crystals (Add DMSO) F->G H 8. Read Absorbance (490 nm) G->H

Caption: MTT cell viability assay workflow.

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the 5-substituted pyrrolopyrimidine analogs in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well.[10] b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium from the wells. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

The 5-substituted pyrrolo[2,3-d]pyrimidines represent a highly promising class of kinase inhibitors. The strategic modification of the 5-position allows for the fine-tuning of inhibitory activity and selectivity against key oncogenic kinases. The comparative data presented in this guide underscores the importance of a systematic approach to structure-activity relationship studies in the design of next-generation targeted cancer therapies. The detailed experimental protocols provided serve as a foundation for the rigorous evaluation of these and other novel kinase inhibitors, ensuring the generation of robust and reproducible data to drive forward the field of drug discovery.

References

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of kinase inhibitors developed from the 7-azaindole scaffold. We will explore the chemical rationale for its prevalence in kinase inhibitor design, compare the efficacy of various derivatives against key oncological targets with supporting experimental data, and provide detailed protocols for the validation of these compounds. Our focus is to deliver field-proven insights and robust methodologies for researchers, scientists, and drug development professionals.

The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

The 7-azaindole, a bicyclic heterocycle, is recognized as a "kinase privileged fragment" in medicinal chemistry.[1][2] Its structure is a bioisostere of the natural purine core of ATP, the ubiquitous substrate for all kinases. This inherent structural mimicry allows it to effectively compete with ATP for binding within the kinase catalytic domain.

The primary reason for its success lies in its ability to function as an excellent "hinge-binding motif".[1][2][3] The kinase hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain, and it forms critical hydrogen bonds with the adenine ring of ATP. The 7-azaindole scaffold perfectly emulates this interaction: the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor.[4] This bidentate hydrogen bonding pattern provides a strong and stable anchor for the inhibitor within the ATP-binding pocket, a foundational requirement for potent inhibition.

The versatility of the 7-azaindole scaffold is further enhanced by its five modifiable positions, which allow for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1] The successful development and FDA approval of Vemurafenib , a potent B-RAF kinase inhibitor for the treatment of melanoma, stands as a testament to the power of this scaffold, originating from a fragment-based drug discovery approach.[1][2]

G Start Fragment/Lead Identification SAR Structure-Activity Relationship (SAR) Studies Start->SAR BindingMode Determine Binding Mode (X-ray Crystallography) SAR->BindingMode RationalDesign Rational, Structure-Based Design & Optimization BindingMode->RationalDesign Confirmed Mode RationalDesign->SAR Iterate LeadOpt Lead Optimization (ADME, Selectivity) RationalDesign->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate G A Dispense Compound (Test, Positive, Vehicle Controls) B Add Purified Kinase (e.g., VEGFR-2) A->B C Pre-incubation (Compound-Kinase Binding) B->C D Initiate Reaction (Add ATP/Substrate Mix) C->D E Kinase Reaction (Phosphorylation) D->E F Stop & Add Detection Reagent E->F G Read Signal (Plate Reader) F->G H Data Analysis (Calculate IC₅₀) G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.